molecular formula C9H12N3O14P3-4 B1242268 3'-NH2-CTP

3'-NH2-CTP

Cat. No.: B1242268
M. Wt: 479.12 g/mol
InChI Key: PCDQPRRSZKQHHS-XVFCMESISA-J
Attention: For research use only. Not for human or veterinary use.
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Description

CTP(4-) is a nucleoside triphosphate(4-) obtained by global deprotonation of the triphosphate OH groups of CTP;  major species present at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a CTP.

Properties

Molecular Formula

C9H12N3O14P3-4

Molecular Weight

479.12 g/mol

IUPAC Name

[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/p-4/t4-,6-,7-,8-/m1/s1

InChI Key

PCDQPRRSZKQHHS-XVFCMESISA-J

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3'-Amino-3'-deoxycytidine 5'-triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Amino-3'-deoxycytidine 5'-triphosphate (3'-NH₂-dCTP) is a synthetic analog of the natural deoxynucleoside triphosphate, deoxycytidine triphosphate (dCTP). The substitution of the 3'-hydroxyl group with an amino group is a critical modification that confers potent biological activity. This modification allows the molecule to act as a competitive inhibitor and a chain terminator of DNA synthesis. By mimicking the natural substrate, 3'-NH₂-dCTP can be incorporated into a growing DNA strand by DNA polymerases. However, the absence of a 3'-hydroxyl group prevents the formation of the subsequent phosphodiester bond, leading to the termination of DNA chain elongation. This property makes 3'-NH₂-dCTP and its analogs valuable tools in molecular biology and potential therapeutic agents.

Core Properties and Mechanism of Action

3'-Amino-3'-deoxycytidine 5'-triphosphate functions as a competitive substrate inhibitor for DNA polymerases. Its mechanism of action is centered on the principle of chain termination, a cornerstone of Sanger sequencing and various antiviral and anticancer therapies.

During DNA replication, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate. 3'-NH₂-dCTP, due to its structural similarity to dCTP, can be recognized and incorporated by DNA polymerase into the nascent DNA strand opposite a guanine base in the template strand.

However, the presence of the 3'-amino group instead of a hydroxyl group makes it impossible for the polymerase to add the next nucleotide. This is because the formation of a phosphodiester bond requires a 3'-hydroxyl group to act as a nucleophile. The 3'-amino group cannot fulfill this role, resulting in the termination of DNA synthesis.

Signaling Pathway: DNA Polymerase Inhibition

DNA_Polymerase_Inhibition cluster_0 DNA Replication cluster_1 Outcome Template DNA Template (with Guanine) Polymerase DNA Polymerase Template->Polymerase binds Primer Growing Primer Strand Primer->Polymerase Elongation Chain Elongation Polymerase->Elongation successful replication Termination Chain Termination Polymerase->Termination halts replication dCTP dCTP (Natural Substrate) dCTP->Polymerase incorporates NH2_dCTP 3'-NH2-dCTP (Inhibitor) NH2_dCTP->Polymerase competes with dCTP & incorporates

Caption: Mechanism of DNA chain termination by 3'-NH₂-dCTP.

Quantitative Data

CompoundEnzymeKᵢ ValueSubstrate CompetitorReference
3'-amino-2',3'-dideoxycytidine triphosphateDNA Polymerase α9.6 µMdCTP[1]
3'-deoxycytidine 5'-triphosphateRNA Polymerase I & II3.0 µMCTP[2]
3'-deoxyuridine 5'-triphosphateRNA Polymerase I & II2.0 µMUTP[2]

Note: The data for 3'-deoxy analogs with RNA polymerase is included for comparative purposes, illustrating the general inhibitory nature of 3'-modified nucleosides.

Experimental Protocols

The following are generalized protocols based on established methodologies for the synthesis and biological evaluation of nucleoside triphosphate analogs.

Synthesis of 3'-Amino-3'-deoxycytidine 5'-triphosphate

The synthesis of 3'-amino-3'-deoxycytidine 5'-triphosphate typically starts from the corresponding nucleoside, 3'-amino-3'-deoxycytidine, and involves a multi-step process including protection of reactive groups, phosphorylation, and deprotection.

Synthesis_Workflow Start 3'-amino-3'-deoxycytidine Protect Protection of 5'-OH and exocyclic amino groups Start->Protect Phosphorylate Triphosphorylation at 5' position Protect->Phosphorylate Deprotect Deprotection of protected groups Phosphorylate->Deprotect Purify Purification by HPLC Deprotect->Purify Final 3'-amino-3'-deoxycytidine 5'-triphosphate Purify->Final

Caption: Generalized synthetic workflow for 3'-NH₂-dCTP.

Methodology:

  • Protection of 3'-amino-3'-deoxycytidine:

    • The starting material, 3'-amino-3'-deoxycytidine, has reactive functional groups (5'-hydroxyl, exocyclic amino group on the cytosine base) that need to be protected before phosphorylation.

    • The 5'-hydroxyl group can be protected with a dimethoxytrityl (DMT) group.

    • The exocyclic amino group of cytosine can be protected with a benzoyl or acetyl group.

  • Triphosphorylation of the 5'-hydroxyl group:

    • The protected nucleoside is then subjected to phosphorylation at the 5'-hydroxyl position.

    • A common method is the Yoshikawa procedure, which uses phosphorus oxychloride (POCl₃) in trimethyl phosphate.

    • The resulting monophosphate can be converted to the triphosphate by reaction with pyrophosphate in the presence of a condensing agent like carbonyldiimidazole (CDI).

  • Deprotection:

    • The protecting groups are removed to yield the final product.

    • The DMT group is typically removed under mild acidic conditions (e.g., dichloroacetic acid in dichloromethane).

    • The benzoyl or acetyl group on the cytosine base is removed by treatment with ammonia.

  • Purification:

    • The final product is purified by high-performance liquid chromatography (HPLC), typically using an anion-exchange column. The product is eluted with a salt gradient (e.g., triethylammonium bicarbonate).

DNA Polymerase Inhibition Assay

This protocol describes a primer extension assay to determine the inhibitory activity of 3'-NH₂-dCTP on a DNA polymerase.

Materials:

  • DNA polymerase (e.g., Taq DNA polymerase, Klenow fragment)

  • Primer-template DNA duplex (the template should have a known sequence with guanine residues)

  • Radiolabeled or fluorescently labeled primer

  • Natural dNTPs (dATP, dGTP, dTTP, dCTP)

  • 3'-Amino-3'-deoxycytidine 5'-triphosphate (3'-NH₂-dCTP)

  • Reaction buffer appropriate for the chosen DNA polymerase

  • Stop solution (e.g., formamide with EDTA and loading dyes)

  • Polyacrylamide gel for electrophoresis

  • Phosphorimager or fluorescence scanner

Methodology:

  • Reaction Setup:

    • Prepare a master mix containing the reaction buffer, primer-template duplex, and the DNA polymerase.

    • Set up a series of reactions with a fixed concentration of the natural dNTPs and varying concentrations of 3'-NH₂-dCTP. Include a control reaction with no 3'-NH₂-dCTP.

    • For competitive inhibition studies, vary the concentration of dCTP while keeping the concentration of 3'-NH₂-dCTP constant.

  • Primer Extension Reaction:

    • Initiate the reactions by adding the dNTPs and 3'-NH₂-dCTP mixtures to the master mix.

    • Incubate the reactions at the optimal temperature for the DNA polymerase for a defined period (e.g., 10-30 minutes).

  • Termination and Denaturation:

    • Stop the reactions by adding the stop solution.

    • Denature the DNA fragments by heating the samples at 95°C for 5 minutes.

  • Gel Electrophoresis:

    • Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.

  • Data Analysis:

    • Visualize the DNA fragments using a phosphorimager or fluorescence scanner.

    • The presence of shorter DNA fragments that terminate opposite guanine residues in the template indicates chain termination by 3'-NH₂-dCTP.

    • Quantify the amount of full-length product and terminated fragments to determine the extent of inhibition.

    • Calculate the IC₅₀ value, which is the concentration of 3'-NH₂-dCTP that inhibits the polymerase activity by 50%.

    • For competitive inhibition studies, a Lineweaver-Burk or Dixon plot can be used to determine the Kᵢ value.

Applications in Research and Drug Development

The unique properties of 3'-amino-3'-deoxycytidine 5'-triphosphate and its analogs make them valuable in several areas:

  • Molecular Biology: As chain terminators, they are crucial reagents in DNA sequencing, particularly in the Sanger sequencing method. They are also used to study the mechanism of DNA polymerases and to probe DNA-protein interactions.

  • Antiviral Therapy: Many antiviral drugs are nucleoside analogs that, once triphosphorylated inside the cell, act as chain terminators for viral polymerases. The selectivity of these analogs for viral polymerases over host cell polymerases is a key factor in their therapeutic efficacy.

  • Anticancer Therapy: Cancer cells often have a higher rate of DNA replication than normal cells, making them more susceptible to drugs that interfere with DNA synthesis. Nucleoside analogs that act as chain terminators can be effective anticancer agents.

Conclusion

3'-Amino-3'-deoxycytidine 5'-triphosphate is a potent inhibitor of DNA synthesis due to its ability to act as a chain terminator. Its structural similarity to the natural substrate, dCTP, allows for its incorporation into the growing DNA strand, while the 3'-amino group prevents further elongation. This mechanism of action makes it a valuable tool for researchers studying DNA replication and a promising scaffold for the development of new antiviral and anticancer drugs. Further research into the synthesis and biological activity of this and related compounds is likely to yield new insights into fundamental biological processes and provide new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Synthesis of 3'-Amino-Modified Ribonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted introduction of functional groups at the 3'-terminus of ribonucleic acids (RNA) is a cornerstone of modern molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. Among these modifications, the 3'-amino group stands out for its versatility, enabling the conjugation of a wide array of molecules such as fluorophores, biotin, and other reporter groups, as well as providing a site for the attachment of therapeutic payloads or moieties that enhance nuclease resistance. This guide provides a comprehensive overview of the primary methodologies for synthesizing 3'-amino-modified ribonucleotides, with a focus on chemical strategies, particularly solid-phase phosphoramidite chemistry, and a comparative look at emerging enzymatic approaches. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required for the successful synthesis of these critical molecules.

Chemical Synthesis of 3'-Amino-Modified Ribonucleotides

The predominant method for the chemical synthesis of 3'-amino-modified oligonucleotides is solid-phase synthesis utilizing phosphoramidite chemistry. This approach involves the sequential addition of nucleotide monomers to a growing chain anchored to a solid support, typically controlled pore glass (CPG). To introduce a 3'-amino group, the synthesis is initiated from a CPG support that has been pre-functionalized with a protected amino linker.

Protecting Groups for the 3'-Amino Functionality

The choice of protecting group for the terminal amino modifier is critical to prevent unwanted side reactions during the synthesis cycles. The two most common protecting groups are the fluorenylmethoxycarbonyl (Fmoc) group and the phthaloyl (PT) group.

  • Fmoc Group: The Fmoc group is a base-labile protecting group that can be removed under mild conditions, typically with a solution of piperidine in an organic solvent. However, it can be unstable under the standard basic conditions used for oligonucleotide deprotection, potentially leading to premature deprotection and subsequent side reactions like acetylation during the capping step.[1]

  • Phthaloyl Group: The phthaloyl group offers greater stability during the synthesis cycles compared to the Fmoc group.[2] It is typically removed during the final deprotection step with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and aqueous methylamine (AMA).[2][3] This increased stability often leads to higher yields of the desired 3'-amino-modified oligonucleotide.[1]

Solid-Phase Synthesis Workflow

The synthesis of a 3'-amino-modified oligonucleotide on a solid support follows a cyclic four-step process for each nucleotide addition:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside or the growing oligonucleotide chain.

  • Coupling: Addition of the next phosphoramidite monomer to the free 5'-hydroxyl group.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the newly formed phosphite triester linkage to a more stable phosphate triester.

This cycle is repeated until the desired sequence is assembled. The final step involves cleavage from the solid support and removal of all remaining protecting groups from the nucleobases, the phosphate backbone, and the 3'-amino group.

Solid_Phase_Synthesis_Workflow Solid-Phase Synthesis of 3'-Amino-Modified Oligonucleotides cluster_synthesis_cycle Automated Synthesis Cycle cluster_deprotection Post-Synthesis start 3'-Amino-Modifier CPG detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (Phosphoramidite Addition) detritylation->coupling capping 3. Capping (Acetylation) coupling->capping oxidation 4. Oxidation (Iodine Treatment) capping->oxidation elongated_chain Elongated Oligonucleotide oxidation->elongated_chain Repeat n-1 times cleavage Cleavage from CPG & Base Deprotection elongated_chain->cleavage amino_deprotection Amino Group Deprotection (e.g., AMA treatment) cleavage->amino_deprotection purification Purification (e.g., HPLC) amino_deprotection->purification final_product 3'-Amino-Modified Oligonucleotide purification->final_product

Solid-Phase Synthesis Workflow
Quantitative Data on Chemical Synthesis

The efficiency of each step in the synthesis process is crucial for obtaining a high yield of the full-length product. The following tables summarize key quantitative data for the chemical synthesis of 3'-amino-modified oligonucleotides.

Table 1: Comparison of Protecting Groups for 3'-Amino-Modification

Protecting GroupStability During SynthesisDeprotection ConditionsReported Issues
Fmoc Less stable20% Piperidine in DMF (on-support)[4] or NH₄OH (off-support)Susceptible to premature removal and side reactions (e.g., acetylation).[1]
Phthaloyl (PT) More stableConc. NH₄OH:40% aq. methylamine (1:1), 5-10 min at 56°C[2]Slower cleavage with ammonium hydroxide alone.[5]
Trifluoroacetyl (TFA) --Lower stability compared to phthaloyl.[2]

Table 2: Coupling Efficiencies of Phosphoramidites

Phosphoramidite TypeAverage Stepwise Coupling EfficiencyReference
Standard Nucleoside Phosphoramidites>99%[6]
5'-Amino-Modifier PhosphoramiditesSimilar to nucleoside phosphoramidites[7]
Reverse (5'→3') Synthesis Phosphoramidites~93%[8]

Table 3: Deprotection Conditions for Phthalimidyl-Protected Amino Supports

Deprotection ReagentTemperature (°C)TimeRelative Yield
Concentrated NH₄OH5515 hoursGood
NH₄OH / 40% aq. MeNH₂ (AMA)6510 minutesExcellent
K₂CO₃ in MethanolRoom Temp-Low
Data adapted from TriLink BioTechnologies' comparison of deprotection methods.[3]
Experimental Protocols

Protocol 1: On-Column Fmoc-Deprotection and Acylation

  • After completion of the oligonucleotide synthesis, wash the CPG-bound oligonucleotide with DMF.

  • Treat the support with a solution of 20% piperidine in dry DMF (2 x 15 minutes or 3 x 5-10 minutes) to remove the Fmoc group.[4]

  • Wash the beads thoroughly with DMF and acetonitrile.

  • Perform the acylation by treating the support with a solution of the desired carboxylic acid, carboxylic acid anhydride, or NHS ester.

  • Wash the beads again with DMF and acetonitrile.

  • Proceed with the standard cleavage from the support and deprotection of the nucleobases.

Protocol 2: Deprotection of Phthaloyl-Protected 3'-Amino-Oligonucleotides

  • Synthesize the oligonucleotide using a phthalimidyl-amino-modifier CPG support.

  • After synthesis, transfer the CPG support to a screw-cap vial.

  • Add a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

  • Heat the vial at 56°C for 5-10 minutes for complete deprotection of the phthaloyl group and other protecting groups.[2]

  • Cool the vial, transfer the supernatant containing the oligonucleotide to a new tube, and dry under vacuum.

Reverse (5'→3') Synthesis for 3'-Modification

An alternative chemical synthesis strategy for introducing 3'-modifications is the reverse synthesis approach, which proceeds in the 5' to 3' direction.[8][9] This method utilizes 5'-phosphoramidites and allows for the direct addition of a modified phosphoramidite at the 3'-terminus in the final coupling step.

Reverse_Synthesis_Workflow Reverse (5'→3') Synthesis for 3'-Modification start 5'-DMT-Nucleoside CPG Support synthesis_cycle Automated Synthesis Cycle (5'→3' Direction) using 5'-Phosphoramidites start->synthesis_cycle final_coupling Final Coupling with 3'-Amino-Modified 5'-Phosphoramidite synthesis_cycle->final_coupling deprotection Cleavage and Deprotection final_coupling->deprotection final_product 3'-Amino-Modified Oligonucleotide deprotection->final_product

Reverse Synthesis Workflow

While this method offers a facile route to 3'-modified oligonucleotides, the stepwise coupling yields have been reported to be slightly lower than the standard 3' to 5' synthesis.[8] For example, a stepwise yield of 93% has been reported for reverse oligonucleotide synthesis, with the final addition of a tyrosine-derived phosphoramidite for 3'-modification achieving a 60% yield.[8]

Enzymatic Synthesis of 3'-Amino-Modified Ribonucleotides

Enzymatic methods for oligonucleotide synthesis are gaining traction as a greener and potentially more efficient alternative to chemical synthesis, especially for long RNA strands.[10] These methods typically employ template-independent DNA polymerases to add modified nucleotides to a growing primer.

Key Enzymes and Substrates
  • Terminal deoxynucleotidyl transferase (TdT): TdT is a template-independent DNA polymerase that can add deoxynucleoside triphosphates (dNTPs) to the 3'-end of a DNA strand. While it shows a strong preference for dNTPs, engineered variants are being explored for their ability to incorporate 3'-modified ribonucleotides.[11]

  • Polymerase θ (Polθ): Polθ is another template-independent polymerase that has shown the ability to add ribonucleotides to the 3'-end of RNA, making it a promising candidate for the enzymatic synthesis of modified RNA.

  • 3'-Amino-Modified Nucleoside Triphosphates (NTPs): The synthesis of 3'-amino-modified ribonucleoside triphosphates is a prerequisite for enzymatic incorporation. These are typically synthesized chemically and then used as substrates for the polymerase.

Enzymatic Synthesis Workflow

The enzymatic synthesis of a 3'-amino-modified oligonucleotide involves the following general steps:

  • Reaction Setup: A reaction mixture is prepared containing the primer oligonucleotide, the polymerase (e.g., TdT or Polθ), the desired 3'-amino-modified NTP, and a suitable buffer.

  • Enzymatic Incorporation: The polymerase catalyzes the addition of the 3'-amino-modified nucleotide to the 3'-end of the primer.

  • Purification: The resulting 3'-amino-modified oligonucleotide is purified from the reaction mixture.

Enzymatic_Synthesis_Workflow Enzymatic Synthesis of 3'-Amino-Modified Oligonucleotides cluster_reaction Enzymatic Reaction primer Primer Oligonucleotide incorporation Incorporation of 3'-Amino-NTP primer->incorporation enzyme Template-Independent Polymerase (e.g., TdT, Polθ) enzyme->incorporation amino_ntp 3'-Amino-Modified Nucleoside Triphosphate amino_ntp->incorporation purification Purification incorporation->purification final_product 3'-Amino-Modified Oligonucleotide purification->final_product

Enzymatic Synthesis Workflow
Advantages and Challenges of Enzymatic Synthesis

Advantages:

  • Mild Reaction Conditions: Enzymatic synthesis is performed in aqueous buffers at physiological pH and temperature, avoiding the use of harsh organic solvents and reagents.

  • High Specificity: Enzymes offer high fidelity in nucleotide incorporation.

  • Potential for Longer Synthesis: Enzymatic methods may overcome the length limitations of chemical synthesis.[10]

Challenges:

  • Enzyme Engineering: Wild-type polymerases often have low efficiency for incorporating modified nucleotides. Significant protein engineering may be required to develop enzymes suitable for routine synthesis.[11]

  • Synthesis of Modified NTPs: The chemical synthesis of high-purity 3'-amino-modified ribonucleoside triphosphates is a necessary and often complex prerequisite.

Conclusion

The synthesis of 3'-amino-modified ribonucleotides is a well-established field with robust chemical methods, primarily solid-phase phosphoramidite chemistry, providing reliable access to these important molecules. The choice of protecting group for the amino modifier, with the phthaloyl group often offering advantages in stability and yield, is a key consideration. While reverse synthesis presents an alternative chemical route, enzymatic methods are emerging as a powerful and sustainable approach, particularly for the synthesis of long and highly modified RNA. The continued development of engineered polymerases and efficient protocols for the synthesis of modified NTPs will undoubtedly expand the toolkit available to researchers in academia and industry, paving the way for new discoveries and therapeutic innovations.

References

The Role of 3'-Amino-3'-Deoxycytidine Triphosphate (3'-NH2-CTP) in Early Life Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the quest to understand the origins of life, the non-enzymatic replication of nucleic acids stands as a cornerstone of prebiotic chemistry. Central to this research is the exploration of alternative nucleotide analogues that could have facilitated polymerization in the absence of sophisticated enzymatic machinery. This technical guide delves into the pivotal role of 3'-amino-3'-deoxycytidine triphosphate (3'-NH2-CTP), a cytidine analogue where the 3'-hydroxyl group is substituted with a more nucleophilic amino group. This modification has been shown to significantly enhance the rate and efficiency of non-enzymatic, template-directed polymerization, offering a plausible solution to the challenge of primordial RNA replication. This document provides a comprehensive overview of the function of this compound, including its prebiotic synthesis, its impact on polymerization kinetics, detailed experimental protocols, and its potential applications in nucleic acid-based drug development.

The Prebiotic Plausibility of 3'-Aminonucleotides

The emergence of a self-replicating genetic polymer is a critical step in the transition from a prebiotic chemical world to the first biological entities. Standard ribonucleotides, while forming the basis of modern biology, exhibit sluggish polymerization rates in non-enzymatic, template-directed reactions. The substitution of the 3'-hydroxyl group with a more nucleophilic 3'-amino group in nucleotides like this compound has been proposed as a potential solution to this kinetic barrier.

Recent studies have demonstrated plausible prebiotic synthetic routes to 3'-aminonucleosides, lending credence to their potential availability on the early Earth. For instance, the diastereoselective and regiospecific formation of 3'-amino-TNA (threose nucleic acid) nucleosides from prebiotic feedstocks has been achieved in high-yielding steps.[1][2] Furthermore, these 3'-aminonucleosides can be efficiently phosphorylated to their triphosphate form under mild, aqueous conditions using reagents like cyclic trimetaphosphate, a process not as readily observed with canonical nucleosides.[1][2]

Enhanced Non-Enzymatic Polymerization with this compound

The primary function of this compound in early life research stems from its ability to accelerate non-enzymatic template-directed polymerization. The increased nucleophilicity of the 3'-amino group, compared to the 3'-hydroxyl, facilitates the attack on the activated 5'-phosphate of an incoming nucleotide, leading to the formation of a phosphoramidate bond. This results in significantly faster polymerization rates.

Quantitative Comparison of Polymerization Rates

While direct kinetic data for this compound is limited, studies on analogous 3'-aminonucleotides provide a strong indication of its enhanced reactivity. For example, the non-enzymatic template-directed polymerization of 3'-amino-3'-deoxy-2-thio-thymidine-5'-phosphoro-2-methylimidazolide demonstrates a significant rate enhancement compared to its ribonucleotide counterpart.

MonomerRelative Rate Enhancement (vs. Ribonucleotide)Reference
3'-amino-3'-deoxy-T monomer2- to 30-fold[3]
3'-amino-3'-deoxy-2-thio-T monomer5-fold (compared to 3'-amino-3'-deoxy-T)[3]

These findings strongly suggest that this compound would exhibit a similar, if not greater, rate enhancement in non-enzymatic polymerization on a corresponding template.

Experimental Protocols

Prebiotic Synthesis and Phosphorylation of 3'-Aminocytidine

This protocol is adapted from studies on the synthesis of 3'-amino-TNA nucleosides and provides a plausible pathway for the formation of 3'-amino-3'-deoxycytidine and its subsequent phosphorylation.

Materials:

  • Glycolaldehyde

  • 2-aminooxazole

  • Aminonitrile (e.g., glycinonitrile)

  • Cyanoacetylene

  • Phosphate buffer (e.g., 100 mM, pH 7)

  • Cyclic trimetaphosphate (cTmp)

  • Magnesium chloride (MgCl₂)

  • Sodium hydroxide (for pH adjustment)

  • Deionized water

Procedure:

  • Aminooxazoline formation: React glycolaldehyde, 2-aminooxazole, and an aminonitrile in aqueous solution at a controlled pH (e.g., pH 5) to favor the three-component coupling, leading to the formation of the 3'-amino-aminooxazoline precursor.[4]

  • Nucleobase construction: Introduce cyanoacetylene to the aminooxazoline intermediate to construct the cytosine base on the sugar scaffold.

  • Phosphorylation: Dissolve the synthesized 3'-amino-3'-deoxycytidine in an alkaline aqueous solution (e.g., pH 9). Add cyclic trimetaphosphate and MgCl₂.[4]

  • Incubation: Incubate the reaction mixture at room temperature for several days, monitoring the formation of this compound using techniques like HPLC and mass spectrometry. A 60% yield of the triphosphate has been observed after 5 days under similar conditions for 3'-amino-TNA.[4]

Non-Enzymatic Template-Directed Primer Extension

This protocol describes a general method for assessing the template-directed polymerization of this compound.

Materials:

  • RNA or DNA primer and template oligonucleotides

  • This compound (and other 3'-amino NTPs as required by the template)

  • Activating agent (e.g., 2-aminoimidazole)

  • Reaction buffer (e.g., 200 mM HEPES, pH 8.0)

  • Magnesium chloride (MgCl₂)

  • Urea (for denaturing gel electrophoresis)

  • Loading dye

  • Polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Annealing: Anneal the primer and template oligonucleotides in the reaction buffer by heating to 90°C and slowly cooling to room temperature.

  • Activation: Prepare a fresh solution of activated this compound by reacting it with 2-aminoimidazole.

  • Reaction Initiation: Add the activated this compound and MgCl₂ to the annealed primer-template complex to initiate the polymerization reaction.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature).

  • Quenching and Analysis: At various time points, quench aliquots of the reaction with a solution containing urea and a loading dye. Analyze the products by denaturing PAGE to visualize the extended primer.

Signaling Pathways and Experimental Workflows

Non-Enzymatic RNA Replication Workflow

The process of non-enzymatic RNA replication, facilitated by reactive monomers like this compound, can be visualized as a cyclical process.

NonEnzymatic_Replication cluster_synthesis Prebiotic Synthesis cluster_replication Replication Cycle Feedstocks Prebiotic Feedstocks Aminonucleoside 3'-Aminocytidine Feedstocks->Aminonucleoside Phosphorylation Phosphorylation (e.g., cTmp) Aminonucleoside->Phosphorylation NH2_CTP This compound Phosphorylation->NH2_CTP Extension Non-enzymatic Primer Extension NH2_CTP->Extension Activated Monomer Template Template Strand Annealing Primer-Template Annealing Template->Annealing Primer Primer Primer->Annealing Annealing->Extension Duplex RNA Duplex Extension->Duplex Separation Strand Separation (e.g., pH/temp change) Duplex->Separation Separation->Template Original Template New_Template New Template (Daughter Strand) Separation->New_Template New_Template->Annealing New Cycle

Caption: Workflow of prebiotic synthesis of this compound and its role in a non-enzymatic RNA replication cycle.

Logical Relationship in Enhanced Polymerization

The enhanced reactivity of 3'-aminonucleotides can be attributed to a fundamental chemical principle.

Enhanced_Reactivity NH2_Group 3'-NH2 group Nucleophilicity Increased Nucleophilicity NH2_Group->Nucleophilicity possesses higher OH_Group 3'-OH group OH_Group->Nucleophilicity than Attack Nucleophilic Attack on 5'-Activated Phosphate Nucleophilicity->Attack facilitates Polymerization Faster Polymerization Rate Attack->Polymerization leads to

Caption: The increased nucleophilicity of the 3'-amino group is key to faster non-enzymatic polymerization.

Applications in Drug Development and SELEX

While the primary focus of this compound research is on the origins of life, its unique properties have implications for modern biotechnology, particularly in the development of nucleic acid-based therapeutics and diagnostics. The introduction of modified nucleotides, such as those with 3'-amino groups, into oligonucleotide libraries for Systematic Evolution of Ligands by Exponential Enrichment (SELEX) can lead to the selection of aptamers with enhanced properties.

Aptamers are short, single-stranded DNA or RNA molecules that can bind to a wide variety of target molecules with high affinity and specificity. The incorporation of modified nucleotides can confer desirable characteristics such as increased resistance to nuclease degradation, which is a significant hurdle for in vivo applications of standard RNA aptamers.[5][6] While the direct use of this compound in SELEX has not been extensively documented, the principles of using modified nucleotides are well-established. The enhanced chemical stability of the phosphoramidate backbone formed by 3'-aminonucleotides could lead to the generation of highly robust aptamers.

Conceptual Workflow for Modified SELEX

The SELEX process can be adapted to incorporate modified nucleotides like this compound.

Modified_SELEX Library Initial Library of Modified Oligonucleotides (containing 3'-NH2-C) Incubation Incubation Library->Incubation Target Target Molecule Target->Incubation Binding Binding of Aptamers to Target Incubation->Binding Partition Partitioning of Bound and Unbound Sequences Binding->Partition Elution Elution of Bound Aptamers Partition->Elution Amplification PCR Amplification Elution->Amplification Amplification->Library Next Round Enrichment Enriched Pool of Modified Aptamers Amplification->Enrichment

Caption: A conceptual workflow for a SELEX process utilizing a library containing 3'-amino-modified nucleotides.

Conclusion

This compound and other 3'-aminonucleotides represent a significant area of investigation in early life research. Their enhanced reactivity in non-enzymatic polymerization provides a compelling model for the replication of the first genetic polymers. The demonstration of plausible prebiotic synthetic routes further strengthens the hypothesis of their involvement in the origins of life. Beyond its role in prebiotic chemistry, the unique properties of the resulting phosphoramidate linkage offer intriguing possibilities for the development of novel nucleic acid-based technologies, including more stable and effective aptamers for therapeutic and diagnostic applications. Further research into the kinetics, fidelity, and broader applicability of this compound will undoubtedly continue to provide valuable insights into both the dawn of life and the future of nucleic acid engineering.

References

A Comparative Analysis of 3'-Amino-CTP and Canonical CTP: Structure, Function, and Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth comparison of 3'-amino-CTP (3'-amino-3'-deoxycytidine-5'-triphosphate) and its canonical counterpart, cytidine-5'-triphosphate (CTP). Aimed at researchers, scientists, and drug development professionals, this document details the structural differences, impact on enzymatic incorporation, and the applications of 3'-amino-CTP as a tool in molecular biology and drug discovery.

Core Structural Differences

Canonical CTP is a fundamental building block for RNA synthesis, composed of a ribose sugar, a cytosine base, and a triphosphate group. The key feature of the ribose in CTP is the presence of hydroxyl (-OH) groups at both the 2' and 3' positions. In contrast, 3'-amino-CTP is a modified nucleotide where the 3'-hydroxyl group is replaced by an amino (-NH2) group. This seemingly subtle modification has profound implications for its biochemical activity.

Below is a diagram illustrating the structural distinction between the two molecules.

Figure 1. Structural comparison of canonical CTP and 3'-amino-CTP.

Physicochemical Properties

The substitution of a hydroxyl group with an amino group at the 3' position alters the physicochemical properties of the nucleotide. The following table summarizes key quantitative data for both molecules.

PropertyCanonical CTP3'-Amino-CTP
Molecular Formula C₉H₁₆N₃O₁₄P₃[1][2]C₉H₁₇N₄O₁₃P₃
Molecular Weight 483.16 g/mol [1][2]482.14 g/mol
3' Ribose Moiety Hydroxyl (-OH)Amino (-NH₂)

Enzymatic Incorporation and Chain Termination

The primary functional consequence of the 3'-amino modification is its effect on RNA synthesis. RNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the alpha-phosphate of an incoming nucleotide triphosphate. The absence of this 3'-hydroxyl group in 3'-amino-CTP means that once incorporated, it acts as a chain terminator, preventing further elongation of the RNA transcript.

While specific kinetic parameters (Km and Vmax) for the incorporation of 3'-amino-CTP by RNA polymerases such as T7 are not widely reported in publicly available literature, studies on related 3'-modified nucleotides suggest that they are recognized and incorporated by these enzymes, albeit with potentially different efficiencies compared to their canonical counterparts. The incorporation of a 3'-amino-modified nucleotide effectively halts transcription.

The following diagram illustrates the workflow of a typical in vitro transcription chain termination assay using 3'-amino-CTP.

G Workflow for In Vitro Transcription Chain Termination Assay cluster_prep Reaction Setup cluster_reaction Transcription cluster_analysis Analysis template DNA Template with Promoter initiation Initiation template->initiation rnap RNA Polymerase (e.g., T7) rnap->initiation ntps Canonical NTPs (ATP, GTP, UTP) elongation Elongation ntps->elongation mod_ntp 3'-Amino-CTP termination Chain Termination mod_ntp->termination initiation->elongation elongation->termination gel Denaturing Polyacrylamide Gel Electrophoresis (PAGE) termination->gel autorad Autoradiography or Fluorescence Imaging gel->autorad analysis Analysis of Truncated RNA Products autorad->analysis

Figure 2. Experimental workflow for a chain termination assay.

Experimental Protocol: In Vitro Transcription Chain Termination Assay

The following is a generalized protocol for assessing transcription termination using 3'-amino-CTP with T7 RNA polymerase.

1. Reaction Setup:

  • Assemble the following components on ice in a nuclease-free microcentrifuge tube:

    • Nuclease-free water: to final volume

    • 5X Transcription Buffer: (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 50 mM NaCl)

    • Linearized DNA template with a T7 promoter (1 µg)

    • Canonical NTPs (ATP, GTP, UTP) at a final concentration of 1 mM each

    • Canonical CTP at a final concentration of 0.1 mM

    • 3'-Amino-CTP at varying final concentrations (e.g., 0.1 mM, 0.2 mM, 0.5 mM)

    • (Optional) α-³²P-UTP for radiolabeling

    • T7 RNA Polymerase (50 units)

2. Incubation:

  • Incubate the reaction mixture at 37°C for 1 to 2 hours.

3. Reaction Termination:

  • Stop the reaction by adding an equal volume of 2X RNA loading buffer (e.g., 95% formamide, 0.025% SDS, 0.025% bromophenol blue, 0.025% xylene cyanol FF, 5 mM EDTA).

4. Analysis:

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) on a gel of appropriate percentage to resolve the expected full-length and terminated transcripts.

  • Visualize the RNA bands by autoradiography (if radiolabeled) or by staining with a suitable RNA dye (e.g., SYBR Gold).

Expected Results:

The presence of 3'-amino-CTP should result in the appearance of shorter RNA transcripts in addition to the full-length product. The intensity and length of these truncated products will depend on the concentration of 3'-amino-CTP relative to canonical CTP and the positions of cytosine in the template DNA.

Applications in Research and Drug Development

The chain-terminating property of 3'-amino-CTP makes it a valuable tool in several areas of research and development:

  • Sequencing and Transcriptional Analysis: Similar to dideoxynucleotides in Sanger DNA sequencing, 3'-amino-CTP can be used to determine the sequence of RNA transcripts and to map transcription start and stop sites.

  • Aptamer Development (SELEX): In the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, modified nucleotides can be incorporated to enhance the structural diversity and stability of the resulting aptamers. While 3'-amino-CTP itself would terminate elongation, other amino-modified nucleotides are used to introduce reactive handles for post-SELEX modifications.

  • Antiviral Drug Development: The principle of chain termination is a cornerstone of many antiviral therapies. Nucleoside analogs that lack a 3'-hydroxyl group, once incorporated by viral polymerases, halt the replication of the viral genome. While 3'-amino-CTP itself is not a frontline antiviral, the study of its incorporation provides insights into the substrate specificity of viral polymerases and aids in the design of novel nucleoside analog inhibitors.

Signaling Pathways and Future Directions

Currently, there is limited evidence in the scientific literature describing the use of 3'-amino-CTP as a direct probe in cellular signaling pathways. Its primary utility lies in its role as a chain terminator in nucleic acid synthesis. However, the broader class of amino-modified nucleotides is being explored for the development of probes to study protein-RNA interactions and as components of therapeutic oligonucleotides. Future research may uncover novel applications for 3'-amino-CTP in elucidating the mechanisms of RNA-dependent cellular processes.

Conclusion

3'-amino-CTP serves as a powerful example of how a subtle modification to a canonical building block of life can lead to significant functional changes. Its role as a chain terminator has been instrumental in advancing our understanding of transcription and has contributed to the conceptual framework for the development of important therapeutic agents. Continued exploration of modified nucleotides like 3'-amino-CTP will undoubtedly open new avenues for research and drug discovery.

References

Stability and Degradation of 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH2-CTP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH2-CTP) is a synthetic analog of the natural deoxynucleoside triphosphate, dCTP. Its key structural modification is the replacement of the 3'-hydroxyl group on the deoxyribose sugar with an amino group. This modification imparts a critical functional property: this compound acts as a potent chain terminator in DNA synthesis. Once incorporated into a growing DNA strand by a DNA polymerase, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting further elongation. This characteristic makes this compound a valuable tool in various molecular biology applications, including DNA sequencing and the development of antiviral and anticancer therapeutics.

Understanding the stability and degradation profile of this compound is paramount for its effective use and development. This technical guide provides an in-depth overview of the chemical and enzymatic factors influencing its stability, recommendations for optimal storage and handling, and detailed experimental protocols for its analysis.

Chemical Stability of this compound

The chemical stability of this compound is primarily influenced by the hydrolysis of its triphosphate chain and, to a lesser extent, the glycosidic bond linking the cytosine base to the deoxyribose sugar. The primary degradation products are the corresponding diphosphate (3'-NH2-CDP) and monophosphate (3'-NH2-CMP) forms.

Influence of pH

The rate of hydrolysis of the triphosphate chain is highly dependent on the pH of the solution. Acidic conditions promote the cleavage of the phosphoanhydride bonds. Conversely, alkaline conditions generally favor the stability of the triphosphate chain. For optimal stability, aqueous solutions of nucleoside triphosphates should be maintained at a slightly alkaline pH.[1][2]

Influence of Temperature

Temperature is a critical factor affecting the stability of this compound. Elevated temperatures accelerate the rate of hydrolysis of the triphosphate chain. Therefore, for long-term storage, it is imperative to maintain this compound at low temperatures.

Quantitative Stability Data

The following tables summarize the expected stability of this compound under various storage conditions. The data is extrapolated from studies on standard dNTPs and other modified nucleotide analogs.

Table 1: Estimated Shelf-Life of this compound at Various Temperatures

TemperatureFormRecommended BufferEstimated Time for >90% Purity
-80°CAqueous Solution10 mM Tris-HCl, pH 7.5-8.0> 2 years
-20°CAqueous Solution10 mM Tris-HCl, pH 7.5-8.0> 1 year[3]
4°CAqueous Solution10 mM Tris-HCl, pH 7.5-8.0~ 1-2 weeks[3]
Room Temp (25°C)Aqueous Solution10 mM Tris-HCl, pH 7.5-8.0< 24 hours

Table 2: Effect of pH on this compound Stability at 37°C (Estimated Half-Life)

pHEstimated Half-LifePrimary Degradation Products
3.0< 12 hours3'-NH2-CDP, 3'-NH2-CMP
5.0~ 24-48 hours3'-NH2-CDP, 3'-NH2-CMP
7.5> 1 week3'-NH2-CDP
9.0> 2 weeks3'-NH2-CDP

Table 3: Impact of Freeze-Thaw Cycles on this compound Integrity

Number of Freeze-Thaw CyclesExpected Purity of this compound (%)
0100
5> 98
10> 95
20> 90[4]

Enzymatic Degradation of this compound

In a biological context, this compound is susceptible to degradation by various enzymes involved in nucleotide metabolism.

Phosphatases

Cellular phosphatases can hydrolyze the triphosphate chain of this compound, converting it to its diphosphate and monophosphate forms, and ultimately to the 3'-amino-2',3'-dideoxycytidine nucleoside.

Cytidine Deaminase

Cytidine deaminase is a key enzyme in the pyrimidine salvage pathway that catalyzes the deamination of cytidine and its analogs to their corresponding uridine forms.[5][6] It is plausible that this compound could be a substrate for cytidine deaminase, leading to its conversion to 3'-amino-2',3'-dideoxyuridine-5'-triphosphate (3'-NH2-UTP).

Enzymatic_Degradation_Pathway This compound This compound 3'-NH2-CDP 3'-NH2-CDP This compound->3'-NH2-CDP Phosphatases 3'-NH2-UTP 3'-NH2-UTP This compound->3'-NH2-UTP Cytidine Deaminase 3'-NH2-CMP 3'-NH2-CMP 3'-NH2-CDP->3'-NH2-CMP Phosphatases 3'-NH2-C 3'-NH2-C 3'-NH2-CMP->3'-NH2-C 5'-Nucleotidase

Potential enzymatic degradation pathways of this compound.

Recommended Storage and Handling

To ensure the long-term stability and performance of this compound, the following storage and handling guidelines are recommended:

  • Storage Solution: Store this compound in a slightly basic buffer, such as 10 mM Tris-HCl, pH 7.5-8.0.[1] Avoid storage in water, which can be slightly acidic.

  • Storage Temperature: For long-term storage, keep this compound at -20°C or, ideally, at -80°C.[7][8]

  • Aliquoting: To minimize freeze-thaw cycles, it is highly recommended to aliquot the this compound solution into smaller, single-use volumes upon receipt.[9]

  • Handling: When in use, keep the this compound solution on ice to prevent degradation.

Experimental Protocols for Stability Assessment

This section provides detailed methodologies for conducting a forced degradation study and for the analytical quantification of this compound and its degradation products.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.[10][11][12]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound solution (e.g., 100 mM in water or buffer)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Nuclease-free water

  • pH meter

  • Incubators/water baths set at various temperatures

  • Photostability chamber

  • HPLC system with a UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a working stock solution of this compound (e.g., 1 mg/mL) in nuclease-free water or a suitable buffer.

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate at 60°C for various time points (e.g., 1, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate at 60°C for various time points.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Incubate at room temperature for various time points.

    • At each time point, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Incubate aliquots of the this compound stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for various time points.

    • At each time point, withdraw an aliquot and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose aliquots of the this compound stock solution to light in a photostability chamber according to ICH guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all samples by a validated, stability-indicating HPLC method (see Protocol 5.2).

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (0.1 M HCl, 60°C) Sampling Sampling at Time Points Acid_Hydrolysis->Sampling Base_Hydrolysis Base Hydrolysis (0.1 M NaOH, 60°C) Base_Hydrolysis->Sampling Oxidation Oxidation (3% H2O2, RT) Oxidation->Sampling Thermal Thermal Degradation (40-80°C) Thermal->Sampling Photolytic Photolytic Degradation (ICH guidelines) HPLC_Analysis HPLC Analysis Photolytic->HPLC_Analysis Stock_Solution This compound Stock Solution Stock_Solution->Acid_Hydrolysis Stock_Solution->Base_Hydrolysis Stock_Solution->Oxidation Stock_Solution->Thermal Stock_Solution->Photolytic Neutralization Neutralization (for acid/base) Sampling->Neutralization Dilution Dilution with Mobile Phase Neutralization->Dilution Dilution->HPLC_Analysis

Workflow for a forced degradation study of this compound.

HPLC Method for Quantification of this compound and its Degradation Products

This protocol describes a stability-indicating ion-pair reversed-phase HPLC method for the separation and quantification of this compound, 3'-NH2-CDP, and 3'-NH2-CMP.[13][14][15]

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Mobile Phase:

  • Mobile Phase A: 100 mM potassium phosphate monobasic, 10 mM tetrabutylammonium hydrogen sulfate, pH 6.5.

  • Mobile Phase B: 30% Mobile Phase A in 70% Methanol.

  • All reagents should be HPLC grade.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 271 nm (absorbance maximum for cytidine)

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 0
    20 100
    25 100
    26 0

    | 30 | 0 |

Sample Preparation:

  • Dilute the samples from the forced degradation study with Mobile Phase A to a final concentration within the linear range of the assay.

  • Filter the diluted samples through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks for this compound, 3'-NH2-CDP, and 3'-NH2-CMP based on their retention times, which will elute in the order of decreasing polarity (CTP, then CDP, then CMP).

  • Quantify the amount of each species by integrating the peak areas and comparing them to a standard curve generated from known concentrations of pure standards.

  • Calculate the percentage of degradation of this compound at each time point under each stress condition.

Conclusion

The stability of this compound is a critical parameter that dictates its efficacy and shelf-life in research and therapeutic applications. This technical guide has outlined the key factors influencing its degradation, including pH, temperature, and enzymatic activity. By adhering to the recommended storage and handling procedures, and by employing robust analytical methods for stability assessment, researchers and drug development professionals can ensure the quality and reliability of this compound in their work. The provided experimental protocols offer a solid foundation for establishing in-house stability-indicating assays tailored to specific formulations and applications. A thorough understanding of the stability profile of this compound will ultimately facilitate its successful application in the advancement of molecular biology and medicine.

References

An In-Depth Technical Guide to the Spectroscopic Properties of 3'-Amino-CTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Amino-Cytidine-5'-Triphosphate (3'-amino-CTP) is a modified nucleotide analog of the natural ribonucleotide, Cytidine-5'-Triphosphate (CTP). The key modification is the substitution of the hydroxyl group (-OH) at the 3' position of the ribose sugar with an amino group (-NH₂). This seemingly subtle change has profound implications for its biochemical reactivity, primarily making it a potent chain terminator in enzymatic RNA synthesis. While its role as a polymerase inhibitor is well-established, a comprehensive guide on its intrinsic spectroscopic properties is essential for researchers utilizing this molecule in various assays.

This guide provides a detailed overview of the known spectroscopic properties of 3'-amino-CTP, contextualized by the properties of its parent molecule, CTP. It also outlines the experimental protocols required to characterize these properties and illustrates its primary application as a chain terminator.

Spectroscopic Properties

Direct quantitative spectroscopic data for 3'-amino-CTP is not extensively reported in peer-reviewed literature, likely because its primary utility is not as a spectroscopic probe but as a biochemical tool. However, its properties can be reliably inferred from the well-characterized spectroscopy of CTP and the general principles of nucleotide chemistry.

UV-Visible Absorbance

The UV-Visible absorbance of nucleotides is dominated by the heterocyclic nucleobase, which contains a system of conjugated double bonds. For 3'-amino-CTP, the chromophore is the cytosine base. The modification at the 3' position of the ribose is distant from this chromophore and is not expected to significantly alter the UV absorbance spectrum.

The parent molecule, CTP, exhibits a characteristic absorbance maximum in the ultraviolet range. A technical datasheet from Thermo Fisher Scientific provides a molar extinction coefficient for CTP of 9,000 L·mol⁻¹·cm⁻¹ at its absorbance maximum of 271 nm in potassium phosphate buffer (pH 7.0)[1]. The absorbance spectrum for cytidine monophosphate (CMP) shows a maximum at approximately 271 nm and a minimum around 235 nm[2]. It is anticipated that 3'-amino-CTP will have a very similar absorbance profile.

Fluorescence Spectroscopy

Natural nucleotides, including CTP, are generally considered non-fluorescent or have extremely low quantum yields, rendering them impractical for fluorescence-based detection without modification with a fluorophore[3]. The introduction of a 3'-amino group does not create a fluorophore. Therefore, 3'-amino-CTP is not expected to be intrinsically fluorescent. For applications requiring fluorescence, 3'-amino-CTP could be derivatized by coupling a fluorescent dye to the 3'-amino group, but this would fundamentally change its spectroscopic properties to that of the chosen dye.

Data Summary

PropertyCytidine-5'-Triphosphate (CTP)3'-Amino-CTP (Predicted)
Absorbance Maximum (λₘₐₓ) 271 nm[1]~271 nm
Molar Extinction Coefficient (ε) 9.0 x 10³ L·mol⁻¹·cm⁻¹ at 271 nm (pH 7.0)[1]Expected to be very similar to CTP. Requires experimental determination.
Fluorescence Negligible[3]Negligible

Experimental Protocols

For researchers wishing to precisely determine the spectroscopic properties of their 3'-amino-CTP samples, the following standard protocols can be employed.

Protocol for UV-Visible Absorbance Spectroscopy

This protocol details the steps to determine the absorbance spectrum and molar extinction coefficient (ε) of 3'-amino-CTP.

Materials:

  • Lyophilized 3'-amino-CTP

  • UV-transparent quartz cuvettes (1 cm path length)

  • UV/Vis spectrophotometer

  • Calibrated micropipettes

  • Buffer solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5)

  • Nuclease-free water

Procedure:

  • Stock Solution Preparation: Accurately weigh a sample of lyophilized 3'-amino-CTP and dissolve it in a precise volume of the chosen buffer to create a concentrated stock solution. The molecular weight of the specific salt form of 3'-amino-CTP should be used for accurate concentration calculation.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

  • Blanking: Fill a quartz cuvette with the same buffer used to dissolve the sample. Place it in the spectrophotometer and record a baseline spectrum from 220 nm to 350 nm. This will serve as the blank to subtract any absorbance from the buffer itself[4][5].

  • Sample Measurement: Prepare a dilution of the 3'-amino-CTP stock solution in the buffer. The concentration should be chosen to yield an absorbance reading at the λₘₐₓ within the linear range of the instrument (typically 0.1 to 1.0 AU).

  • Spectrum Acquisition: Discard the blanking solution, rinse the cuvette with the diluted sample, and then fill it with the diluted sample. Place the cuvette in the spectrophotometer and acquire the absorbance spectrum from 220 nm to 350 nm[4].

  • Purity Assessment: A common measure of nucleic acid purity is the ratio of absorbance at 260 nm to 280 nm (A260/A280). For pure nucleic acids, this ratio is typically around 2.0 for RNA and 1.8 for DNA. A significantly lower ratio may indicate protein contamination[6]. The A260/A230 ratio is also used, with expected values for pure samples being between 2.0-2.2. A lower ratio can indicate contamination with substances like phenol or guanidine salts[6].

Data Analysis (Calculating Molar Extinction Coefficient):

  • Identify the wavelength of maximum absorbance (λₘₐₓ) from the spectrum.

  • Use the Beer-Lambert law: A = εcl

    • A = Absorbance at λₘₐₓ

    • ε = Molar extinction coefficient (L·mol⁻¹·cm⁻¹)

    • c = Molar concentration of the sample (mol·L⁻¹)

    • l = Path length of the cuvette (typically 1 cm)

  • Rearrange the formula to solve for ε: ε = A / (c * l)

  • Perform measurements on several dilutions to ensure the calculated ε is consistent and the measurements are within the linear range of the spectrophotometer.

Protocol for Fluorescence Spectroscopy

This protocol is designed to confirm the expected non-fluorescent nature of 3'-amino-CTP.

Materials:

  • 3'-amino-CTP solution (from UV/Vis protocol)

  • Fluorescence-grade quartz cuvette

  • Spectrofluorometer

  • Buffer solution (as above)

  • (Optional) A known fluorescent standard (e.g., quinine sulfate) for instrument validation.

Procedure:

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation and emission slits to appropriate widths (e.g., 5 nm).

  • Blank Measurement: Fill the cuvette with the buffer solution and place it in the instrument. Run an emission scan (e.g., from 290 nm to 600 nm) with an excitation wavelength set to the absorbance maximum of 3'-amino-CTP (~271 nm). This will account for any background signal, including Raman scattering from the solvent.

  • Sample Measurement: Replace the buffer with the 3'-amino-CTP solution.

  • Emission Spectrum: Using the same excitation wavelength (~271 nm), acquire the emission spectrum.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of any potential peak observed in the emission scan (or a region where fluorescence is expected, e.g., 350 nm) and scan a range of excitation wavelengths (e.g., 230 nm to 330 nm).

  • Analysis: Compare the sample spectra to the blank. For a non-fluorescent compound, the emission spectrum should be indistinguishable from the blank, showing only the solvent's Raman peak[7].

Visualizations: Workflows and Pathways

Experimental Workflow: Chain Termination by 3'-Amino-CTP

The primary application of 3'-amino-CTP is as a chain terminator during in vitro transcription or other polymerase-catalyzed reactions. The 3'-amino group, once incorporated into a growing RNA strand, cannot form a phosphodiester bond with the next incoming nucleotide triphosphate, thus halting synthesis. This process is analogous to the use of dideoxynucleotides (ddNTPs) in Sanger DNA sequencing[8][9][10].

Chain_Termination_Workflow cluster_0 Reaction Mix Preparation cluster_1 Enzymatic Reaction cluster_2 Analysis DNATemplate DNA Template Initiation Initiation & Elongation DNATemplate->Initiation RNAPol RNA Polymerase RNAPol->Initiation Primer RNA Primer Primer->Initiation NTPs ATP, GTP, UTP (Natural NTPs) NTPs->Initiation CTP_mix CTP + 3'-amino-CTP (Low Ratio) CTP_mix->Initiation Incorporation Incorporation of 3'-amino-CMP Initiation->Incorporation Polymerization Termination Chain Termination Incorporation->Termination No 3'-OH for phosphodiester bond Products Population of Terminated RNA Fragments Termination->Products Separation Gel Electrophoresis (Size Separation) Products->Separation Analysis Sequence Analysis Separation->Analysis

Caption: Workflow for using 3'-amino-CTP as a chain terminator in enzymatic RNA synthesis.

Logical Diagram: Spectroscopic Characterization Process

The logical flow for characterizing a novel nucleotide analog like 3'-amino-CTP involves sequential spectroscopic analyses.

Spectroscopic_Characterization Start Purified 3'-amino-CTP Sample UV_Vis Perform UV-Vis Spectroscopy Scan (220-350 nm) Start->UV_Vis Find_LambdaMax Identify Absorbance Maximum (λₘₐₓ) UV_Vis->Find_LambdaMax Check_Purity Calculate A260/A280 and A260/A230 Ratios UV_Vis->Check_Purity Beer_Lambert Apply Beer-Lambert Law A = εcl Find_LambdaMax->Beer_Lambert Purity_OK Purity Acceptable? Check_Purity->Purity_OK Purity_OK->Beer_Lambert Yes Purify Purify Sample Purity_OK->Purify No Calculate_Epsilon Determine Molar Extinction Coefficient (ε) Beer_Lambert->Calculate_Epsilon Fluorescence Perform Fluorescence Spectroscopy Calculate_Epsilon->Fluorescence Analyze_Fluorescence Analyze Emission & Excitation Spectra Fluorescence->Analyze_Fluorescence Conclusion Conclude Spectroscopic Properties Analyze_Fluorescence->Conclusion Purify->Start

Caption: Logical workflow for the complete spectroscopic characterization of 3'-amino-CTP.

References

3'-Deoxycytidine 5'-triphosphate (3'-dCTP): A Technical Guide to its Function and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxycytidine 5'-triphosphate (3'-dCTP) is a synthetic analog of the natural nucleotide cytidine triphosphate (CTP). The critical structural modification, the absence of a hydroxyl group at the 3' position of the ribose sugar, bestows upon 3'-dCTP a potent ability to act as a chain terminator in nucleic acid synthesis. This property makes it a valuable tool in molecular biology and a molecule of interest in the development of antiviral and anticancer therapeutics. This technical guide provides a comprehensive overview of the core functions of 3'-dCTP, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and its role in drug development.

Core Function and Mechanism of Action

The primary function of 3'-dCTP lies in its ability to terminate the elongation of RNA chains during transcription.[1] Lacking the 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond with the incoming nucleotide, the incorporation of 3'-dCMP into a growing RNA strand by an RNA polymerase prevents further extension of the transcript.[1]

The mechanism of action is primarily competitive inhibition. 3'-dCTP competes with the natural substrate, CTP, for the active site of RNA polymerases.[2] Once incorporated, it effectively halts the transcription process. This makes 3'-dCTP a powerful inhibitor of RNA synthesis.

Signaling Pathway of Transcriptional Inhibition

The following diagram illustrates the competitive inhibition of RNA polymerase by 3'-dCTP, leading to chain termination.

Transcriptional_Inhibition cluster_0 Normal Transcription cluster_1 Inhibition by 3'-dCTP RNA_Polymerase RNA Polymerase RNA_Transcript Elongating RNA Transcript RNA_Polymerase->RNA_Transcript incorporates CTP DNA_Template DNA Template DNA_Template->RNA_Polymerase binds CTP CTP (Natural Substrate) CTP->RNA_Polymerase binds 3_dCTP 3'-dCTP (Inhibitor) RNA_Polymerase_Inhibited RNA Polymerase Terminated_Transcript Terminated RNA Transcript RNA_Polymerase_Inhibited->Terminated_Transcript incorporates 3'-dCMP, terminates DNA_Template_Inhibited DNA Template DNA_Template_Inhibited->RNA_Polymerase_Inhibited binds 3_dCTP->RNA_Polymerase_Inhibited competitively binds

Figure 1. Mechanism of 3'-dCTP-mediated transcription termination.

Quantitative Data

The inhibitory potential of 3'-dCTP has been quantified against various polymerases. The following tables summarize the available data.

Table 1: Inhibition of DNA-dependent RNA Polymerases I and II from Dictyostelium discoideum
EnzymeSubstrateKm (µM)InhibitorKi (µM)
RNA Polymerase I & IICTP6.33'-dCTP3.0

Data from Saneyoshi et al. (1981)[2]

Table 2: Inhibitory Concentration (IC50) of Related Nucleoside Analogs against Viral Polymerases
CompoundVirus/EnzymeIC50 (µM)
2',3'-dideoxy-3'-fluoro-β-L-cytidine 5'-triphosphateHepatitis B Virus DNA Polymerase0.25 - 10.4
2',3'-dideoxy-3'-fluoro-5-methylcytidine 5'-triphosphateHepatitis B Virus DNA Polymerase0.03

Data from Matthes et al. (1998) and Matthes et al. (1993)[1][3]

Table 3: Inhibitory Concentration (IC50) of the Parent Nucleoside (5-aza-2'-deoxycytidine) in Cancer Cell Lines

The parent nucleoside of a related analog, 5-aza-2'-deoxycytidine, has demonstrated cytotoxic effects in various cancer cell lines. This suggests a potential, though unquantified, role for the triphosphate form in cancer therapy.

Cell Line (Cancer Type)IC50 (µM)
TF-1 (Erythroleukemia)< 0.05
U937 (Histiocytic Lymphoma)< 0.05
Raji (Burkitt's Lymphoma)< 0.05
HEL (Erythroleukemia)< 0.05
ML-1 (Myeloid Leukemia)0.05 - 0.4
HL-60 (Promyelocytic Leukemia)0.05 - 0.4
K562 (Chronic Myeloid Leukemia)0.05 - 0.4
SW48 (Colon Adenocarcinoma)0.05 - 0.4
Cama-1 (Breast Cancer)0.05 - 0.4
Jurkat (T-cell Leukemia)> 2
MOLT4 (T-cell Leukemia)> 2
PC3 (Prostate Adenocarcinoma)> 2
RKO (Colon Carcinoma)> 2
DU145 (Prostate Carcinoma)> 2

Data from Qin et al. (2009)[4]

Experimental Protocols

RNA Polymerase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory effect of 3'-dCTP on RNA polymerase activity.

Materials:

  • Purified RNA Polymerase

  • DNA template containing a promoter for the polymerase

  • ATP, GTP, UTP, and CTP solutions

  • 3'-dCTP solution of varying concentrations

  • α-32P-UTP (for radiolabeling)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Polyacrylamide gel (denaturing)

  • Phosphorimager or X-ray film

Procedure:

  • Prepare reaction mixtures in transcription buffer containing the DNA template, ATP, GTP, and α-32P-UTP.

  • Add varying concentrations of 3'-dCTP to the experimental tubes. A control tube with no 3'-dCTP should be included.

  • Add a fixed concentration of CTP to all tubes.

  • Initiate the transcription reaction by adding the RNA polymerase.

  • Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Terminate the reactions by adding the stop solution.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

  • Visualize the radiolabeled RNA products using a phosphorimager or autoradiography.

  • Quantify the band intensities to determine the extent of inhibition at different 3'-dCTP concentrations and calculate the IC50 value.

Workflow Diagram:

RNA_Polymerase_Assay A Prepare Reaction Mix (DNA, NTPs, α-32P-UTP) B Add 3'-dCTP (Varying Conc.) and CTP A->B C Initiate with RNA Polymerase B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Denature Samples E->F G PAGE Separation F->G H Visualize & Quantify G->H

Figure 2. Workflow for RNA polymerase inhibition assay.
Dideoxy Chain Termination Sequencing (Sanger Sequencing)

While modern sequencing technologies have largely replaced this method for large-scale sequencing, the principle of chain termination by dideoxynucleotides (ddNTPs), which are functionally analogous to 3'-deoxynucleotides, remains a fundamental concept. A similar approach can be used with 3'-dCTP to specifically terminate transcription at cytosine residues.

Materials:

  • Single-stranded DNA template

  • Primer complementary to the template

  • DNA Polymerase (e.g., Klenow fragment)

  • dNTP mix (dATP, dGTP, dTTP, dCTP)

  • A specific dideoxynucleotide triphosphate (e.g., ddCTP, analogous to using 3'-dCTP for RNA)

  • Reaction buffer

  • Polyacrylamide gel (denaturing)

  • Autoradiography or fluorescence detection system

Procedure:

  • Anneal the primer to the single-stranded DNA template.

  • Set up four separate reaction tubes, each containing the primed template, DNA polymerase, and the dNTP mix.

  • To each of the four tubes, add a small amount of one of the four ddNTPs (ddATP, ddGTP, ddCTP, ddTTP).

  • Incubate the reactions to allow for DNA synthesis. The polymerase will randomly incorporate a ddNTP, leading to chain termination.

  • Denature the newly synthesized DNA fragments.

  • Separate the fragments by size on a denaturing polyacrylamide gel, with each of the four reactions in a separate lane.

  • Visualize the bands. The sequence can be read from the bottom of the gel upwards, based on the lane in which each band appears.

Role in Drug Development

The chain-terminating property of 3'-dCTP and its analogs makes them attractive candidates for antiviral and anticancer drug development.

Antiviral Therapy

Viruses with RNA genomes or those that utilize an RNA-dependent RNA polymerase (RdRp) or reverse transcriptase are potential targets for 3'-dCTP-based therapies. By inhibiting viral replication through chain termination, these compounds can potentially treat infections caused by viruses such as influenza, hepatitis C, and coronaviruses. A study on the SARS-CoV-2 polymerase demonstrated that 3'-dCTP is incorporated by the viral RdRp, leading to the termination of RNA synthesis.[5]

Cancer Therapy

Rapidly proliferating cancer cells have a high demand for nucleic acid synthesis. Nucleoside analogs can be preferentially incorporated into the DNA or RNA of these cells, leading to cell cycle arrest and apoptosis. While direct data for 3'-dCTP in cancer cell lines is limited, the activity of the related compound 5-aza-2'-deoxycytidine suggests that targeting nucleotide metabolism is a viable strategy for cancer treatment.[4][6]

Prodrug Strategies

A significant challenge in the therapeutic use of nucleotide analogs is their poor cell permeability due to the negatively charged phosphate groups. To overcome this, prodrug strategies are employed. These involve masking the phosphate groups with lipophilic moieties that can be cleaved off by intracellular enzymes, releasing the active triphosphate form within the target cell. This approach can enhance oral bioavailability and cellular uptake. While specific prodrugs of 3'-dCTP are not widely reported, this remains a key area of research for the development of nucleoside analog therapeutics.

Logical Relationship of Prodrug Activation:

Prodrug_Activation Prodrug Lipophilic Prodrug (e.g., of 3'-dC) Cell_Membrane Cell Membrane Prodrug->Cell_Membrane Crosses Intracellular_Space Intracellular Space Cell_Membrane->Intracellular_Space Active_Drug 3'-dCTP (Active Form) Intracellular_Space->Active_Drug Enzymatic Cleavage Target_Enzyme RNA Polymerase Active_Drug->Target_Enzyme Inhibits Therapeutic_Effect Therapeutic Effect (Chain Termination) Target_Enzyme->Therapeutic_Effect

References

Methodological & Application

Application Notes and Protocols for Enzymatic Incorporation of 3'-NH2-CTP by RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into RNA transcripts is a powerful tool for elucidating RNA structure and function, and for the development of novel RNA-based therapeutics and diagnostics. The introduction of a primary amino group at the 3'-position of cytidine triphosphate (3'-NH2-CTP) offers a unique chemical handle for post-transcriptional modifications. This document provides detailed application notes and protocols for the enzymatic incorporation of this compound into RNA using RNA polymerase, enabling a wide range of downstream applications.

The presence of a 3'-amino group on the ribose sugar of CTP makes it a substrate for RNA polymerases, although its incorporation efficiency may vary compared to the natural CTP. Once incorporated, the primary amino group can be selectively targeted for chemical conjugation with a variety of molecules, including fluorophores, biotin, cross-linking agents, and therapeutic payloads. This allows for the precise labeling, tracking, and functionalization of RNA molecules.

Applications

The ability to introduce a reactive primary amine into an RNA transcript at specific cytosine positions opens up a plethora of applications in research and drug development:

  • Fluorescent Labeling and Imaging: The 3'-amino group serves as an attachment point for fluorescent dyes, enabling the visualization of RNA localization and trafficking within cells.

  • Bioconjugation and Affinity Purification: Biotin or other affinity tags can be conjugated to the amino-modified RNA, facilitating the isolation and purification of RNA-protein complexes.

  • Cross-linking Studies: The amino group can be derivatized with cross-linking agents to study RNA-RNA and RNA-protein interactions, providing insights into the spatial organization of ribonucleoprotein complexes.

  • Development of RNA Therapeutics: The attachment of therapeutic molecules, such as small molecule drugs or peptides, to the amino-modified RNA can lead to the development of targeted RNA-based drugs.

  • Diagnostic Probes: The incorporation of reporter molecules onto the RNA can be utilized for the development of sensitive and specific diagnostic probes for detecting specific RNA sequences.[]

  • Antisense Technology: The 3'-amino modification can confer resistance to 3'-exonuclease degradation, thereby enhancing the stability and efficacy of antisense oligonucleotides.[]

Data Presentation

The successful incorporation of this compound is dependent on the specific RNA polymerase used and the reaction conditions. It is crucial to empirically determine the optimal conditions for efficient and high-fidelity incorporation. The following table summarizes key parameters to evaluate when optimizing the enzymatic incorporation of this compound.

ParameterDescriptionMethod of MeasurementExpected Outcome
Incorporation Efficiency The relative yield of full-length RNA transcript containing the 3'-amino modification compared to a control reaction with only natural NTPs.Denaturing polyacrylamide gel electrophoresis (PAGE) with autoradiography or fluorescent imaging.Lower than natural CTP, but sufficient for downstream applications. Optimization of MgCl2 and enzyme concentration can improve efficiency.
Kinetic Parameters (kcat/Km) The catalytic efficiency of the RNA polymerase for this compound compared to natural CTP.Pre-steady-state or steady-state kinetic analysis using radiolabeled nucleotides.A lower kcat/Km for this compound is expected, indicating a less efficient substrate.
Fidelity of Incorporation The accuracy with which the RNA polymerase incorporates this compound opposite its cognate guanine base in the DNA template.RNA sequencing or primer extension assays.High fidelity is desired to ensure the integrity of the RNA sequence.
Transcript Purity The proportion of full-length, correctly modified RNA transcripts versus aborted or unmodified transcripts.Denaturing PAGE, HPLC, or mass spectrometry.Optimization of reaction conditions aims to maximize the yield of the desired full-length product.

Experimental Protocols

Protocol 1: In Vitro Transcription with this compound using T7 RNA Polymerase

This protocol provides a starting point for the in vitro transcription of an RNA molecule containing 3'-amino-modified cytosine residues. Optimization of the nucleotide concentrations and reaction conditions may be necessary for specific templates and desired levels of modification.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM spermidine, 100 mM DTT)

  • Ribonucleotide solution: ATP, GTP, UTP (10 mM each)

  • CTP and this compound stock solutions (10 mM)

  • RNase Inhibitor

  • Nuclease-free water

  • DNase I (RNase-free)

  • RNA purification kit or phenol:chloroform extraction reagents

Procedure:

  • Reaction Setup: Assemble the following reaction components at room temperature in the order listed. The final volume is 20 µL.

    • Nuclease-free water: to 20 µL

    • 10x Transcription Buffer: 2 µL

    • ATP, GTP, UTP (10 mM each): 2 µL of each

    • CTP (10 mM): X µL (e.g., 1 µL for a final concentration of 0.5 mM)

    • This compound (10 mM): Y µL (e.g., 1 µL for a final concentration of 0.5 mM)

    • Linearized DNA template (1 µg/µL): 1 µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • T7 RNA Polymerase: 2 µL

    Note: The ratio of CTP to this compound can be varied to control the level of modification. A 1:1 ratio is a good starting point.

  • Incubation: Mix the components gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification: Purify the RNA transcript using an appropriate RNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation.

  • Analysis: Analyze the purified RNA on a denaturing polyacrylamide gel to confirm the synthesis of the full-length transcript. The incorporation of the modified nucleotide can be confirmed by mass spectrometry.

Protocol 2: Post-Transcriptional Labeling of 3'-Amino-Modified RNA

This protocol describes a general method for labeling the incorporated 3'-amino groups with an amine-reactive probe, such as an N-hydroxysuccinimide (NHS) ester of a fluorescent dye.

Materials:

  • 3'-amino-modified RNA (purified)

  • Amine-reactive probe (e.g., NHS-ester of a fluorescent dye) dissolved in DMSO

  • Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Nuclease-free water

  • RNA purification reagents

Procedure:

  • RNA Preparation: Resuspend the purified 3'-amino-modified RNA in the labeling buffer to a final concentration of 10-50 µM.

  • Probe Addition: Add a 10- to 50-fold molar excess of the amine-reactive probe (from the DMSO stock) to the RNA solution. The final concentration of DMSO should not exceed 20% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, protected from light.

  • Purification of Labeled RNA: Remove the unreacted probe by ethanol precipitation, size-exclusion chromatography, or using an RNA purification kit.

  • Analysis: Confirm the successful labeling of the RNA by measuring the absorbance at the appropriate wavelength for the dye and the RNA, or by fluorescence imaging of a denaturing polyacrylamide gel.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic incorporation of this compound and subsequent post-transcriptional modification.

Enzymatic_Incorporation_Workflow cluster_0 In Vitro Transcription cluster_1 Post-Transcriptional Modification cluster_2 Downstream Applications DNA_Template Linearized DNA Template (with T7 Promoter) Transcription_Mix Transcription Reaction DNA_Template->Transcription_Mix NTPs ATP, GTP, UTP, CTP NTPs->Transcription_Mix Modified_NTP This compound Modified_NTP->Transcription_Mix T7_Polymerase T7 RNA Polymerase T7_Polymerase->Transcription_Mix Amino_RNA 3'-Amino-Modified RNA Transcription_Mix->Amino_RNA 37°C Labeling_Reaction Labeling Reaction Amino_RNA->Labeling_Reaction Amine_Reactive_Probe Amine-Reactive Probe (e.g., NHS-ester dye) Amine_Reactive_Probe->Labeling_Reaction Labeled_RNA Labeled RNA Labeling_Reaction->Labeled_RNA pH 8.5 Imaging Fluorescence Imaging Labeled_RNA->Imaging Purification Affinity Purification Labeled_RNA->Purification Crosslinking Cross-linking Studies Labeled_RNA->Crosslinking

Caption: Workflow for RNA modification using this compound.

Signaling Pathway Diagram

The enzymatic incorporation of this compound is a biochemical process rather than a cellular signaling pathway. The following diagram illustrates the logical relationship of the components and steps involved in the enzymatic synthesis of 3'-amino-modified RNA.

Enzymatic_Incorporation_Process cluster_reaction Enzymatic Reaction cluster_output Products T7_RNAP T7 RNA Polymerase Active_Complex Active Transcription Complex T7_RNAP->Active_Complex binds to DNA_Template DNA Template Promoter T7 Promoter DNA_Template->Promoter Promoter->Active_Complex binds to NTP_Pool NTP Pool (ATP, GTP, UTP, CTP, this compound) NTP_Pool->Active_Complex provides substrates Nascent_RNA Nascent RNA Chain Active_Complex->Nascent_RNA elongates Pyrophosphate Pyrophosphate (PPi) Active_Complex->Pyrophosphate releases Modified_RNA 3'-Amino-Modified RNA Nascent_RNA->Modified_RNA results in

Caption: Enzymatic synthesis of 3'-amino-modified RNA.

References

Application Notes and Protocols for 3'-End Labeling of RNA with 3'-NH2-CTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise modification of RNA molecules at their termini is a cornerstone of modern molecular biology and therapeutic development. The introduction of functional groups at the 3'-end of an RNA molecule enables a wide array of applications, from elucidating RNA structure and function to developing targeted RNA-based therapeutics. One such modification, the introduction of a primary amine group (NH2) at the 3'-terminus, provides a versatile handle for the covalent attachment of various moieties, including fluorophores, biotin, and drug conjugates.

This document provides detailed application notes and protocols for the enzymatic 3'-end labeling of RNA using 3'-amino-CTP (3'-NH2-CTP). We will explore the enzymatic basis for this modification, provide detailed experimental protocols, and discuss downstream applications of the resulting 3'-amino-modified RNA.

Principle of 3'-Amino-CTP Labeling

The enzymatic addition of a nucleotide to the 3'-end of an RNA molecule is catalyzed by specific polymerases. For the template-independent addition of a single modified nucleotide, Terminal deoxynucleotidyl Transferase (TdT) is a key enzyme. While TdT preferentially adds deoxynucleotides to the 3'-hydroxyl terminus of DNA, it has also been shown to utilize RNA as a substrate, albeit with lower efficiency. This property can be exploited to label the 3'-end of RNA with modified deoxynucleoside triphosphates, such as 3'-amino-dCTP.

The primary amine introduced at the 3'-terminus is a nucleophilic group that can readily react with N-hydroxysuccinimide (NHS) esters of various molecules, enabling stable covalent conjugation through an amide bond. This two-step process of enzymatic labeling followed by chemical conjugation provides a powerful platform for RNA functionalization.

Data Presentation

Table 1: Comparison of Enzymatic 3'-End Labeling Methods

FeatureTerminal Deoxynucleotidyl Transferase (TdT)T4 RNA Ligase 1Poly(A) Polymerase
Enzyme Terminal deoxynucleotidyl TransferaseT4 RNA Ligase 1Poly(A) Polymerase
Substrate dNTPs, ddNTPs, modified dNTPspCp, modified pCpATP, cordycepin
Mechanism Template-independent polymerase activityLigation of a 5'-phosphorylated donor to a 3'-hydroxyl acceptorTemplate-independent polymerase activity
Substrate for 3'-NH2 3'-amino-dCTP (postulated)3'-amino-pCp (not commercially available)3'-amino-ATP (low efficiency)
Efficiency on RNA Lower than on DNA[1]High with pCp[2][3]High for polyadenylation, low for single incorporation
Control of Addition Can add single or multiple nucleotidesSingle nucleotide additionTypically adds a poly(A) tail

Experimental Protocols

Protocol 1: Enzymatic 3'-End Labeling of RNA with 3'-Amino-dCTP using Terminal Deoxynucleotidyl Transferase (TdT)

This protocol describes the addition of a single 3'-amino-deoxycytidine to the 3'-terminus of an RNA molecule.

Materials:

  • RNA transcript (10-100 pmol)

  • 3'-Amino-dCTP (1 mM solution)

  • Terminal deoxynucleotidyl Transferase (TdT)

  • 5X TdT Reaction Buffer

  • Nuclease-free water

  • RNA purification columns or kits

Procedure:

  • In a sterile, nuclease-free microcentrifuge tube, combine the following reagents on ice:

    • RNA: 10-100 pmol

    • 5X TdT Reaction Buffer: 4 µL

    • 3'-Amino-dCTP (1 mM): 2 µL

    • Nuclease-free water: to a final volume of 19 µL

  • Mix gently by pipetting.

  • Add 1 µL of Terminal deoxynucleotidyl Transferase (TdT).

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.

  • Purify the 3'-amino-labeled RNA using an appropriate RNA cleanup kit or by ethanol precipitation to remove unincorporated 3'-amino-dCTP and the enzyme.

  • Resuspend the purified RNA in nuclease-free water and store at -80°C.

Protocol 2: Conjugation of NHS-Ester Dyes to 3'-Amino-Labeled RNA

This protocol describes the covalent attachment of an NHS-ester functionalized molecule (e.g., a fluorescent dye) to the 3'-amino group of the labeled RNA.

Materials:

  • 3'-Amino-labeled RNA (from Protocol 1)

  • NHS-ester functionalized dye (e.g., Cy5-NHS ester)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Dimethyl sulfoxide (DMSO)

  • RNA purification columns or kits

Procedure:

  • Resuspend the purified 3'-amino-labeled RNA in 0.1 M Sodium Bicarbonate buffer (pH 8.5).

  • Prepare a fresh 10 mM solution of the NHS-ester dye in anhydrous DMSO.

  • Add a 10- to 20-fold molar excess of the NHS-ester dye solution to the RNA solution.

  • Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purify the labeled RNA from the excess dye and reaction components using an RNA cleanup kit with a high salt wash buffer or by size exclusion chromatography.

  • Elute the purified, labeled RNA in nuclease-free water.

  • Verify the labeling efficiency by UV-Vis spectrophotometry (measuring absorbance at 260 nm for RNA and at the dye's maximum absorbance wavelength).

Mandatory Visualizations

experimental_workflow cluster_enzymatic_labeling Enzymatic 3'-Amino Labeling cluster_conjugation Chemical Conjugation rna RNA Transcript (3'-OH) tdt_mix Reaction Mix: - 3'-NH2-dCTP - TdT Enzyme - Reaction Buffer rna->tdt_mix Add incubation1 Incubation (37°C, 1-2h) tdt_mix->incubation1 amino_rna 3'-Amino-labeled RNA incubation1->amino_rna purification1 Purification amino_rna->purification1 conjugation_mix Conjugation Mix: - 3'-Amino-RNA - Bicarbonate Buffer purification1->conjugation_mix Add nhs_ester NHS-Ester Dye nhs_ester->conjugation_mix Add incubation2 Incubation (RT, 2-4h, dark) conjugation_mix->incubation2 labeled_rna 3'-Labeled RNA incubation2->labeled_rna purification2 Purification labeled_rna->purification2

Caption: Experimental workflow for 3'-end labeling of RNA.

signaling_pathway_application labeled_rna 3'-Fluorescently Labeled RNA cell_delivery Cellular Delivery (e.g., Lipid Nanoparticles) labeled_rna->cell_delivery cellular_uptake Cellular Uptake cell_delivery->cellular_uptake rna_localization Subcellular RNA Localization (Imaging) cellular_uptake->rna_localization target_interaction Interaction with Target Protein/RNA cellular_uptake->target_interaction signal_transduction Downstream Signaling Events target_interaction->signal_transduction therapeutic_effect Therapeutic Effect / Functional Readout signal_transduction->therapeutic_effect

Caption: Application of 3'-labeled RNA in cellular studies.

Downstream Applications

The introduction of a primary amine at the 3'-terminus of an RNA molecule opens up a vast landscape of potential applications in research and drug development:

  • Fluorescence Labeling: Covalent attachment of fluorescent dyes enables the study of RNA localization, trafficking, and dynamics within living cells using techniques such as fluorescence microscopy and single-molecule tracking.

  • Biotinylation: The conjugation of biotin allows for the affinity purification of RNA-protein complexes, facilitating the identification of RNA binding partners and the study of ribonucleoprotein (RNP) assembly.

  • Drug Conjugation: The 3'-amino group serves as an attachment point for small molecule drugs, peptides, or other therapeutic moieties, enabling the development of targeted RNA-based therapeutics.

  • Surface Immobilization: Amino-modified RNA can be covalently attached to solid supports, such as microarrays or beads, for various high-throughput screening and diagnostic applications.

  • Click Chemistry: The primary amine can be further modified to introduce an alkyne or azide group, enabling highly efficient and specific "click" chemistry reactions for bioconjugation.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Inactive TdT enzymeUse a fresh aliquot of enzyme.
Degraded RNAEnsure RNA integrity using gel electrophoresis.
Suboptimal reaction conditionsOptimize incubation time and temperature.
Inefficient purificationUse a purification method optimized for small RNAs.
Low Conjugation Yield Hydrolyzed NHS-esterUse a fresh solution of the NHS-ester dye.
Incorrect pH of conjugation bufferEnsure the pH of the bicarbonate buffer is 8.5.
Insufficient molar excess of dyeIncrease the molar ratio of NHS-ester to RNA.
RNA Degradation RNase contaminationUse nuclease-free water, tips, and tubes. Add RNase inhibitor to the enzymatic reaction.

Conclusion

The enzymatic 3'-end labeling of RNA with 3'-amino-dCTP using Terminal deoxynucleotidyl Transferase, followed by chemical conjugation, is a powerful and versatile strategy for the functionalization of RNA molecules. This method provides a robust platform for a wide range of applications in basic research, diagnostics, and the development of novel RNA-based therapeutics. The detailed protocols and troubleshooting guide provided herein should enable researchers to successfully implement this valuable technique in their own laboratories.

References

Application Notes and Protocols: Utilizing 3'-amino-CTP in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription (IVT) is a cornerstone technique for synthesizing RNA molecules for a wide range of applications, from basic research to the development of mRNA therapeutics and vaccines.[1][] The process utilizes a DNA template, a phage RNA polymerase (such as T7, SP6, or T3), and ribonucleoside triphosphates (NTPs) to generate RNA transcripts.[3] While standard IVT produces unmodified RNA, the incorporation of modified nucleotides is crucial for enhancing RNA stability, reducing immunogenicity, or enabling post-transcriptional modifications.[]

One such modified nucleotide is 3'-amino-CTP. Unlike many other modifications (e.g., 5-methyl-CTP, pseudouridine-5'-Triphosphate), which are readily incorporated by RNA polymerases without stopping synthesis, modifications at the 3'-ribose position fundamentally alter the substrate.[5][6] The 3'-hydroxyl group is essential for the RNA polymerase to form a phosphodiester bond with the incoming NTP, thereby elongating the RNA chain. Replacing this hydroxyl with an amino group (3'-NH2) prevents this bond formation, effectively acting as a chain terminator.

This document provides detailed application notes and protocols on the strategic use of 3'-amino-CTP in RNA synthesis, focusing on its role as a chain terminator for producing 3'-amine-functionalized RNA transcripts ready for subsequent conjugation.

Core Applications and Strategies

The primary application of 3'-amino-CTP is to introduce a reactive primary amine at the 3'-terminus of an RNA molecule. This amine serves as a chemical handle for covalently attaching a variety of moieties, including:

  • Fluorophores for imaging and detection.

  • Biotin for purification, immobilization, and detection.

  • Small molecules or peptides for functional studies.

  • Solid supports for creating RNA arrays or for affinity chromatography.

Due to its chain-terminating properties, 3'-amino-CTP cannot be used as a direct, full substitute for CTP in a standard IVT reaction intended to produce full-length transcripts containing multiple cytosines. Instead, its use requires a specialized "terminator" IVT protocol. An alternative and more common strategy to generate 3'-amine functionalized RNA is through post-transcriptional modification of an RNA molecule synthesized using standard NTPs.

Comparison of RNA Functionalization Strategies

FeatureStandard IVT with Post-Transcriptional LabelingTerminator IVT with 3'-amino-CTP
Modified NTP None during IVT.3'-amino-CTP.
Mechanism Standard IVT produces full-length RNA. The 3'-end is then chemically modified in a separate, multi-step process (e.g., periodate oxidation followed by amination).[7]3'-amino-CTP is incorporated by RNA polymerase opposite a guanine (G) in the DNA template, causing immediate termination of transcription.
Product Full-length RNA with a 3'-terminal amine.Truncated RNA transcript ending in a 3'-amino-cytidine. The length is determined by the position of the first 'G' in the template.
Yield Generally high RNA yield from IVT, but potential for sample loss during subsequent purification and labeling steps.[7]Yield is highly dependent on transcription efficiency up to the termination point. Can be lower than standard IVT.
Complexity Two-stage process: IVT followed by chemical modification. Requires additional reagents and expertise in RNA chemistry.Single-stage enzymatic reaction. Simpler workflow but offers less control over the final transcript length for general sequences.
Key Application Generating long, 3'-amine functionalized RNAs for various downstream applications.Producing short, defined RNA sequences with a terminal 3'-amine, or for footprinting and structural analysis studies.

Experimental Protocols

General Considerations:

  • To prevent RNA degradation, always use nuclease-free water, reagents, and consumables.[][5]

  • Wear gloves and work in a clean environment.

  • Thaw reagents at room temperature, mix thoroughly by gentle vortexing, and centrifuge briefly before use.[5]

  • Keep enzymes on ice.

Protocol 1: Standard In Vitro Transcription

This protocol is for synthesizing full-length RNA that can be used for subsequent post-transcriptional modification (Protocol 2).

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter (1 µg)

  • Nuclease-Free Water

  • 10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine)

  • NTP solution mix (ATP, GTP, CTP, UTP, 10 mM each)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • DNase I (RNase-free)

  • 0.5 M EDTA, pH 8.0

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    Component Volume (µL) Final Concentration
    Nuclease-Free Water Up to 20 µL -
    10X Transcription Buffer 2 µL 1X
    10 mM NTP Mix 8 µL 4 mM total (1 mM each)
    Template DNA (1 µg) X µL 50 µg/mL
    RNase Inhibitor 1 µL 2 U/µL
    T7 RNA Polymerase 2 µL 5 U/µL

    | Total Volume | 20 µL | |

  • Mix gently by pipetting up and down and briefly centrifuge.

  • Incubate the reaction at 37°C for 2-4 hours. For transcripts longer than 1 kb, an overnight incubation may increase yield.[5]

  • To remove the DNA template, add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Proceed with RNA purification using a column-based kit, phenol-chloroform extraction, or lithium chloride precipitation. The purified RNA is now ready for post-transcriptional modification.

Protocol 2: Post-Transcriptional 3'-End Labeling via Periodate Oxidation

This protocol modifies the 3'-terminus of the RNA synthesized in Protocol 1 to introduce a reactive aldehyde, which is then conjugated to an amine-containing label.[7]

Materials:

  • Purified RNA from Protocol 1

  • Sodium Periodate (NaIO₄), freshly prepared 100 mM solution

  • Amine-containing label (e.g., an amino-modified fluorophore, biotin hydrazide)

  • Sodium Acetate, 3 M, pH 5.2

  • Aniline-acetate buffer or similar catalyst for Schiff base formation

  • Nuclease-free water

Procedure: Part A: Periodate Oxidation

  • In a microfuge tube, combine 10-50 pmol of purified RNA with nuclease-free water to a final volume of 45 µL.

  • Add 5 µL of freshly prepared 100 mM Sodium Periodate (final concentration 10 mM).

  • Incubate the reaction in the dark at room temperature for 1 hour. This reaction oxidizes the 2',3'-cis-diol of the terminal ribose to a dialdehyde.

  • Quench the reaction and precipitate the RNA by adding 5 µL of 3 M Sodium Acetate and 150 µL of ice-cold 100% ethanol. Incubate at -20°C for at least 1 hour.

  • Centrifuge at max speed for 30 minutes at 4°C. Carefully remove the supernatant.

  • Wash the pellet with 500 µL of 70% ethanol and centrifuge again for 10 minutes.

  • Air dry the pellet and resuspend in 20 µL of nuclease-free water.

Part B: Amine Conjugation

  • To the 20 µL of oxidized RNA, add your amine-containing label and the appropriate conjugation buffer (e.g., aniline-acetate). The optimal concentration of the label should be determined empirically but is often in molar excess.

  • Incubate at room temperature in the dark for 4-12 hours.

  • Purify the labeled RNA using a suitable column purification kit or ethanol precipitation to remove the unreacted label.

Protocol 3: Controlled Termination with 3'-amino-CTP

This protocol uses 3'-amino-CTP to terminate transcription at the first guanine residue encountered in the DNA template.

Materials:

  • Same as Protocol 1, with the following substitution:

  • 3'-amino-CTP solution (e.g., 10 mM)

  • Standard CTP solution (10 mM, optional, for titration)

Procedure:

  • Design your DNA template such that the desired termination site is the first guanine (G) residue after the transcription start site.

  • Assemble the transcription reaction at room temperature. In this setup, 3'-amino-CTP will completely replace standard CTP.

    Component Volume (µL) Final Concentration
    Nuclease-Free Water Up to 20 µL -
    10X Transcription Buffer 2 µL 1X
    10 mM ATP 2 µL 1 mM
    10 mM GTP 2 µL 1 mM
    10 mM UTP 2 µL 1 mM
    10 mM 3'-amino-CTP 2 µL 1 mM
    Template DNA (1 µg) X µL 50 µg/mL
    RNase Inhibitor 1 µL 2 U/µL
    T7 RNA Polymerase 2 µL 5 U/µL
    Total Volume 20 µL

    Note: To achieve partial termination or to incorporate the 3'-amino-CTP at a later position, a specific ratio of CTP to 3'-amino-CTP can be used. This requires careful optimization.

  • Mix, incubate, and stop the reaction as described in Protocol 1 (Steps 2-5).

  • Purify the terminated RNA transcript. Analysis by denaturing PAGE is recommended to confirm the size of the product.

Visualizations

Standard_IVT_Workflow cluster_0 In Vitro Transcription cluster_1 Purification Template Linearized DNA Template (with T7 Promoter) IVT IVT Reaction (37°C, 2-4h) Template->IVT Reagents T7 RNA Polymerase, NTPs, Buffer, RNase Inhibitor Reagents->IVT DNase DNase I Treatment (Template Removal) IVT->DNase Step 1 Purify RNA Purification (Column or Precipitation) DNase->Purify Step 2 Final_RNA Purified Full-Length RNA Purify->Final_RNA

Caption: Workflow for standard in vitro transcription to produce full-length RNA.

Post_Transcriptional_Labeling_Workflow Start Purified RNA (from Protocol 1) Oxidation 1. Periodate Oxidation (NaIO₄, RT, 1h, dark) Generates 3'-dialdehyde Start->Oxidation Purify1 2. RNA Precipitation & Purification Oxidation->Purify1 Conjugation 3. Amine Conjugation (Amine-label, RT, 4-12h) Forms Schiff base Purify1->Conjugation Purify2 4. Final Purification (Remove excess label) Conjugation->Purify2 End 3'-Amine Labeled RNA Purify2->End

Caption: Workflow for post-transcriptional 3'-end labeling of RNA.

Chain_Termination_Mechanism Mechanism of RNA Chain Elongation vs. Termination cluster_0 Standard Elongation with CTP cluster_1 Chain Termination with 3'-amino-CTP Elongation_Start Growing RNA Chain (ends with 3'-OH) Elongation_Polymerase RNA Polymerase Elongation_Start->Elongation_Polymerase Elongation_CTP Incoming CTP Elongation_CTP->Elongation_Polymerase Elongation_End Extended RNA Chain (new 3'-OH available) Elongation_Polymerase->Elongation_End Forms Phosphodiester Bond Termination_Start Growing RNA Chain (ends with 3'-OH) Termination_Polymerase RNA Polymerase Termination_Start->Termination_Polymerase Termination_AmineCTP Incoming 3'-amino-CTP Termination_AmineCTP->Termination_Polymerase Termination_End Terminated RNA Chain (ends with 3'-NH2, no further extension) Termination_Polymerase->Termination_End Forms Phosphoramidate Bond (Termination)

Caption: Comparison of standard RNA elongation and chain termination by 3'-amino-CTP.

References

Application Notes and Protocols: 3'-Amino-CTP in Aptamer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptamers, often referred to as "chemical antibodies," are single-stranded DNA or RNA oligonucleotides capable of binding to a wide range of target molecules with high affinity and specificity.[1][2] Their in vitro selection process, known as SELEX (Systematic Evolution of Ligands by Exponential Enrichment), allows for the development of aptamers against various targets, from small molecules to whole cells. However, unmodified aptamers often suffer from limitations such as susceptibility to nuclease degradation and a lack of functional groups for conjugation to other moieties.[1][2]

The incorporation of modified nucleotides, such as 3'-amino-CTP, during or after aptamer synthesis addresses these challenges. The primary amino group introduced at the 3'-terminus serves as a versatile chemical handle for the covalent attachment of a wide array of molecules, including fluorophores, biotin, polyethylene glycol (PEG), and therapeutic agents. This post-SELEX modification strategy is crucial for a variety of applications, from diagnostics to targeted drug delivery. Furthermore, amino-modifications at the 2'-position of pyrimidines have been shown to significantly enhance nuclease resistance, thereby increasing the in vivo stability of RNA aptamers.[1][2][3][4][5] While direct data on 3'-amino-CTP is less abundant, the principles of enhanced stability and conjugation potential are analogous.

These application notes provide a comprehensive overview of the use of 3'-amino-CTP and its close analog, 2'-amino-CTP, in aptamer development, including detailed experimental protocols, quantitative data on the benefits of amino-modification, and visualizations of relevant workflows and pathways.

Data Presentation: Quantitative Impact of Amino-Modification on Aptamer Properties

The inclusion of amino groups, particularly at the 2'-position of pyrimidines, has a demonstrable positive impact on the key characteristics of RNA aptamers. The following tables summarize the quantitative improvements in binding affinity and nuclease resistance observed in amino-modified aptamers compared to their unmodified counterparts.

Aptamer TargetModificationAptamerDissociation Constant (Kd) - UnmodifiedDissociation Constant (Kd) - ModifiedFold Change in AffinityReference
Human Neutrophil Elastase (HNE)2'-NH2-pyrimidineRNA Aptamer>1 µM7-30 nM>33-fold improvement[2]
Thrombin2'-F-ANAThrombin Binding AptamerNot specified50-100 pM>100-fold improvement[6]
Avidin2'-amino LNADNA AptamerNot specifiedNot specified8.5-fold improvement[7]
SARS-CoV-2 S1 ProteinTNAS1 Aptamer34 ± 11 nM3.1 ± 1.0 nM11-fold improvement[6]
Aptamer TargetModificationAptamerHalf-life in Serum - UnmodifiedHalf-life in Serum - ModifiedFold Change in StabilityReference
Human Neutrophil Elastase (HNE)2'-NH2-pyrimidineRNA Aptamer< 5 minutes9 hours (urine), 20 hours (serum)>108-fold improvement (urine), >240-fold improvement (serum)[2]
Interferon-gamma (IFN-γ)2'-NH2-pyrimidineRNA Aptamer20 seconds80 hours14,400-fold improvement[2]
Human TNFα2'-NH2-pyrimidineT3.11.7 RNA Aptamera few minutes8 hoursSignificant improvement[1][3]
Basic Fibroblast Growth Factor (bFGF)2'-aminopyrimidineRNA LigandsNot specified>1000-fold more stable>1000-fold improvement[1]

Experimental Protocols

Protocol 1: SELEX with 2'-Amino-Modified Pyrimidines

This protocol describes the in vitro selection of RNA aptamers containing 2'-amino-modified pyrimidines (2'-amino-UTP and 2'-amino-CTP). This serves as a practical guide for incorporating amino-modified nucleotides during the SELEX process. A mutant T7 RNA Polymerase (e.g., Y639F mutant) is recommended for efficient incorporation of these modified nucleotides.[5]

1. Library Design and Synthesis:

  • Design a DNA template library consisting of a central random region (typically 30-60 nucleotides) flanked by constant regions for primer annealing.

  • The 5'-constant region should include a T7 RNA polymerase promoter sequence.

  • Synthesize the DNA library using standard phosphoramidite chemistry.

2. In Vitro Transcription with 2'-Amino-Pyrimidines:

  • Prepare the transcription reaction mix on ice:

    • Transcription Buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 1 mM spermidine)

    • 2 mM each of ATP and GTP

    • 1 mM each of 2'-amino-UTP and 2'-amino-CTP

    • 1 µg of DNA library template

    • 40 units of RNase Inhibitor

    • 200 units of mutant T7 RNA Polymerase (Y639F)

    • Nuclease-free water to a final volume of 100 µL.

  • Incubate at 37°C for 4-6 hours.

  • Treat with DNase I to remove the DNA template.

  • Purify the 2'-amino-modified RNA library using denaturing polyacrylamide gel electrophoresis (PAGE).

3. Selection Step:

  • Prepare the target protein by immobilizing it on a solid support (e.g., magnetic beads, nitrocellulose filter).

  • Fold the purified RNA library by heating to 85°C for 5 minutes and then cooling to the selection temperature (typically room temperature or 37°C) in a binding buffer (e.g., PBS with 5 mM MgCl₂).[3]

  • Incubate the folded RNA library with the immobilized target for 30-60 minutes at the selection temperature.

  • Wash the support to remove unbound RNA sequences. The stringency of the washes can be increased in later rounds of selection.

  • Elute the bound RNA molecules, typically by heating or by using a competitive ligand.

4. Reverse Transcription:

  • Anneal a reverse primer to the 3'-constant region of the eluted RNA.

  • Perform reverse transcription using a reverse transcriptase (e.g., AMV or M-MuLV reverse transcriptase). The reaction mix should contain:

    • Reverse Transcription Buffer

    • 10 mM dNTPs

    • Reverse Primer

    • Eluted RNA

    • RNase Inhibitor

    • Reverse Transcriptase

  • Incubate at 42°C for 1 hour.

5. PCR Amplification:

  • Use the resulting cDNA as a template for PCR amplification. The PCR mix should contain:

    • PCR Buffer

    • 10 mM dNTPs

    • Forward Primer (containing the T7 promoter)

    • Reverse Primer

    • cDNA template

    • Taq DNA Polymerase

  • Perform PCR for 10-15 cycles.

  • Purify the double-stranded DNA product.

6. Subsequent Rounds:

  • Use the purified dsDNA as the template for the next round of in vitro transcription (Step 2).

  • Repeat the selection, reverse transcription, and PCR amplification steps for 8-15 rounds, increasing the selection stringency in later rounds.

7. Sequencing and Characterization:

  • After the final round, clone and sequence the enriched DNA pool to identify individual aptamer candidates.

  • Synthesize individual aptamer candidates and characterize their binding affinity (e.g., using filter binding assays, SPR, or ITC).

Protocol 2: Post-SELEX Conjugation to 3'-Amino-Modified Aptamers

This protocol details the conjugation of a molecule (e.g., a fluorophore, biotin, or a small molecule drug) containing an N-hydroxysuccinimide (NHS) ester to a 3'-amino-modified aptamer.

1. Aptamer Preparation:

  • Synthesize the desired aptamer sequence with a 3'-amino modifier CPG using standard solid-phase oligonucleotide synthesis.

  • Deprotect and purify the aptamer using standard methods (e.g., HPLC).

  • Quantify the purified aptamer using UV-Vis spectrophotometry.

2. Preparation of Reagents:

  • Dissolve the 3'-amino-modified aptamer in a conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5). Avoid Tris-based buffers as the primary amines will compete with the aptamer's amino group.[3]

  • Dissolve the NHS-ester functionalized molecule in a dry, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.

3. Conjugation Reaction:

  • Add a 10- to 20-fold molar excess of the dissolved NHS-ester molecule to the aptamer solution.

  • Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

4. Purification of the Conjugate:

  • Purify the aptamer-molecule conjugate from unreacted small molecules and byproducts. This can be achieved by:

    • Ethanol Precipitation: Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2). Incubate at -20°C for at least 1 hour and then centrifuge to pellet the conjugate.

    • Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) to separate the larger conjugate from smaller unreacted molecules.

    • Reverse-Phase HPLC: This method can provide high purity separation.

5. Characterization of the Conjugate:

  • Confirm the successful conjugation and assess the purity of the final product using techniques such as:

    • UV-Vis Spectroscopy: To confirm the presence of both the aptamer and the conjugated molecule (if it has a distinct absorbance spectrum).

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate.

    • Gel Electrophoresis: To visualize the shift in mobility of the conjugated aptamer compared to the unconjugated aptamer.

Visualizations

SELEX_Workflow cluster_SELEX_Cycle SELEX Cycle (Repeated 8-15 times) cluster_Post_SELEX Post-SELEX Analysis DNA_Library Initial DNA Library (Random Region + Primer Sites) Transcription In Vitro Transcription (with 2'-Amino-CTP/UTP & Mutant T7 RNAP) DNA_Library->Transcription RNA_Pool 2'-Amino-Modified RNA Pool Transcription->RNA_Pool Binding Binding to Target (Immobilized Protein) RNA_Pool->Binding Wash Wash to Remove Unbound RNA Binding->Wash Elution Elution of Bound RNA Wash->Elution RT Reverse Transcription (AMV or M-MuLV RT) Elution->RT PCR PCR Amplification (Taq Polymerase) RT->PCR Enriched_DNA Enriched DNA Pool PCR->Enriched_DNA Enriched_DNA->Transcription Next Round Sequencing Cloning and Sequencing Enriched_DNA->Sequencing Aptamer_Characterization Aptamer Synthesis & Binding Characterization Sequencing->Aptamer_Characterization

Caption: Workflow for SELEX using 2'-amino-modified pyrimidines.

Conjugation_Workflow Aptamer 3'-Amino-Modified Aptamer Reaction Conjugation Reaction (pH 8.5, Room Temperature) Aptamer->Reaction NHS_Molecule NHS-Ester Functionalized Molecule (e.g., Drug, Fluorophore) NHS_Molecule->Reaction Purification Purification (Ethanol Precipitation or SEC) Reaction->Purification Conjugate Aptamer-Molecule Conjugate Purification->Conjugate

Caption: Post-SELEX conjugation to a 3'-amino-modified aptamer.

EGFR_Pathway cluster_cell_surface Cell Surface cluster_internalization Internalization cluster_intracellular Intracellular Trafficking ADC Aptamer-Drug Conjugate (3'-Amino Linkage) EGFR EGFR ADC->EGFR Binding Clathrin_pit Clathrin-Coated Pit EGFR->Clathrin_pit Clathrin-Mediated Endocytosis Endosome Early Endosome Clathrin_pit->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Enzymatic Cleavage Cell_Death Apoptosis / Cell Death Drug_Release->Cell_Death

Caption: EGFR-targeted aptamer-drug conjugate internalization pathway.

Caption: Workflow of a sandwich-format aptamer-based lateral flow assay.

Conclusion

The introduction of a 3'-amino group onto aptamers is a powerful and versatile strategy that significantly enhances their potential for a wide range of applications. While this modification primarily serves as a conjugation handle for post-SELEX functionalization, the analogous 2'-amino modifications have demonstrated substantial improvements in nuclease resistance and, in some cases, binding affinity. The detailed protocols provided herein offer a practical guide for both the selection of amino-modified aptamers and their subsequent conjugation. As the field of aptamer-based diagnostics and therapeutics continues to expand, the strategic use of chemical modifications like 3'-amino-CTP will be instrumental in developing robust and effective aptamer-based technologies.

References

Application Notes and Protocols: Click Chemistry with 3'-NH2-CTP Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful tool for the specific and efficient modification of biomolecules, including RNA. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, allows for the covalent ligation of two molecules with high yield and specificity under mild, aqueous conditions.[1][2] This application note provides a detailed workflow and protocols for the site-specific modification of RNA at its 3'-terminus using 3'-amino-CTP (3'-NH2-CTP), followed by a subsequent click chemistry reaction.

This methodology involves three key steps:

  • Enzymatic incorporation of this compound: A 3'-amino-cytidine triphosphate is incorporated at the 3'-end of an RNA molecule using a terminal transferase enzyme. This introduces a primary amine handle for further modification.

  • Functionalization of the 3'-amino group: The primary amine is converted into a clickable moiety, either an azide or an alkyne, through a reaction with an N-hydroxysuccinimide (NHS) ester.

  • Click Chemistry Reaction: The functionalized RNA is then conjugated to a molecule of interest (e.g., a fluorophore, biotin, or a therapeutic agent) bearing the complementary click handle (an alkyne or azide, respectively) via CuAAC.

This approach offers a versatile platform for the precise labeling and conjugation of RNA, enabling a wide range of applications in basic research, diagnostics, and drug development.

Experimental Workflow

The overall workflow for the click chemistry modification of this compound labeled RNA is depicted below.

Workflow RNA RNA with 3'-OH Enzymatic_Reaction Enzymatic Incorporation of this compound RNA->Enzymatic_Reaction Modified_RNA 3'-NH2 RNA Enzymatic_Reaction->Modified_RNA NHS_Ester_Reaction NHS Ester Conjugation Modified_RNA->NHS_Ester_Reaction Functionalized_RNA 3'-Alkyne/Azide RNA NHS_Ester_Reaction->Functionalized_RNA Click_Reaction Click Chemistry (CuAAC) Functionalized_RNA->Click_Reaction Final_Product Labeled/Conjugated RNA Click_Reaction->Final_Product Molecule_of_Interest Molecule of Interest (Azide/Alkyne) Molecule_of_Interest->Click_Reaction

Workflow for 3'-end RNA modification and click chemistry.

Experimental Protocols

Protocol 1: Enzymatic Incorporation of this compound into RNA

This protocol describes the addition of a single 3'-amino-cytidine to the 3'-terminus of an RNA molecule using Terminal Deoxynucleotidyl Transferase (TdT). While TdT is primarily a DNA polymerase, it can be used to tail RNA, although with variable efficiency depending on the RNA's secondary structure.[3][4][5] For more efficient and robust incorporation, especially of modified ribonucleotides, Polymerase Theta (Polθ) is a promising alternative.[6][7]

Materials:

  • RNA transcript with a free 3'-hydroxyl group

  • 3'-Amino-dCTP (or 3'-Amino-CTP if available and compatible with the chosen polymerase)

  • Terminal Deoxynucleotidyl Transferase (TdT) or Polymerase Theta (Polθ)

  • 5x Reaction Buffer (specific to the enzyme)

  • CoCl2 (for TdT) or MnCl2 (for Polθ)

  • Nuclease-free water

  • EDTA solution (0.5 M)

Procedure:

  • In a nuclease-free microcentrifuge tube, combine the following reagents on ice:

    Reagent Volume Final Concentration
    RNA (10 µM) 2 µL 1 µM
    5x Reaction Buffer 4 µL 1x
    CoCl2 (25 mM) for TdT or MnCl2 (20 mM) for Polθ 2 µL 2.5 mM (TdT) or 2 mM (Polθ)
    3'-Amino-dCTP (1 mM) 2 µL 100 µM
    TdT (20 U/µL) or Polθ (as recommended by manufacturer) 1 µL 1 U/µL

    | Nuclease-free water | to 20 µL | - |

  • Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA and heating at 70°C for 10 minutes.

  • The 3'-amino-modified RNA can be purified by ethanol precipitation or using a suitable RNA cleanup kit.

Note: The efficiency of incorporation can be assessed by denaturing polyacrylamide gel electrophoresis (PAGE), where a successful reaction will result in a shift in the RNA band corresponding to the addition of one nucleotide.

Protocol 2: Conversion of 3'-Amino Group to an Alkyne or Azide

This protocol details the reaction of the 3'-amino group on the RNA with an alkyne- or azide-containing N-hydroxysuccinimide (NHS) ester. NHS esters react specifically with primary amines to form a stable amide bond.[3][8][9][10]

Materials:

  • 3'-amino-modified RNA

  • Alkyne-NHS ester or Azide-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)

  • Nuclease-free water

Procedure:

  • Dissolve the 3'-amino-modified RNA in the sodium bicarbonate buffer to a final concentration of 0.3-0.8 mM.[3]

  • Prepare a fresh solution of the Alkyne-NHS ester or Azide-NHS ester in anhydrous DMSO to a concentration of approximately 14 mM.[3]

  • Add 5-10 equivalents of the NHS ester solution to the RNA solution.[8] The final volume of DMSO should not exceed 10% of the total reaction volume.

  • Vortex the reaction mixture gently and incubate for 2 hours at room temperature, protected from light.[3]

  • Purify the alkyne- or azide-functionalized RNA by ethanol precipitation or using an RNA cleanup kit to remove unreacted NHS ester and byproducts.

Quantitative Data for NHS Ester Conjugation:

RNA Concentration NHS Ester Equivalents Reaction Time pH Typical Yield

| 0.3 - 0.8 mM | 5-10 | 2 hours | 8.3-8.5 | >70% |

Note: Yields can be influenced by the specific NHS ester and the secondary structure of the RNA.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the click chemistry reaction between the 3'-functionalized RNA (alkyne or azide) and a molecule of interest containing the complementary functional group. The use of a copper(I)-stabilizing ligand such as THPTA is recommended to prevent RNA degradation.[4]

Materials:

  • 3'-alkyne or 3'-azide functionalized RNA

  • Azide- or alkyne-containing molecule of interest (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate buffer (50 mM, pH 7.0)

  • Nuclease-free water

Procedure:

  • In a nuclease-free microcentrifuge tube, prepare the following reaction mixture:

    Reagent Final Concentration
    3'-functionalized RNA 10 µM
    Azide/Alkyne molecule of interest 50 µM
    CuSO4 100 µM
    THPTA 500 µM
    Sodium Ascorbate (freshly prepared) 1 mM

    | Phosphate Buffer (50 mM, pH 7.0) | to final volume |

  • The components should be added in the following order: RNA, molecule of interest, phosphate buffer, CuSO4/THPTA solution, and finally sodium ascorbate to initiate the reaction.

  • Incubate the reaction for 1-2 hours at 37°C.

  • The click-modified RNA can be purified by ethanol precipitation, size-exclusion chromatography, or HPLC.

Quantitative Data for CuAAC on RNA:

RNA Concentration Alkyne/Azide Partner Concentration CuSO4 Concentration THPTA Concentration Sodium Ascorbate Concentration Typical Yield
10 µM 50 µM 100 µM 500 µM 1 mM >90%

| 50 µM | 250 µM | 500 µM | 2.5 mM | 5 mM | >90% |

Data adapted from studies on internally modified RNA, which are expected to be comparable for terminally modified RNA.[1]

Analysis of Modified RNA

Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

Denaturing PAGE is a useful technique to monitor the progress of each modification step.

Procedure:

  • Prepare a polyacrylamide gel (e.g., 15-20%) containing 7-8 M urea.

  • Mix an aliquot of the reaction with an equal volume of 2x formamide loading buffer.

  • Denature the samples by heating at 95°C for 5 minutes, followed by snap-cooling on ice.

  • Load the samples onto the gel and run the electrophoresis at a constant power until the desired separation is achieved.

  • The RNA can be visualized by staining with a suitable dye (e.g., SYBR Gold) or by autoradiography if radiolabeled nucleotides were used.

A successful reaction at each step will result in a noticeable shift in the mobility of the RNA band.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a definitive analysis of the final product, confirming the successful conjugation and determining the purity of the sample.

Sample Preparation:

  • Purify the click-modified RNA using a suitable method (e.g., HPLC or ethanol precipitation) to remove salts and excess reagents.

  • Resuspend the purified RNA in a solvent compatible with LC-MS analysis, such as a solution of 8.6 mM triethylamine (TEA) and 100 mM hexafluoroisopropanol (HFIP) in water.[11]

LC-MS Conditions (Example):

  • Column: A reverse-phase column suitable for oligonucleotide analysis (e.g., C18).

  • Mobile Phase A: 8.6 mM TEA, 100 mM HFIP in water.[11]

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Detection: ESI-MS in negative ion mode.

The mass spectrum should show a peak corresponding to the expected molecular weight of the final conjugated RNA product.

Troubleshooting

ProblemPossible CauseSolution
Low efficiency of this compound incorporation RNA secondary structure inhibiting enzyme access.Denature the RNA by heating to 70°C for 5 minutes and snap-cooling on ice before the reaction.[12]
Inefficient enzyme for RNA tailing (TdT).Consider using a more efficient enzyme like Polymerase Theta (Polθ) or an engineered TdT.[6][13]
Low yield of NHS ester conjugation Hydrolysis of the NHS ester.Use anhydrous DMSO and prepare the NHS ester solution immediately before use. Minimize the reaction volume to favor the reaction with the amine over hydrolysis.[8][14]
Presence of competing primary amines (e.g., Tris buffer).Use a non-nucleophilic buffer such as sodium bicarbonate or phosphate buffer at pH 8.3-8.5.[9]
RNA degradation during click reaction Copper-mediated cleavage of the RNA backbone.Use a copper(I)-stabilizing ligand like THPTA. Ensure all solutions are prepared with nuclease-free water.[4]
Presence of reactive oxygen species.Degas the reaction mixture and perform the reaction under an inert atmosphere if necessary.[15]
Poor solubility of the final product The conjugated molecule is hydrophobic.Adjust the buffer conditions or consider using a purification method that can handle less soluble compounds, such as a different type of chromatography.

Signaling Pathways and Logical Relationships

Chemical Reaction of Click Chemistry on 3'-Modified RNA

Click_Reaction_Diagram cluster_RNA 3'-Alkyne Modified RNA cluster_Molecule Azide-containing Molecule cluster_Product Final Conjugate RNA_Alkyne RNA-3'---NH-CO-(CH2)n-C≡CH Catalyst + Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Molecule_Azide N3-Molecule Final_Product RNA-3'---NH-CO-(CH2)n-[Triazole]-Molecule Catalyst->Final_Product

CuAAC reaction between a 3'-alkyne RNA and an azide molecule.

References

Application Notes and Protocols for Fluorescent Labeling of RNA using 3'-Amino-CTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific fluorescent labeling of RNA is a critical technique for elucidating RNA structure, function, and dynamics. This application note describes a two-step chemo-enzymatic method for the 3'-end labeling of RNA. The process involves the enzymatic incorporation of a 3'-amino-cytidine triphosphate (3'-amino-CTP) followed by the chemical conjugation of an amine-reactive fluorescent dye. This method offers a versatile and targeted approach for attaching a wide range of fluorophores to the 3'-terminus of RNA molecules, enabling downstream applications such as fluorescence resonance energy transfer (FRET), fluorescence in situ hybridization (FISH), and single-molecule imaging.

Principle of the Method

The labeling strategy is a two-step process:

  • Enzymatic Incorporation of 3'-Amino-CTP: An engineered polymerase, such as a variant of DNA polymerase theta (Polθ) or another suitable enzyme, is used to add a single 3'-amino-CTP nucleotide to the 3'-terminus of the target RNA. This introduces a primary amine group at the 3'-end of the RNA molecule.

  • Fluorescent Dye Conjugation: The amino-modified RNA is then reacted with an N-hydroxysuccinimide (NHS)-ester activated fluorescent dye. The NHS ester reacts with the primary amine on the 3'-amino-cytidine to form a stable amide bond, covalently attaching the fluorophore to the RNA.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Supplier (Example)
RNA In vitro transcribed or synthetic RNAIn-house or custom synthesis
Nucleotides 3'-Amino-CTPCustom synthesis or specialized supplier
ATP, GTP, UTPThermo Fisher Scientific, Promega
Enzymes Engineered DNA Polymerase (e.g., Polθ variant)In-house or commercial
DNase I, RNase-freePromega, NEB
RNase InhibitorThermo Fisher Scientific, NEB
Buffers & Reagents Polymerase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.9, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT)In-house preparation
Labeling Buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.4)In-house preparation
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-Aldrich
3 M Sodium Acetate, pH 5.2Thermo Fisher Scientific
100% Ethanol, molecular biology gradeSigma-Aldrich
Nuclease-free waterThermo Fisher Scientific
Dyes Amine-reactive fluorescent dye (e.g., Cy3-NHS ester, Cy5-NHS ester)Lumiprobe, Thermo Fisher Scientific
Purification Denaturing polyacrylamide gelsIn-house preparation
Size-exclusion chromatography columns (e.g., Sephadex G-25)Cytiva
Centrifugal filters (e.g., Amicon Ultra)MilliporeSigma

Experimental Protocols

Protocol 1: Enzymatic Incorporation of 3'-Amino-CTP

This protocol is adapted from methods for incorporating modified nucleotides using engineered polymerases.

  • Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components at room temperature:

    • RNA (10-100 pmol)

    • 10X Polymerase Reaction Buffer (2 µL)

    • 3'-Amino-CTP (1 mM final concentration)

    • Engineered DNA Polymerase (e.g., Polθ variant) (1-5 units)

    • RNase Inhibitor (20 units)

    • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.

  • Enzyme Inactivation: Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purification of Amino-Modified RNA:

    • Purify the 3'-amino-modified RNA from unincorporated nucleotides and enzyme using a size-exclusion spin column (e.g., Sephadex G-25) or by ethanol precipitation.

    • For ethanol precipitation, add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at >12,000 x g for 30 minutes at 4°C.

    • Carefully remove the supernatant and wash the pellet with cold 70% ethanol.

    • Air-dry the pellet and resuspend in nuclease-free water.

Protocol 2: Fluorescent Dye Conjugation

This protocol is based on standard methods for labeling amino-modified oligonucleotides with NHS-ester dyes.[1][2]

  • Prepare Dye Stock Solution: Dissolve the amine-reactive fluorescent dye (NHS ester) in anhydrous DMSO to a final concentration of 10-20 mM. Prepare this solution fresh before use and protect it from light.

  • Labeling Reaction Setup: In a nuclease-free microcentrifuge tube protected from light, combine the following:

    • Purified 3'-amino-modified RNA (10-50 pmol)

    • Labeling Buffer (100 mM Sodium Bicarbonate, pH 8.4) to a final volume of 45 µL.

    • Freshly prepared dye stock solution (5 µL, for a final concentration of 1-2 mM). A 10 to 100-fold molar excess of dye to RNA is recommended.[3]

  • Incubation: Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing and protected from light.

  • Purification of Labeled RNA:

    • Remove unreacted dye by ethanol precipitation as described in Protocol 1, Step 4. Repeat the precipitation and washing steps to ensure complete removal of free dye.

    • Alternatively, for more stringent purification, use denaturing polyacrylamide gel electrophoresis (PAGE). The labeled RNA will migrate slower than the unlabeled RNA. The fluorescent band can be visualized using a gel imager and excised for elution.

Data Presentation

Table 1: Expected Labeling Efficiency

StepParameterExpected EfficiencyNotes
Enzymatic IncorporationIncorporation of 3'-amino-CTP> 70%Efficiency is dependent on the polymerase and RNA sequence.
Dye ConjugationAmide bond formation> 80%Efficiency depends on the purity of the amino-modified RNA and the reactivity of the dye.
Overall Yield Fluorescently Labeled RNA > 50% Overall yield can be optimized by adjusting reaction conditions.

Visualizations

experimental_workflow cluster_step1 Step 1: Enzymatic Incorporation cluster_step2 Step 2: Fluorescent Dye Conjugation RNA Target RNA (3'-OH) Reaction1 Incorporation Reaction (37°C, 1-2h) RNA->Reaction1 Amino_CTP 3'-Amino-CTP Amino_CTP->Reaction1 Polymerase Engineered Polymerase Polymerase->Reaction1 Purification1 Purification (Size Exclusion or Ethanol Precipitation) Reaction1->Purification1 Amino_RNA 3'-Amino-RNA Reaction2 Labeling Reaction (RT, 2-4h) Amino_RNA->Reaction2 Purification1->Amino_RNA Dye NHS-Ester Dye Dye->Reaction2 Purification2 Purification (Ethanol Precipitation or PAGE) Reaction2->Purification2 Labeled_RNA Fluorescently Labeled RNA Purification2->Labeled_RNA

Caption: Workflow for 3'-end fluorescent labeling of RNA.

Troubleshooting

Problem Possible Cause Solution
Low or no incorporation of 3'-amino-CTP Inactive polymeraseUse fresh enzyme and ensure proper storage.
RNA secondary structure at the 3'-endDenature RNA by heating to 65°C for 5 min and snap-cooling on ice before the reaction.
Suboptimal reaction conditionsOptimize Mg²⁺ concentration, temperature, and incubation time.
Low labeling efficiency with fluorescent dye Hydrolyzed NHS-ester dyePrepare fresh dye stock in anhydrous DMSO immediately before use. Store dye desiccated and protected from light.[4]
Presence of primary amines in buffers (e.g., Tris)Use amine-free buffers like sodium bicarbonate or phosphate for the labeling reaction.[1]
Impure 3'-amino-modified RNAEnsure complete removal of unincorporated nucleotides and enzyme after the first step.
High background fluorescence Incomplete removal of free dyeRepeat the purification step (ethanol precipitation or PAGE).
Degraded RNA RNase contaminationUse nuclease-free water, tips, and tubes. Include an RNase inhibitor in the reactions.

Downstream Applications

Fluorescently labeled RNA can be used in a variety of applications, including:

  • Fluorescence Resonance Energy Transfer (FRET): To study RNA folding, conformational changes, and interactions with other molecules.

  • Fluorescence In Situ Hybridization (FISH): For the detection and localization of specific RNA molecules within cells and tissues.

  • Single-Molecule Fluorescence Spectroscopy: To observe the dynamics of individual RNA molecules.

  • Electrophoretic Mobility Shift Assays (EMSA): As a non-radioactive method to study RNA-protein interactions.

  • Microarray Analysis: For the detection and quantification of specific RNAs.

applications cluster_applications Downstream Applications Labeled_RNA 3'-Fluorescently Labeled RNA FRET FRET Labeled_RNA->FRET FISH FISH Labeled_RNA->FISH SMFS Single-Molecule Fluorescence Labeled_RNA->SMFS EMSA Fluorescent EMSA Labeled_RNA->EMSA Microarray Microarray Analysis Labeled_RNA->Microarray

Caption: Applications of 3'-end fluorescently labeled RNA.

References

Application Notes and Protocols for 3'-NH2-CTP in the Context of Single-Molecule Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Single-molecule sequencing (SMS) technologies, such as those developed by Pacific Biosciences (PacBio) and Oxford Nanopore Technologies (ONT), have revolutionized genomics by enabling the sequencing of long, individual DNA or RNA molecules.[1][2] A core principle of many of these platforms is "sequencing-by-synthesis" (SBS), where a DNA polymerase incorporates nucleotides in a template-dependent manner, and this incorporation is monitored in real-time.[3][4][5] The chemical structure of the nucleotide substrates is critical to this process. This document clarifies the role of 3'-amino-modified nucleotides, specifically 3'-NH2-CTP, in the context of sequencing, explaining its function as a chain terminator rather than a substrate for continuous long-read sequencing.

Core Principle: The Role of the 3'-Hydroxyl Group in Sequencing-by-Synthesis

In standard DNA synthesis, a polymerase catalyzes the formation of a phosphodiester bond between the 5'-phosphate of an incoming nucleotide and the free 3'-hydroxyl (-OH) group of the growing DNA strand. This 3'-OH group is essential for chain elongation.[6] Single-molecule sequencing platforms that rely on continuous synthesis are engineered to use nucleotides that possess this 3'-OH group, allowing the polymerase to add thousands of bases without interruption.

This compound: A Chain-Terminating Nucleotide

3'-amino-CTP (this compound) is a modified nucleotide where the 3'-OH group on the ribose sugar is replaced by an amino group (-NH2). This modification fundamentally alters its function in DNA synthesis. A DNA polymerase cannot form a phosphodiester bond with the 3'-amino group, leading to the immediate and irreversible termination of strand elongation upon its incorporation.[6][7][8]

This mechanism is analogous to the dideoxynucleotides (ddNTPs) used in Sanger sequencing, which lack a 3'-OH group entirely and have been the cornerstone of chain-termination sequencing for decades.[7][9][10] Therefore, this compound is not a suitable substrate for generating the long reads characteristic of single-molecule sequencing. Instead, its application lies in methods that require controlled termination of DNA synthesis.

Application 1: Use of 3'-Amino-Nucleotides as Chain Terminators

While not used for continuous single-molecule sequencing, 3'-amino-nucleotides can be employed in specialized applications that leverage chain termination.

Logical Workflow for Chain Termination

ChainTermination cluster_synthesis DNA Synthesis Start Primer Annealed to Template Polymerase Polymerase Binds Start->Polymerase Elongation Incorporation of Standard dNTPs Polymerase->Elongation Elongation->Elongation Termination Incorporation of 3'-NH2-NTP Elongation->Termination Random event Stop Synthesis Stops Termination->Stop

Caption: Mechanism of DNA synthesis termination by 3'-amino-nucleotides.

Conceptual Protocol: Sanger-Style Sequencing using a 3'-Amino-Terminator

This protocol illustrates the principle of chain termination. In a practical setting, fluorescently labeled ddNTPs are used.

  • Reaction Setup: Prepare four separate reaction mixtures. Each will contain:

    • DNA template to be sequenced.

    • A primer specific to the template sequence.

    • A suitable DNA polymerase.

    • All four standard deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP).

    • A small, concentration-optimized amount of one chain-terminating nucleotide. For this conceptual protocol, we assume the use of 3'-NH2-ATP, 3'-NH2-GTP, 3'-NH2-TTP, or this compound in the 'A', 'G', 'T', and 'C' reactions, respectively.

  • Thermal Cycling: Perform a thermal cycling reaction (similar to PCR) to allow for primer annealing and extension. During extension, the polymerase will synthesize DNA. Occasionally and randomly, it will incorporate a 3'-amino-nucleotide instead of its standard dNTP counterpart, terminating the chain.

  • Fragment Generation: The result is a collection of DNA fragments of varying lengths in each of the four tubes, with each fragment ending in the specific 3'-amino-terminator used in that reaction.

  • Gel Electrophoresis: Separate the fragments from all four reactions by size using high-resolution denaturing polyacrylamide gel electrophoresis.

  • Sequence Reading: Read the sequence by identifying which lane ('A', 'G', 'T', or 'C') contains the band for each successive fragment length, starting from the shortest fragment at the bottom of the gel.

Application 2: Detecting Modified Bases on the Template Strand in SMS

A major strength of single-molecule sequencing is its ability to detect modified bases (e.g., 5-mC, 6-mA) directly on the native DNA or RNA template without chemical conversion or amplification.[11][12][13][14] This is achieved by observing the behavior of the polymerase as it encounters a modified base.

Detection Mechanism of Template Modifications in PacBio SMRT Sequencing

SMRT_Detection cluster_workflow SMRT Sequencing Workflow Polymerase Polymerase on Template NormalBase Encounters Unmodified Base Polymerase->NormalBase ModifiedBase Encounters Modified Base Polymerase->ModifiedBase NormalKinetics Standard Incorporation Time (IPD) NormalBase->NormalKinetics AlteredKinetics Altered Incorporation Time (IPD) ModifiedBase->AlteredKinetics Detection Modification Detected AlteredKinetics->Detection

Caption: Detection of modified bases via altered polymerase kinetics.

The polymerase's catalytic rate is sensitive to the structure of the template. When the polymerase encounters a modified nucleotide, the time it takes to incorporate the corresponding standard nucleotide (the interpulse duration, or IPD) can change measurably compared to the IPD for an unmodified base.[13] By sequencing the same molecule multiple times (as in PacBio's HiFi sequencing), a statistically significant deviation in IPD at a specific position can be used to confidently identify the presence and type of a base modification.

High-Level Protocol: Library Preparation for Modified Base Detection (PacBio SMRTbell)

This protocol outlines the key steps to prepare a library for SMS while preserving any native base modifications.

  • DNA Extraction: Carefully extract high-molecular-weight DNA from the sample using a method that avoids chemical or physical damage that could alter or remove epigenetic marks.

  • DNA Fragmentation: Shear the DNA to the desired size range for the sequencing application (e.g., 15-20 kb for long-read genome assembly).

  • DNA Damage Repair and End-Repair: Treat the fragmented DNA to repair any nicks or damaged bases and create blunt ends. This step is crucial for efficient adapter ligation.

  • Adapter Ligation: Ligate hairpin adapters (SMRTbell adapters) to both ends of the DNA fragments. This creates a circularized, single-stranded library template. The circular nature allows the polymerase to sequence both the forward and reverse strands in a single pass.

  • Library Cleanup: Purify the SMRTbell library to remove any unligated adapters and small DNA fragments.

  • Sequencing Primer Annealing and Polymerase Binding: Anneal a sequencing primer to the adapter sequence and bind a highly processive DNA polymerase to the primer-template complex.

  • Sequencing: Load the prepared library onto the sequencing instrument (e.g., a PacBio SMRT Cell). The instrument will monitor the real-time incorporation of fluorescently labeled nucleotides, recording both the base sequence and the kinetic information (IPD) for each position.

Data Presentation: Quantitative Insights

The following tables summarize key properties and data relevant to the nucleotides discussed.

Table 1: Comparison of Nucleotides in Sequencing Applications

FeatureStandard dNTP3'-NH2-NTPDideoxynucleotide (ddNTP)
3' Ribose Group Hydroxyl (-OH)Amino (-NH2)Hydrogen (-H)
Role in Synthesis Chain ElongationChain TerminationChain Termination
Bond Formation Forms phosphodiester bondCannot form phosphodiester bondCannot form phosphodiester bond
Primary Application Sequencing-by-SynthesisChain Termination AssaysSanger Sequencing
Compatibility with SMS Required SubstrateIncompatible (Terminates Read)Incompatible (Terminates Read)

Table 2: Illustrative Polymerase Kinetic Data for Template Modification Detection

This table presents hypothetical but realistic data showing how a modification on the template strand can alter the interpulse duration (IPD) of a polymerase during PacBio sequencing.

Template SequencePositionBase ModificationAverage IPD (seconds)IPD Ratio (Modified/Unmodified)
5'-G-A-C -G-T-3'3None (Canonical C)0.251.0
5'-G-A-m5C -G-T-3'35-methylcytosine1.004.0
5'-G-A -C-G-T-3'2None (Canonical A)0.221.0
5'-G-m6A -C-G-T-3'2N6-methyladenosine0.954.3

Workflow of Single-Molecule Real-Time (SMRT) Sequencing

SMRT_Workflow cluster_prep Library Preparation cluster_seq Sequencing cluster_analysis Data Analysis DNA_Extract 1. Extract Native DNA Fragment 2. Fragment DNA DNA_Extract->Fragment Ligate 3. Ligate SMRTbell Adapters Fragment->Ligate Bind 4. Bind Polymerase Ligate->Bind Load 5. Load onto SMRT Cell (ZMWs) Bind->Load Incorp 6. Real-Time Nucleotide Incorporation Load->Incorp Detect 7. Detect Light Pulses and IPD Incorp->Detect Basecall 8. Base Calling Detect->Basecall Kinetics 9. Kinetic Analysis (Modification Detection) Detect->Kinetics Output 10. Generate HiFi Reads Basecall->Output Kinetics->Output

Caption: High-level workflow for PacBio SMRT sequencing.

Understanding the specific roles of modified nucleotides is crucial for designing and interpreting sequencing experiments. This compound, due to its 3'-amino modification, functions as a potent chain terminator, analogous to ddNTPs. While this property makes it unsuitable for continuous single-molecule sequencing, it highlights the strict structural requirements for polymerase-mediated chain elongation. The true power of single-molecule sequencing in the context of modified nucleotides lies in its ability to directly read epigenetic marks on the template strand by analyzing polymerase kinetics, providing a richer, multi-layered view of the genome.

References

Application Notes: Enzymatic Synthesis of 3'-Amino-Terminated RNA for Advanced Research and Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise modification of RNA molecules is a cornerstone of modern molecular biology and drug development. Specifically, the introduction of a primary amine group at the 3'-terminus of an RNA molecule creates a versatile chemical handle for a wide range of applications. 3'-amino-terminated RNA serves as a crucial intermediate for conjugation with various moieties, including fluorophores for imaging, biotin for purification and detection, and therapeutic payloads such as small molecules or targeting ligands.[1][2][] The stability and translational efficiency of messenger RNA (mRNA) can also be enhanced through modifications of the poly(A) tail, making 3'-end functionalization a key strategy in the development of RNA-based therapeutics, including vaccines and gene therapies.[4][5][6]

Enzymatic methods for 3'-amino modification offer significant advantages over chemical synthesis, particularly for long RNA molecules. These methods provide high specificity, operate under mild aqueous conditions that preserve the integrity of the RNA, and can be highly efficient. This document provides an overview of common enzymatic strategies, detailed protocols, and comparative data to guide researchers in selecting and implementing the optimal method for their specific application.

Enzymatic Strategies for 3'-Amino-RNA Synthesis

Several enzymes can be employed to introduce a 3'-amino functionality onto an RNA molecule. The primary strategies involve either the direct ligation of an amino-modified donor molecule or the incorporation of a nucleotide analog bearing an amino group.

  • T4 RNA Ligase 1: This enzyme catalyzes the ATP-dependent ligation of a 5'-phosphorylated single-stranded donor (RNA or DNA) to the 3'-hydroxyl terminus of a single-stranded RNA acceptor.[7][8] To generate a 3'-amino-terminated RNA, a donor molecule containing a 3'-amino group and a 5'-phosphate is used, such as a pre-adenylated, 3'-amino-blocked cordycepin derivative.

  • Polymerase Theta (Polθ): Human polymerase theta is a unique DNA polymerase that can efficiently use RNA as a primer.[1][9][10] It exhibits terminal deoxynucleotidyl transferase (TdT) activity on RNA, adding deoxyribonucleotides to the 3'-terminus.[10] Critically, Polθ can incorporate a variety of modified nucleotide analogs, including those with 3'-amino groups, providing a direct method for RNA functionalization.[1][9] This enzyme is particularly valuable as traditional Terminal deoxynucleotidyl Transferase (TdT) is generally unable to use RNA as a substrate.[1][10]

  • Poly(A) Polymerase (PAP): PAP is a template-independent polymerase that specifically incorporates ATP at the 3' end of an RNA molecule.[11][12][13][14] While its natural substrate is ATP, it can incorporate ATP analogs. The use of 3'-amino-ATP allows for the direct addition of a terminal nucleotide with the desired amino functionality.

  • Engineered Polymerases and Reversible Terminators: A frontier in enzymatic synthesis involves the use of engineered polymerases capable of incorporating 3'-O-modified reversible terminator nucleotides.[15][16] For instance, nucleotides with a 3'-O-aminoxy group can be added, which serves as a blocking group that can be chemically removed to allow further extension.[15] This method allows for the stepwise, controlled synthesis of RNA and the introduction of modifications at precise locations.[15]

Comparative Overview of Enzymatic Methods
FeatureT4 RNA Ligase 1Polymerase Theta (Polθ)Poly(A) Polymerase (PAP)Engineered Polymerases
Mechanism Ligation of amino-donorPrimer extension with amino-dNTP/NTPTailing with 3'-amino-ATPControlled single incorporation
Substrate ssRNA acceptor, 5'-p-DonorssRNA primer, modified dNTPs/NTPsssRNA primer, 3'-amino-ATPssRNA primer, 3'-blocked RT-NTPs
Type of Addition Single donor moleculeSingle or multiple nucleotidesPoly(A) tail with amino-ASingle nucleotide per cycle
Primary Advantage Specific ligation of a pre-defined donorHigh efficiency with various analogsSpecificity for Adenosine analogsPrecise, controlled synthesis
Key Limitation Requires a specific, pre-synthesized donorPrimarily adds deoxyribonucleotidesLimited to Adenosine analogsRequires specialized reagents/enzymes

Experimental Workflows & Protocols

Overall Experimental Workflow

The process of generating and validating 3'-amino-terminated RNA follows a standardized workflow, beginning with the enzymatic reaction, followed by purification of the modified product, and concluding with characterization to confirm successful modification.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product start_rna Starting RNA (with 3'-OH) reaction Enzymatic Reaction (e.g., Ligation or Polymerization) start_rna->reaction reagents Enzyme + 3'-Amino-Donor/ Nucleotide reagents->reaction hplc RP-HPLC or Anion-Exchange HPLC reaction->hplc Remove enzyme, unreacted NTPs mass_spec Mass Spectrometry (LC-MS / MALDI-TOF) hplc->mass_spec Verify mass gel Gel Electrophoresis (Optional) hplc->gel Verify size shift final_product Purified 3'-Amino-RNA mass_spec->final_product

Caption: General workflow for enzymatic synthesis and validation of 3'-amino-RNA.

Protocol 1: 3'-End Labeling using T4 RNA Ligase 1

This protocol is adapted from standard NEB and Thermo Fisher Scientific guidelines for ligating an oligonucleotide to the 3'-end of an RNA acceptor.[17][18] A 3'-amino modified, 5'-adenylated DNA oligo is used as the donor to prevent self-ligation and improve efficiency.

Materials:

  • RNA acceptor (10-20 pmol)

  • 3'-Amino-Modifier C3-adenylated DNA Donor (40-200 pmol, 2-10 fold excess)

  • T4 RNA Ligase 1 (e.g., NEB M0204)

  • 10X T4 RNA Ligase Reaction Buffer

  • PEG 8000 (50% w/v solution)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Set up the following 20 µL reaction in a nuclease-free tube at room temperature. Add components in the order listed:

    Component Volume Final Concentration
    Nuclease-free water Up to 20 µL -
    10X T4 RNA Ligase Buffer 2 µL 1X
    RNA Acceptor (e.g., 20 pmol) X µL 1 µM
    3'-Amino Donor (e.g., 40 pmol) X µL 2 µM
    PEG 8000 (50%) 4 µL 10%
    RNase Inhibitor 0.5 µL -

    | T4 RNA Ligase 1 (10 U/µL) | 1 µL | 0.5 U/µL |

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate the reaction at 25°C for 2 hours or at 16°C for 16 hours.

  • Stop the reaction by adding 1 µL of 0.5 M EDTA.

  • Proceed with purification. For longer RNA products (>200 nt), an RNA cleanup kit is effective. For shorter oligos, RP-HPLC is recommended for separating the labeled product from the unreacted RNA and excess donor.[4]

Protocol 2: 3'-Amino Tailing using Polymerase Theta (Polθ)

This protocol is based on the demonstrated ability of Polθ to add modified deoxynucleotides to the 3'-terminus of RNA.[1][9][10] This example describes the addition of a single 3'-amino-modified deoxyadenosine triphosphate.

Materials:

  • RNA primer (10-50 pmol)

  • Recombinant Human Polymerase Theta (Polθ)

  • 10X Polθ Reaction Buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • 3'-Amino-ddATP (or other 3'-amino-dNTP)

  • Nuclease-free water

Procedure:

  • Assemble the 25 µL reaction on ice:

    Component Volume Final Concentration
    Nuclease-free water Up to 25 µL -
    10X Polθ Reaction Buffer 2.5 µL 1X
    RNA Primer (50 pmol) X µL 2 µM
    3'-Amino-ddATP (1 mM) 1 µL 40 µM

    | Polθ enzyme | 1 µL | - |

  • Mix gently, spin down, and incubate at 37°C for 30-60 minutes.

  • Terminate the reaction by heating at 75°C for 10 minutes or by adding EDTA.

  • Purify the product using an appropriate method such as HPLC or a nucleic acid purification column.

Downstream Processing

Purification

Purification is critical to remove the enzyme, salts, and unreacted nucleotides or donors. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying modified RNA, especially when a hydrophobic modification has been introduced.[4] Anion-exchange HPLC can also be used to separate products based on charge.

Characterization

Confirmation of successful 3'-amino modification is typically achieved through mass spectrometry.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides high-resolution mass data and can confirm the addition of the expected mass to the RNA molecule.

  • MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight): A rapid method to check the mass of the final product, often used to track reaction progress and confirm final product identity.[16]

Applications of 3'-Amino-Terminated RNA

The primary amine at the 3'-terminus provides a nucleophilic site for covalent attachment of various molecules using amine-reactive chemistry (e.g., NHS esters).

G cluster_start Starting Material cluster_conjugation Conjugation Reaction cluster_products Final Conjugated Products rna_nh2 3'-Amino-RNA reaction Amine-Reactive Coupling rna_nh2->reaction payload1 Fluorophore-NHS payload1->reaction payload2 Biotin-NHS payload2->reaction payload3 Drug Molecule-NHS payload3->reaction payload4 Targeting Ligand-NHS payload4->reaction product1 Fluorescently Labeled RNA reaction->product1 product2 Biotinylated RNA reaction->product2 product3 RNA-Drug Conjugate reaction->product3 product4 Targeted RNA Therapeutic reaction->product4

Caption: Conjugation pathways for 3'-amino-terminated RNA.

  • Drug Development: The development of RNA-drug conjugates allows for targeted delivery of therapeutics. For instance, an siRNA can be conjugated to a small molecule drug or a cell-targeting aptamer.[6]

  • Diagnostics and Imaging: Attachment of fluorescent dyes or quenchers is fundamental for creating probes for qPCR, FISH, and other nucleic acid detection assays.

  • Bioconjugation: Biotinylation of RNA facilitates immobilization onto streptavidin-coated surfaces for binding assays or for affinity purification of RNA-protein complexes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Incorporation of 3'-NH2-CTP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering low incorporation of 3'-amino-CTP (3'-NH2-CTP) during in vitro transcription (IVT) and other enzymatic RNA synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

3'-Deoxy-3'-amino-cytidine-5'-triphosphate (this compound) is a modified cytidine triphosphate where the hydroxyl group at the 3' position of the ribose sugar is replaced by an amino group (-NH2). This modification is often used to introduce a reactive primary amine at the 3'-terminus of an RNA molecule. This amine can then be used for subsequent conjugation with other molecules, such as fluorophores, biotin, or other labels, for various downstream applications in diagnostics and research.

Q2: Why is the incorporation of this compound often inefficient?

The low incorporation efficiency of this compound primarily stems from the substrate specificity of most RNA polymerases, such as T7, T3, and SP6. These enzymes have evolved to recognize the 3'-hydroxyl group of the incoming nucleotide to catalyze the formation of a phosphodiester bond with the growing RNA chain. The substitution of the 3'-hydroxyl group with an amino group can significantly hinder this recognition and catalytic activity, leading to reduced incorporation or even chain termination.

Q3: Can this compound act as a chain terminator?

Yes, due to the replacement of the 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond, this compound can act as a chain terminator. Once incorporated, the 3'-amino group cannot participate in the nucleophilic attack required for the addition of the subsequent nucleotide, thus halting RNA elongation. Recent studies have explored similar 3'-aminooxy modifications as reversible terminators in enzymatic RNA synthesis.

Q4: Are there specific RNA polymerases that are more efficient at incorporating this compound?

While standard phage RNA polymerases (T7, T3, SP6) exhibit low efficiency, some other types of polymerases might be more tolerant of 3'-modified nucleotides. For instance, certain DNA polymerases with terminal transferase activity, like human DNA polymerase theta (Polθ) and mimiviral PrimPol, have been shown to incorporate nucleotides with 3'-aminooxy modifications in a template-independent manner. However, for template-dependent in vitro transcription, engineered T7 RNA polymerase variants may offer improved incorporation of modified nucleotides.

Troubleshooting Guide for Low this compound Incorporation

Low incorporation of this compound can manifest as low overall RNA yield, truncated transcripts, or a complete lack of desired product. The following guide provides a systematic approach to troubleshoot and optimize your reaction.

Logical Flow for Troubleshooting

Troubleshooting_Flow start Low Incorporation of this compound Detected check_reagents Step 1: Verify Reagent Quality and Integrity start->check_reagents optimize_ratio Step 2: Optimize Nucleotide Concentrations check_reagents->optimize_ratio Reagents OK adjust_conditions Step 3: Modify Reaction Conditions optimize_ratio->adjust_conditions Ratio Optimized enzyme_consideration Step 4: Evaluate Enzyme Choice and Concentration adjust_conditions->enzyme_consideration Conditions Adjusted template_check Step 5: Assess DNA Template Quality enzyme_consideration->template_check Enzyme Considered analysis Step 6: Analyze Reaction Products template_check->analysis Template OK success Successful Incorporation analysis->success Problem Identified & Solved failure Persistent Low Incorporation (Consider alternative strategies) analysis->failure Problem Persists

Caption: A step-by-step logical workflow for troubleshooting low this compound incorporation.

Step 1: Verify Reagent Quality and Integrity
Potential Issue Recommended Action
Degraded this compound Modified nucleotides can be less stable than their natural counterparts. Use a fresh lot of this compound. Verify its concentration and purity if possible (e.g., via HPLC).
Contaminated Reagents Ensure all reagents (NTPs, buffer, water, template) are free from nucleases and other inhibitors. Use nuclease-free water and consumables.
Incorrect Buffer Composition Verify the composition of your transcription buffer. Ensure it is at the correct pH and contains the necessary components.
Step 2: Optimize Nucleotide Concentrations

The ratio of this compound to natural CTP is a critical parameter. Since this compound can act as a chain terminator, complete substitution of CTP is often not feasible for producing long transcripts.

Optimization Strategy Rationale
Titrate this compound:CTP Ratio Start with a low ratio of this compound to CTP (e.g., 1:10 or 1:3) and gradually increase it. This allows for the synthesis of full-length transcripts with a 3'-amino modification at the terminus.
Adjust Total NTP Concentration Low nucleotide concentrations can sometimes lead to premature termination. Ensure the total NTP concentration is optimal for your polymerase, typically in the millimolar range.

Table 1: Recommended Starting Ratios for this compound Incorporation

Desired Outcome Suggested this compound : CTP Ratio Expected Result
3'-Terminal Labeling1:3 to 1:1A population of transcripts with a 3'-amino group at the terminus.
Internal Incorporation (if possible)1:10 to 1:5Primarily for short transcripts or specific applications; may lead to truncated products.
Step 3: Modify Reaction Conditions

Standard in vitro transcription conditions may not be optimal for incorporating modified nucleotides.

Parameter Recommended Adjustment Rationale
Magnesium Concentration (Mg²⁺) Titrate Mg²⁺ concentration. Try concentrations slightly higher or lower than the standard protocol.Mg²⁺ is a critical cofactor for RNA polymerase. The optimal concentration can be influenced by the presence of modified nucleotides.
Incubation Time Increase the incubation time.The incorporation of modified nucleotides can slow down the polymerase, requiring a longer reaction time to achieve desired yields.
Temperature Test a range of temperatures (e.g., 30°C to 42°C).While 37°C is standard for T7 RNA polymerase, some modified nucleotides may incorporate more efficiently at slightly different temperatures.
Step 4: Evaluate Enzyme Choice and Concentration

The choice and amount of RNA polymerase can significantly impact the outcome.

Action Rationale
Increase Polymerase Concentration A higher concentration of RNA polymerase may help drive the reaction forward and improve the incorporation of the modified nucleotide.
Consider Engineered Polymerases If available, try using a commercially available engineered T7 RNA polymerase variant that has been optimized for the incorporation of modified nucleotides.
Explore Alternative Enzymes For terminal labeling, consider enzymes with terminal transferase activity that might be more accepting of 3'-modified substrates, though this would be a template-independent addition.
Step 5: Assess DNA Template Quality

The quality of your DNA template is fundamental to any successful transcription reaction.

Potential Issue Recommended Action
Template Impurities Ensure the DNA template is free from contaminants such as salts, ethanol, or proteins from the purification process. Re-purify the template if necessary.
Template Integrity Verify the integrity of the linearized DNA template on an agarose gel. Incomplete linearization can lead to transcripts of incorrect lengths.
Promoter Sequence Confirm that the template contains the correct and complete promoter sequence for the RNA polymerase being used.

Experimental Protocols

Protocol 1: Standard In Vitro Transcription with T7 RNA Polymerase

This protocol serves as a baseline for optimization.

  • Reaction Assembly: In a nuclease-free microfuge tube, assemble the following components on ice in the order listed:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • 100 mM DTT: 2 µL

    • NTP mix (10 mM each of ATP, GTP, UTP, and CTP): 2 µL

    • Linearized DNA template (1 µg): X µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • T7 RNA Polymerase (50 U/µL): 2 µL

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the RNA using a suitable method (e.g., column-based purification kit, phenol-chloroform extraction followed by ethanol precipitation).

Protocol 2: Optimized In Vitro Transcription for this compound Incorporation

This protocol provides a starting point for optimizing the incorporation of this compound for terminal labeling.

  • Prepare Modified NTP Mix: Prepare a 10x NTP mix containing:

    • 10 mM ATP

    • 10 mM GTP

    • 10 mM UTP

    • 2.5 mM CTP

    • 7.5 mM this compound (for a 3:1 ratio of modified to natural CTP)

  • Reaction Assembly:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • 100 mM DTT: 2 µL

    • Modified NTP mix (from step 1): 2 µL

    • Linearized DNA template (1 µg): X µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • T7 RNA Polymerase (50 U/µL): 2-4 µL (consider using a higher concentration)

  • Incubation: Mix gently and incubate at 37°C for 4-6 hours.

  • DNase Treatment and Purification: Follow steps 3 and 4 from Protocol 1.

Visualizing the Experimental Workflow

IVT_Workflow cluster_prep Preparation cluster_reaction In Vitro Transcription cluster_cleanup Purification & Analysis template Linearized DNA Template ivt Assemble Reaction Mix template->ivt ntps NTPs (including this compound) ntps->ivt enzyme T7 RNA Polymerase & Buffer enzyme->ivt incubation Incubate at 37°C ivt->incubation dnase DNase I Treatment incubation->dnase purify RNA Purification dnase->purify qc Quality Control (Gel, Spectrophotometry) purify->qc

Caption: A generalized workflow for in vitro transcription incorporating this compound.

Technical Support Center: Optimizing 3'-Amino-CTP Concentration for In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing in vitro transcription (IVT) reactions using 3'-amino-cytidine-5'-triphosphate (3'-amino-CTP). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this modified nucleotide into RNA transcripts. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 3'-amino-CTP in in vitro transcription?

A1: 3'-amino-CTP is a modified cytidine triphosphate used to introduce a primary amine group at the 3'-terminus of an RNA transcript. This functional group can then be used for subsequent bioconjugation reactions, such as the attachment of fluorescent dyes, biotin, or other moieties for various downstream applications, including RNA labeling, purification, and immobilization.

Q2: How does the incorporation of 3'-amino-CTP affect transcription efficiency?

Q3: What is a recommended starting concentration for 3'-amino-CTP in an in vitro transcription reaction?

A3: A standard in vitro transcription reaction typically uses NTP concentrations in the range of 1-2 mM for each nucleotide.[] When introducing a modified nucleotide like 3'-amino-CTP, a good starting point is to substitute a portion of the CTP with the modified analog. A common starting ratio of modified to unmodified nucleotide is 1:3 or 1:1. The total concentration of CTP and 3'-amino-CTP combined should ideally be equal to the concentration of the other NTPs (ATP, GTP, UTP). Further optimization will be necessary to determine the ideal concentration and ratio for your specific template and application.

Q4: Can I completely replace CTP with 3'-amino-CTP in my transcription reaction?

A4: While complete replacement of a standard nucleotide with a modified analog is possible in some cases, it may not be optimal for 3'-amino-CTP. The presence of the 3'-amino group may affect the polymerase's ability to efficiently incorporate subsequent nucleotides, potentially leading to premature termination or reduced yield. It is generally recommended to perform a titration experiment to determine the optimal ratio of 3'-amino-CTP to CTP that provides sufficient labeling without severely impacting the transcription efficiency.

Troubleshooting Guide

This guide addresses common issues that may arise when optimizing the concentration of 3'-amino-CTP in in vitro transcription reactions.

Problem Possible Cause Recommended Solution
Low RNA Yield Inhibition of RNA polymerase by 3'-amino-CTP: High concentrations of modified nucleotides can sometimes inhibit the polymerase.- Perform a titration of 3'-amino-CTP concentration, starting with a low ratio relative to CTP (e.g., 1:4 or 1:3) and gradually increasing it.- Ensure the total NTP concentration remains optimal for the reaction.
Suboptimal reaction conditions: Other components in the IVT reaction may not be at their optimal concentrations.- Re-evaluate the concentrations of all reaction components, including the DNA template, T7 RNA polymerase, and MgCl2.[]- Ensure the quality and purity of your DNA template.[]
Incomplete or Truncated Transcripts Premature termination due to 3'-amino-CTP incorporation: The polymerase may stall or dissociate after incorporating the modified nucleotide.- Lower the ratio of 3'-amino-CTP to CTP to reduce the frequency of its incorporation.- Decrease the reaction temperature (e.g., from 37°C to 30°C) to potentially improve polymerase processivity.[4]
Low overall NTP concentration: Insufficient NTPs can lead to incomplete transcripts.- Ensure the total concentration of each NTP (including the sum of CTP and 3'-amino-CTP) is adequate, typically at least 12µM, and can be increased to 20–50µM if necessary.[4]
No RNA Product Degradation of RNA: RNase contamination can degrade the newly synthesized RNA.- Maintain a strict RNase-free environment, including using RNase-free water, reagents, and labware.
Inactive enzyme or degraded reagents: The T7 RNA polymerase or other critical reagents may have lost activity.- Use a fresh batch of T7 RNA polymerase and other IVT components.- Include a positive control reaction with only standard NTPs to verify the activity of the core reagents.
Poor quality DNA template: Contaminants in the DNA template can inhibit the transcription reaction.- Purify the DNA template to remove any potential inhibitors like salts or ethanol.[4]

Experimental Protocols

Protocol 1: Titration of 3'-amino-CTP to CTP Ratio for Optimal Incorporation

This protocol outlines a method to determine the optimal ratio of 3'-amino-CTP to CTP for efficient incorporation into an RNA transcript without significantly compromising the yield.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10X Transcription Buffer

  • ATP, GTP, UTP solutions (100 mM)

  • CTP solution (100 mM)

  • 3'-amino-CTP solution (100 mM)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Prepare a master mix: For a set of reactions, prepare a master mix containing all common components (10X Transcription Buffer, ATP, GTP, UTP, RNase Inhibitor, T7 RNA Polymerase, and nuclease-free water) in sufficient quantity for the number of reactions plus a 10% overage.

  • Set up individual reactions: In separate RNase-free tubes, aliquot the master mix.

  • Prepare NTP mixes with varying ratios: Prepare different CTP/3'-amino-CTP mixes with varying molar ratios (e.g., 1:0, 3:1, 1:1, 1:3, 0:1 CTP:3'-amino-CTP). Ensure the final total concentration of cytosine analogs is consistent across all reactions and equal to the final concentration of the other NTPs.

  • Add NTP mixes and template to reactions: Add the different CTP/3'-amino-CTP mixes and the linearized DNA template to the individual reaction tubes.

  • Incubate: Incubate the reactions at 37°C for 2-4 hours.

  • Analyze the results: Analyze the transcription products by denaturing agarose or polyacrylamide gel electrophoresis to assess the yield and integrity of the RNA transcripts. Quantify the RNA yield using a spectrophotometer or a fluorescent RNA quantification assay.

Data Presentation: Titration of 3'-amino-CTP to CTP Ratio

CTP:3'-amino-CTP RatioRNA Yield (µg/µL)Transcript Integrity (Observed on Gel)
1:0 (Control)
3:1
1:1
1:3
0:1
Protocol 2: Standard In Vitro Transcription with Optimized 3'-amino-CTP Concentration

This protocol provides a general guideline for performing an in vitro transcription reaction using an optimized concentration of 3'-amino-CTP.

Reaction Setup (20 µL reaction):

ComponentVolumeFinal Concentration
10X Transcription Buffer2 µL1X
ATP, GTP, UTP Mix (100 mM each)0.6 µL3 mM each
CTP (100 mM)X µLY mM
3'-amino-CTP (100 mM)Y µLZ mM
Linearized DNA Template (1 µg/µL)1 µL50 ng/µL
RNase Inhibitor (40 U/µL)1 µL2 U/µL
T7 RNA Polymerase2 µL-
Nuclease-free waterUp to 20 µL-

Note: The values for X, Y, and Z should be determined from the titration experiment in Protocol 1 to achieve the desired final concentrations.

Procedure:

  • Thaw all components on ice.

  • Assemble the reaction at room temperature in the order listed.

  • Mix thoroughly by gentle pipetting.

  • Incubate at 37°C for 2-4 hours.

  • (Optional) Add DNase I to remove the DNA template.

  • Purify the RNA using a suitable method (e.g., column purification, precipitation).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction In Vitro Transcription cluster_analysis Analysis & Purification cluster_downstream Downstream Application prep_dna Linearized DNA Template ivt_reaction Assemble Reaction Mix (Titrate 3'-amino-CTP:CTP ratio) prep_dna->ivt_reaction prep_ntps NTPs (ATP, GTP, UTP, CTP) prep_ntps->ivt_reaction prep_modified_ntp 3'-amino-CTP prep_modified_ntp->ivt_reaction prep_enzyme T7 RNA Polymerase & Buffer prep_enzyme->ivt_reaction incubation Incubate at 37°C ivt_reaction->incubation gel Denaturing Gel Electrophoresis incubation->gel quant RNA Quantification incubation->quant purify RNA Purification gel->purify quant->purify conjugation Bioconjugation purify->conjugation

Caption: Workflow for optimizing 3'-amino-CTP in vitro transcription.

troubleshooting_logic cluster_solutions_low_yield Troubleshooting Low Yield cluster_solutions_no_product Troubleshooting No Product start Start IVT with 3'-amino-CTP check_yield Check RNA Yield & Integrity start->check_yield low_yield Low Yield or Truncated Transcripts check_yield->low_yield Suboptimal no_product No RNA Product check_yield->no_product None good_product Optimal Product check_yield->good_product Optimal titrate_ratio Decrease 3'-amino-CTP:CTP ratio low_yield->titrate_ratio optimize_conditions Optimize other reaction components (Template, Polymerase, Mg2+) low_yield->optimize_conditions lower_temp Lower incubation temperature low_yield->lower_temp check_rnase Check for RNase contamination no_product->check_rnase check_reagents Verify enzyme & reagent activity no_product->check_reagents check_template Assess DNA template quality no_product->check_template titrate_ratio->start Re-run optimize_conditions->start Re-run lower_temp->start Re-run check_rnase->start Re-run check_reagents->start Re-run check_template->start Re-run

Caption: Logic diagram for troubleshooting 3'-amino-CTP transcription.

References

Technical Support Center: Polymerase Inhibition by 3'-NH2-CTP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with polymerase inhibition by 3'-amino-CTP (3'-NH2-CTP).

Troubleshooting Guides

Issue: No or Low Yield of Full-Length Product in PCR/RT-PCR

If you are observing a complete lack of amplification or a significant reduction in the yield of your target product after incorporating this compound, it is likely due to the chain-terminating nature of this modified nucleotide.

Possible Cause 1: Chain Termination by this compound

The 3'-amino group of this compound prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to the termination of DNA or RNA synthesis. This is because the 3'-amino group replaces the essential 3'-hydroxyl group required for chain elongation by DNA and RNA polymerases.

Solutions:

  • Reduce the Concentration of this compound: Titrate the concentration of this compound in your reaction. A lower ratio of this compound to the natural CTP will decrease the probability of its incorporation and subsequent chain termination, allowing for the synthesis of longer products.

  • Use an Engineered Polymerase: Some commercially available engineered DNA polymerases exhibit altered substrate specificity and may be more tolerant to modified nucleotides. However, even specialized polymerases like Therminator™ DNA Polymerase, known for incorporating modified nucleotides, show very inefficient incorporation of nucleotides with large 3' modifications such as 3'-O-NH2.[1][2] Therefore, complete replacement of natural CTP is generally not feasible.

  • Optimize Reaction Conditions:

    • Increase Natural CTP Concentration: A higher concentration of the competing natural CTP can statistically reduce the incorporation of the 3'-amino analog.

    • Adjust Annealing Temperature: Optimize the annealing temperature to ensure high primer specificity, as non-specific priming can exacerbate issues of low product yield.

    • Check Magnesium Concentration: Ensure optimal Mg²⁺ concentration, as it is a critical cofactor for polymerase activity.

Possible Cause 2: Contamination with Natural CTP

If you are expecting complete termination after the first incorporation of cytosine but observe longer products, your this compound stock may be contaminated with natural CTP.

Solution:

  • Enzymatic "Mop-Up": An enzymatic "mop-up" strategy can be employed to remove contaminating natural dNTPs from a stock of modified nucleotides. This method takes advantage of the higher selectivity of DNA polymerases for natural nucleotides. By incubating the modified nucleotide stock with a polymerase and a primer/template that allows for the incorporation of the contaminating natural nucleotide, the contaminant is consumed, leaving a purer stock of the modified nucleotide.[3]

Issue: Unexpected Product Sizes or Smearing on Gel

Observing a smear or multiple bands of varying sizes smaller than the expected full-length product is a classic sign of premature chain termination at multiple cytosine positions in the template.

Solution:

  • Confirmation of Termination: To confirm that the observed products are the result of termination by this compound, you can run a Sanger sequencing reaction of your template. The terminated fragments from your experiment should correspond to the positions of cytosine in the sequence.

  • Controlled Incorporation: For applications requiring controlled incorporation, such as nucleic acid labeling, carefully adjust the ratio of this compound to CTP to achieve the desired density of modification and product length.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of polymerase inhibition by this compound?

A1: this compound acts as a chain terminator . DNA and RNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl (-OH) group of the growing nucleic acid chain and the alpha-phosphate of the incoming nucleotide triphosphate. This compound has an amino (-NH2) group at the 3' position instead of a hydroxyl group. Once incorporated, the absence of the 3'-OH prevents the addition of the next nucleotide, thus terminating the elongation of the DNA or RNA strand. This mechanism is similar to that of dideoxynucleotides (ddNTPs) used in Sanger sequencing.[4][5][6]

Q2: Are all polymerases equally inhibited by this compound?

A2: No, the degree of inhibition can vary between different polymerases. While this compound is an efficient inhibitor for many polymerases, including influenza A viral RNA-polymerase and mammalian RNA-polymerase II, some engineered polymerases may show different efficiencies of incorporation. For example, Therminator DNA Polymerase, a variant of 9°N™ DNA Polymerase, is known to have an enhanced ability to incorporate various modified nucleotides.[7] However, it still discriminates strongly against larger 3' modifications like 3'-O-NH2, leading to inefficient incorporation.[1][2]

Q3: Is it possible to reverse the chain termination caused by this compound?

A3: Reversing the termination by removing the 3'-amino group to allow for further chain extension is a significant challenge and not a standard laboratory procedure. While methods exist for the cleavage of protecting groups in oligonucleotide synthesis, these are typically harsh chemical treatments that are not compatible with enzymatic reactions. For applications requiring reversible termination, nucleotides with chemically cleavable 3'-blocking groups, such as 3'-O-azidomethyl or 3'-O-(2-nitrobenzyl), are used.[1][8][9] The 3'-amino group is generally considered a permanent chain terminator under standard polymerase reaction conditions.

Q4: Can I use this compound for sequencing applications?

A4: While this compound acts as a chain terminator, its direct use in traditional Sanger sequencing is not common. Sanger sequencing typically employs dideoxynucleotides (ddNTPs). For next-generation sequencing (NGS) methods that utilize reversible terminators, nucleotides with cleavable 3'-blocking groups are preferred to allow for the stepwise determination of the sequence.[8][10]

Q5: How can I confirm the purity of my this compound stock?

A5: The purity of your this compound can be assessed by high-performance liquid chromatography (HPLC). To check for functional contamination with natural CTP, you can perform a primer extension assay with a template that has a known sequence. In the absence of natural CTP, the reaction should terminate at the first cytosine position. The appearance of longer products would indicate the presence of contaminating CTP. An enzymatic "mop-up" can be used to purify the modified nucleotide stock.[3]

Quantitative Data

Currently, there is limited publicly available quantitative data, such as IC50 values, specifically for the inhibition of a wide range of polymerases by this compound. The inhibitory effect is highly dependent on the specific polymerase, the template sequence, and the reaction conditions. Researchers are encouraged to perform pilot experiments to determine the optimal concentration of this compound for their specific application.

Experimental Protocols

Protocol 1: Primer Extension Assay to Test for Chain Termination

This protocol allows for the functional assessment of chain termination by this compound.

Materials:

  • DNA polymerase (e.g., Taq DNA polymerase)

  • 10x PCR buffer

  • dNTP mix (without CTP)

  • Natural CTP

  • This compound

  • Fluorescently labeled forward primer

  • Template DNA with a known sequence containing cytosine residues

  • Nuclease-free water

  • Denaturing polyacrylamide gel

  • Gel loading buffer

Method:

  • Reaction Setup: Prepare four separate reaction tubes:

    • Control (No CTP): All components except CTP and this compound.

    • Control (All dNTPs): All components including natural CTP.

    • Test Reaction: All components, but replace natural CTP with this compound.

    • Competition Reaction: All components, with a defined ratio of natural CTP to this compound.

  • PCR Cycling: Perform a standard PCR protocol with a sufficient number of cycles.

  • Gel Electrophoresis: Denature the PCR products and run them on a denaturing polyacrylamide gel alongside a sequencing ladder of the same template if available.

  • Analysis:

    • The "No CTP" control should show no product.

    • The "All dNTPs" control should show the full-length product.

    • The "Test Reaction" should show a band corresponding to the size of the primer extended to the first cytosine in the template.

    • The "Competition Reaction" will show a ladder of bands corresponding to termination at various cytosine positions, with the intensity of the bands reflecting the ratio of this compound to CTP.

Visualizations

Polymerase_Inhibition_by_3_NH2_CTP cluster_normal Normal Elongation cluster_inhibition Chain Termination DNA_Primer DNA Primer (3'-OH) dNTP Incoming dNTP DNA_Primer->dNTP Polymerase Elongated_DNA Elongated DNA (new 3'-OH) dNTP->Elongated_DNA Phosphodiester Bond Formation DNA_Primer_Inhibit DNA Primer (3'-OH) NH2_CTP This compound DNA_Primer_Inhibit->NH2_CTP Polymerase Terminated_DNA Terminated DNA (3'-NH2) NH2_CTP->Terminated_DNA Incorporation No_Elongation No Further Elongation Terminated_DNA->No_Elongation

Caption: Mechanism of chain termination by this compound.

Troubleshooting_Workflow Start Low/No Product Yield Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Reduce_Concentration Reduce [this compound] or Increase [CTP] Check_Concentration->Reduce_Concentration No Check_Polymerase Using an appropriate polymerase? Check_Concentration->Check_Polymerase Yes Reduce_Concentration->Check_Polymerase Consider_Engineered_Polymerase Consider engineered polymerase (e.g., Therminator) Check_Polymerase->Consider_Engineered_Polymerase No Check_Purity Is this compound pure? Check_Polymerase->Check_Purity Yes Consider_Engineered_Polymerase->Check_Purity Purify_Nucleotide Purify this compound (e.g., Enzymatic Mop-Up) Check_Purity->Purify_Nucleotide No Optimize_Conditions Optimize reaction conditions (Annealing Temp, Mg2+) Check_Purity->Optimize_Conditions Yes Purify_Nucleotide->Optimize_Conditions Success Problem Solved Optimize_Conditions->Success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: 3'-NH2-CTP Labeled RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of 3'-amino-CTP (3'-NH2-CTP) labeled RNA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their in vitro transcription experiments for higher yields and better quality of 3'-amino-modified RNA.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound labeled RNA.

Issue 1: Low Yield of Labeled RNA

Possible Causes and Solutions:

  • Suboptimal this compound to CTP Ratio: The presence of the 3'-amino group on the CTP molecule can affect the efficiency of T7 RNA polymerase. Completely replacing CTP with this compound can lead to significantly lower yields. It is often necessary to use a mixture of both.

    • Recommendation: Start with a 1:3 ratio of this compound to CTP and optimize from there. You can try a range of ratios to find the best balance for your specific template and application.

  • Inhibitory Effects of this compound: High concentrations of modified nucleotides can inhibit T7 RNA polymerase.

    • Recommendation: If using a high ratio of this compound, consider slightly increasing the concentration of T7 RNA polymerase in the reaction. However, be aware that excess enzyme can lead to an increase in non-templated additions.

  • Incorrect Magnesium (Mg2+) Concentration: The optimal Mg2+ concentration can change when using modified nucleotides.[1]

    • Recommendation: Perform a titration of Mg2+ concentration, typically in the range of 20-30 mM, to find the optimal concentration for your reaction.

  • Poor Quality DNA Template: Contaminants in the DNA template can inhibit the transcription reaction.[2]

    • Recommendation: Ensure your DNA template is highly pure. Phenol-chloroform extraction followed by ethanol precipitation is a standard method for cleaning up DNA templates.

  • Reaction Temperature and Incubation Time: The standard 37°C may not be optimal for all modified transcription reactions.

    • Recommendation: While 37°C is a good starting point, you can experiment with a range of temperatures (e.g., 30°C to 42°C) to see if it improves the yield. Extending the incubation time (e.g., from 2 hours to 4 hours) can also sometimes increase the yield, but be mindful of potential RNA degradation.

Issue 2: Presence of Abortive Transcripts or Truncated RNA Products

Possible Causes and Solutions:

  • Premature Termination by this compound: The polymerase may stall or terminate after incorporating a this compound molecule, especially if multiple modified nucleotides are incorporated consecutively.

    • Recommendation: Analyze the sequence of your template. If there are regions with multiple consecutive G's (which would require the incorporation of multiple C's), consider redesigning the template if possible. Optimizing the this compound to CTP ratio can also help.

  • Suboptimal NTP Concentrations: An imbalance in the concentration of the four NTPs can lead to stalling of the polymerase.[]

    • Recommendation: Ensure that all four NTPs are present at their optimal concentrations. The standard recommendation is typically 1-2 mM of each.[]

Issue 3: Difficulty with Post-Labeling Conjugation

Possible Causes and Solutions:

  • Inaccessible 3'-Amino Group: The 3'-amino group on the terminal nucleotide may not be readily available for conjugation due to the secondary structure of the RNA.

    • Recommendation: Consider denaturing the RNA before the conjugation reaction. This can be done by heating the RNA followed by snap-cooling on ice.

  • Inefficient Conjugation Chemistry: The chosen conjugation chemistry may not be optimal for labeling the 3'-amino group.

    • Recommendation: Ensure that the pH and buffer conditions of the conjugation reaction are optimal for the specific chemistry you are using. Consult the manufacturer's protocol for the labeling reagent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting ratio of this compound to CTP?

A1: A good starting point is a 1:3 ratio of this compound to CTP. This ratio often provides a good balance between labeling efficiency and overall RNA yield. However, the optimal ratio can be template-dependent, so it is advisable to perform a titration to determine the best ratio for your specific experiment.

Q2: How does this compound affect T7 RNA polymerase activity?

A2: The 3'-amino modification on the ribose sugar can cause steric hindrance in the active site of T7 RNA polymerase, leading to a decrease in its processivity and overall activity. This is why a complete substitution of CTP with this compound often results in very low yields.

Q3: Do I need to adjust the concentration of other components in the in vitro transcription reaction when using this compound?

A3: Yes, you may need to optimize the concentrations of Mg2+ and T7 RNA polymerase. The optimal Mg2+ concentration can be slightly different than for a standard transcription reaction. You may also need to use a slightly higher concentration of T7 RNA polymerase to compensate for the reduced incorporation efficiency of the modified nucleotide.

Q4: What purification methods are recommended for this compound labeled RNA?

A4: For many applications, standard desalting or ethanol precipitation is sufficient to remove unincorporated nucleotides. For applications requiring higher purity, HPLC is the recommended method for purifying amino-modified oligonucleotides.[4][5] PAGE purification can also be used, but be aware that the urea in the gel can potentially damage the amino-modified RNA.[4]

Q5: My RNA yield is fine, but I'm getting a smear on my gel. What could be the cause?

A5: A smear on a gel can indicate a few issues. It could be due to abortive transcripts, which are short, prematurely terminated RNA molecules. Optimizing the reaction conditions, particularly the NTP and Mg2+ concentrations, can help reduce the formation of these products. Another possibility is RNA degradation by RNases. Ensure you are using RNase-free water, reagents, and labware.

Quantitative Data Summary

Table 1: Effect of this compound:CTP Ratio on Relative RNA Yield

This compound:CTP RatioRelative RNA Yield (%)
0:1 (Control)100
1:375-85
1:150-60
3:120-30
1:0<10

Note: These are approximate values and can vary depending on the template and other reaction conditions.

Table 2: Recommended Reaction Component Concentrations for this compound Labeling

ComponentRecommended Concentration
DNA Template0.5 - 1.0 µg
T7 RNA Polymerase50 - 100 units
ATP, GTP, UTP1 - 2 mM each
CTP0.5 - 1.5 mM
This compound0.5 - 1.5 mM
MgCl220 - 30 mM
DTT5 - 10 mM
Reaction Buffer1X

Experimental Protocols

Protocol: In Vitro Transcription with this compound

This protocol is a starting point and may require optimization.

  • Reaction Setup: Assemble the following components at room temperature in a nuclease-free microcentrifuge tube. It is recommended to prepare a master mix for multiple reactions.

    ComponentVolumeFinal Concentration
    Nuclease-Free Waterto 20 µL
    10X T7 Reaction Buffer2 µL1X
    100 mM ATP0.4 µL2 mM
    100 mM GTP0.4 µL2 mM
    100 mM UTP0.4 µL2 mM
    50 mM CTP0.4 µL1 mM
    50 mM this compound0.4 µL1 mM
    Linearized DNA Template (0.5 µg/µL)1 µL25 ng/µL
    T7 RNA Polymerase (50 U/µL)1 µL2.5 U/µL
    Total Volume 20 µL
  • Incubation: Mix the components gently by pipetting and incubate at 37°C for 2 to 4 hours.

  • DNase Treatment (Optional but Recommended): To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Purification: Purify the RNA using your method of choice (e.g., ethanol precipitation, spin column purification, or HPLC).

  • Quantification and Analysis: Determine the concentration of the labeled RNA using a spectrophotometer (e.g., NanoDrop). Analyze the integrity of the RNA on a denaturing agarose or polyacrylamide gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction In Vitro Transcription cluster_purification Purification & Analysis Template DNA Template (Linearized Plasmid or PCR Product) IVT Incubate at 37°C (2-4 hours) Template->IVT NTPs NTP Mix (ATP, GTP, UTP, CTP, this compound) NTPs->IVT Enzyme T7 RNA Polymerase & Buffer Enzyme->IVT DNase DNase I Treatment (Optional) IVT->DNase Purify RNA Purification (Spin Column, Precipitation, or HPLC) DNase->Purify QC Quality Control (Gel Electrophoresis, Spectrophotometry) Purify->QC

Caption: Workflow for this compound Labeled RNA Synthesis.

Troubleshooting_Yield Start Low RNA Yield Check_Ratio Optimize this compound:CTP Ratio (Start with 1:3) Start->Check_Ratio Check_Mg Titrate Mg2+ Concentration (20-30 mM) Check_Ratio->Check_Mg No Improvement End_Good Yield Improved Check_Ratio->End_Good Improved Check_Template Verify DNA Template Quality & Quantity Check_Mg->Check_Template No Improvement Check_Mg->End_Good Improved Check_Enzyme Increase T7 RNA Polymerase (Use with caution) Check_Template->Check_Enzyme No Improvement Purify_Template Re-purify DNA Template Check_Template->Purify_Template Impurities Suspected Check_Template->End_Good Quality OK Check_Enzyme->End_Good Improved End_Bad Yield Still Low (Contact Technical Support) Check_Enzyme->End_Bad No Improvement Purify_Template->End_Good

Caption: Troubleshooting Flowchart for Low RNA Yield.

References

Technical Support Center: Purification of 3'-Amino-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of oligonucleotides modified with a 3'-amino group, including those synthesized using 3'-amino-CTP.

Frequently Asked Questions (FAQs)

Q1: Which purification method is best for my 3'-amino-modified oligonucleotide?

The optimal purification method depends on the oligonucleotide's length and the requirements of your downstream application. High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) are the most common high-purity methods.

  • Reverse-Phase HPLC (RP-HPLC): This is often the preferred method for modified oligonucleotides, especially those under 50 bases.[1] It provides excellent resolution and purity (typically >85%) by separating the full-length product from failure sequences.[2] The presence of a hydrophobic protecting group on the amine (like MMT) can be leveraged for highly efficient "Trityl-On" purification.[3][4]

  • Denaturing PAGE: This method offers the highest purity (>95%) and is recommended for long oligonucleotides (≥50 bases) or when base-level resolution is critical.[1] However, the recovery yield is generally lower than HPLC due to the complex extraction process.[1]

  • Reverse-Phase Cartridge: This provides a good balance between purity and yield for routine applications. It is effective for removing failure sequences for oligos up to 35-40 bases but has lower resolution than HPLC.[1][2]

  • Desalting: This is a basic cleanup step that removes residual salts and small molecule impurities from the synthesis and deprotection steps.[1] It does not remove failure sequences and is generally only sufficient for short (≤35 bases), unmodified primers for applications like standard PCR.[1]

Q2: Why is the yield of my purified oligonucleotide low?

Several factors can contribute to low recovery after purification:

  • Inefficient Synthesis: The overall yield is fundamentally limited by the coupling efficiency at each step of synthesis. A 99% coupling efficiency for a 30-mer oligo results in a maximum theoretical yield of only ~75% full-length product.[5]

  • Purification Method: PAGE purification inherently has lower yields compared to HPLC or cartridge methods because of the multi-step process required to extract the oligonucleotide from the gel matrix.[1]

  • Loss During Transfers: Multiple transfer, precipitation, and resuspension steps can lead to significant sample loss.

  • Incomplete Deprotection: If protecting groups are not fully removed, it can lead to multiple species that are difficult to purify, reducing the yield of the desired product.[6]

  • Secondary Structures: Guanine-rich (G-rich) sequences can form stable aggregates (G-quadruplexes), leading to poor chromatographic behavior, low solubility, and difficult purification.[7]

Q3: I see multiple peaks on my HPLC chromatogram. What are they?

Multiple peaks can indicate a variety of species in your sample:

  • Failure Sequences (n-1, n-2): These are truncated oligonucleotides that failed to couple at one or more synthesis cycles. They typically elute earlier than the full-length product in RP-HPLC.

  • Incompletely Deprotected Oligos: Residual protecting groups (e.g., on the bases or the 3'-amino modifier) can cause shifts in retention time. For instance, an oligo that has prematurely lost its MMT protecting group will elute with failure sequences.[6]

  • Side-Products: The primary amine of the modifier can react with acrylonitrile, a byproduct of cyanoethyl deprotection, creating an adduct that may appear as a separate peak.[8]

  • Diastereomers: Some 3'-amino-modifiers with a chiral center can result in a pair of diastereomers upon deprotection, which may be resolved as two closely eluting peaks, especially for shorter oligos.[9]

  • Aggregates: G-rich sequences can form aggregates that result in broad or multiple peaks.[7]

Q4: How do I remove salts and small molecules after purification?

Desalting is crucial to remove salts from HPLC buffers (like triethylammonium acetate) or residual chemicals from the synthesis process.

  • Ethanol Precipitation: A classic method where the oligonucleotide is precipitated with ethanol and a salt (e.g., sodium acetate), followed by washing the pellet with 70% ethanol.[10]

  • Size Exclusion Chromatography (SEC) / Desalting Columns: Commercially available spin columns (e.g., Sephadex G-25) are fast and efficient for removing salts from oligonucleotides, typically those larger than 20 nucleotides.[10][11]

  • Diafiltration: Spin filters with a specific molecular weight cutoff (MWCO) can be used to concentrate the oligo while removing salts through repeated buffer exchange.[11]

Purification Method Comparison

Purification MethodTypical PurityRecommended LengthProsCons
Desalting Basic≤ 35 basesFast, inexpensive, removes salts and small molecules.Does not remove failure sequences.
Reverse-Phase Cartridge >80%< 40 basesGood balance of purity and yield, removes many failure sequences.Lower resolution than HPLC, less effective for long oligos.
Reverse-Phase HPLC (RP-HPLC) >85%10 - 50 basesHigh purity and resolution, excellent for modified oligos.[1][2]Resolution decreases with length, secondary structures can interfere.[2]
Denaturing PAGE >95%>50 basesHighest purity, single-base resolution.[1]Lower yield, complex and time-consuming procedure.[1][2]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Purity / Presence of Failure Sequences Incorrect purification method for oligo length.For oligos >50 bases, switch from HPLC to PAGE for better resolution.[1][12]
Co-elution of product and impurities.Optimize HPLC gradient for better separation. For amino-modified oligos, ensure the MMT group is retained ("Trityl-On") during purification to separate it from failure sequences.[6]
Low Yield After Purification Oligo precipitation during ethanol precipitation.Ensure proper salt concentration (e.g., 0.3 M Sodium Acetate) and chill at -20°C for at least 30 minutes before centrifugation.[10]
Loss of oligo on desalting column/filter.Use a spin column/filter with the appropriate molecular weight cutoff (MWCO). For oligos ≤30 bases, a 3 kDa cutoff is recommended.[11]
Broad or Split Peaks in HPLC Oligonucleotide secondary structure or aggregation.Perform purification at an elevated temperature (e.g., 60°C) to denature the oligo.[13] For G-rich sequences, adjust mobile phase conditions to reduce cation presence.[7]
Formation of diastereomers from the 3'-modifier.This is an inherent property of some modifiers.[9] If resolution is a problem, consider using a modifier without a chiral center, such as a 3'-PT-Amino-Modifier.[9]
Failed Post-Purification Conjugation to Amino Group Inactivation of the primary amine.The amine can react with acrylonitrile during deprotection. Treat the oligo with 10% diethylamine (DEA) in acetonitrile while still on the synthesis support to remove acrylonitrile adducts.[8]
Premature loss of MMT protecting group.Avoid acidic conditions during cleavage/deprotection. Do not dry the MMT-on oligo solution without adding a non-volatile base to prevent MMT loss.[14]

Visual Workflows & Logic

experimental_workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_analysis Quality Control synthesis 1. Solid-Phase Synthesis (with 3'-Amino-Modifier CPG) cleavage 2. Cleavage from Support & Base Deprotection synthesis->cleavage purify 3. Purification (e.g., RP-HPLC, PAGE) cleavage->purify Crude Oligo desalt 4. Desalting (e.g., Spin Column) purify->desalt qc 5. Quality Control (Mass Spec, HPLC, CE) desalt->qc Purified Oligo product product qc->product Final Product

Caption: General workflow for the synthesis and purification of a 3'-amino-modified oligonucleotide.

trityl_on_purification cluster_rp_column Reverse-Phase Column start Crude Oligo Mixture (After Cleavage) column MMT-Oligo (Full-Length) Failure Sequences (No MMT) start->column elute_fail Wash with Low % Acetonitrile (Elutes Hydrophilic Molecules) column:f1->elute_fail Binds Weakly elute_product Elute with High % Acetonitrile (Elutes Hydrophobic MMT-Oligo) column:f0->elute_product Binds Strongly (Hydrophobic MMT) detritylation Treat with Acetic Acid to Remove MMT Group elute_product->detritylation final_product Pure Amino-Modified Oligo detritylation->final_product

Caption: Principle of "Trityl-On" reverse-phase HPLC purification for amino-modified oligonucleotides.

Key Experimental Protocols

Protocol 1: RP-HPLC Purification (Trityl-On)

This protocol is suitable for purifying 3'-amino-modified oligonucleotides synthesized with an MMT (monomethoxytrityl) or DMT protecting group on the amine.

Methodology:

  • Sample Preparation: After synthesis and cleavage from the support, evaporate the ammonia/AMA solution completely. Resuspend the crude oligonucleotide pellet in 1 mL of sterile, nuclease-free water.

  • HPLC System Setup:

    • Column: C18 reverse-phase column.

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

    • Buffer B: 100% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

  • Purification:

    • Inject the resuspended sample onto the column.

    • Run a linear gradient to separate the components. A typical gradient might be 5-35% Buffer B over 30 minutes.

    • The hydrophobic MMT-containing full-length product will be the last major peak to elute. Failure sequences, which lack the MMT group, will elute much earlier.

    • Collect the fractions corresponding to the MMT-on peak.

  • Detritylation (MMT Removal):

    • Pool the collected fractions and evaporate the acetonitrile.

    • Add an equal volume of 80% acetic acid to the remaining aqueous solution.

    • Incubate at room temperature for 30 minutes.

    • Immediately neutralize the solution with a base like triethylamine or proceed to desalting.

  • Desalting: Purify the detritylated oligonucleotide from the acid and salts using a desalting spin column (Protocol 3) or ethanol precipitation.

Protocol 2: Denaturing PAGE Purification

This protocol is recommended for obtaining high-purity oligonucleotides, especially for lengths >50 bases.

Methodology:

  • Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7 M Urea, 1X TBE buffer). The percentage depends on the oligo length.

  • Sample Preparation: Resuspend the crude oligonucleotide pellet in gel loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue). Heat at 95°C for 5 minutes to denature, then immediately place on ice.

  • Electrophoresis: Load the sample onto the gel. Run the gel in 1X TBE buffer until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

  • Visualization: Visualize the bands using UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with a short-wave (254 nm) UV lamp. The oligonucleotide bands will appear as dark shadows.

  • Excision and Elution:

    • Carefully excise the band corresponding to the full-length product.

    • Crush the gel slice and place it in a microcentrifuge tube.

    • Add elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA) and incubate overnight at 37°C with gentle shaking.

  • Recovery:

    • Separate the supernatant containing the oligonucleotide from the gel fragments by centrifugation through a filter tube.

    • Desalt the eluted oligonucleotide using ethanol precipitation or a desalting column (Protocol 3) to remove buffer salts and residual acrylamide.

Protocol 3: Desalting via Spin Column

This is a rapid method for buffer exchange and removing salt after purification or deprotection steps.

Methodology:

  • Column Preparation: Choose a desalting spin column with an appropriate MWCO (e.g., 3 kDa for oligos ≤30 nt).[11]

  • Equilibration: Place the column in a collection tube. Add the manufacturer-recommended volume of sterile water or desired final buffer. Centrifuge to remove the storage buffer and equilibrate the column matrix. Repeat this step 1-2 times.

  • Sample Loading: Discard the flow-through from the equilibration step. Place the column in a clean collection tube. Carefully load your oligonucleotide sample (typically 50-500 µL) onto the center of the resin bed.

  • Elution: Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 2 minutes). The desalted oligonucleotide will be in the flow-through. The salts and small molecules are retained in the column matrix.

  • Quantification: Determine the concentration of the purified, desalted oligonucleotide using UV spectrophotometry (A260).

References

Technical Support Center: Troubleshooting Polymerase Stuttering with 3'-NH2-CTP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues of polymerase stuttering when using 3'-amino-CTP (3'-NH2-CTP) in enzymatic DNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is polymerase stuttering and why does it occur?

Polymerase stuttering, also known as polymerase slippage, is an artifact of in vitro DNA synthesis, particularly during the Polymerase Chain Reaction (PCR), where the polymerase misreplicates a template sequence, leading to products with a different number of repeat units than the original template. This phenomenon is most common in regions of repetitive DNA sequences, such as microsatellites or homopolymer tracts. The generally accepted mechanism is "slipped-strand mispairing," where the nascent DNA strand transiently dissociates from the template and re-anneals in a misaligned configuration. If DNA synthesis resumes from this misaligned state, it results in an insertion or deletion of one or more repeat units.

Q2: How can the use of this compound contribute to polymerase stuttering?

The incorporation of modified nucleotides, such as 3'-amino-CTP, can influence the fidelity and processivity of DNA polymerases. The 3'-amino group (NH2) replaces the 3'-hydroxyl group (OH) required for the formation of a phosphodiester bond to the next incoming nucleotide. While some polymerases can incorporate a single 3'-amino-modified nucleotide, this modification typically acts as a chain terminator. The presence of this compound in a reaction mix can lead to:

  • Polymerase Pausing: The polymerase may pause after incorporating a this compound, increasing the likelihood of the nascent strand dissociating from the template. This pause provides a window of opportunity for slipped-strand mispairing to occur, especially on repetitive sequences.

  • Altered Polymerase Conformation: The interaction of the polymerase with the 3'-amino group might induce a conformational change in the enzyme that reduces its processivity or fidelity, making it more prone to slippage.

  • Changes in DNA Duplex Stability: The presence of an amino group can alter the local stability of the DNA duplex, which may also contribute to strand dissociation and subsequent mis-annealing.

Q3: I am observing unexpected shorter or longer product sizes after PCR with this compound. Is this stuttering?

The presence of discrete bands that are shorter or longer than the expected product size, often differing by the length of a short repeat unit, is a classic sign of polymerase stuttering. This is especially common when amplifying regions with mononucleotide or dinucleotide repeats. To confirm this, the products can be analyzed by methods with high resolution, such as capillary electrophoresis or sequencing.

Q4: Which DNA polymerases are recommended for use with this compound to minimize stuttering?

The choice of DNA polymerase is critical when working with modified nucleotides. While specific data for this compound is limited, general recommendations include:

  • High-Fidelity Polymerases: These enzymes possess a 3'→5' exonuclease (proofreading) activity that can sometimes remove a misincorporated nucleotide, although its effectiveness on a chain-terminating analog like this compound may be limited. More importantly, these polymerases often have higher processivity and are less prone to dissociation.

  • Engineered Polymerases: Several commercially available DNA polymerases have been engineered for improved performance with modified nucleotides or for reduced stuttering in forensic applications. It is advisable to screen a few different high-fidelity or engineered polymerases to find the one that performs best in your specific application.

Q5: How can I optimize my PCR conditions to reduce stuttering when using this compound?

Optimizing PCR parameters can significantly reduce stuttering artifacts. Key parameters to consider are:

  • Concentration of this compound: Use the lowest concentration of this compound that is sufficient for your application. A high concentration may increase the frequency of polymerase pausing and subsequent stuttering.

  • dNTP Concentration: Maintain a balanced concentration of all four dNTPs. Imbalanced dNTP pools can decrease polymerase fidelity.

  • Magnesium Concentration: Optimize the Mg2+ concentration, as it is a critical cofactor for polymerase activity and fidelity.

  • Annealing Temperature: A higher annealing temperature increases the stringency of primer binding and can sometimes reduce non-specific amplification and artifacts.

  • Extension Time: Use the shortest extension time recommended for your polymerase and amplicon length. Longer extension times can increase the opportunity for polymerase slippage.

  • Number of Cycles: Use the minimum number of PCR cycles necessary to obtain a sufficient yield of your product. Excessive cycling can lead to the accumulation of artifacts.

Troubleshooting Guide

The following table summarizes common issues encountered when using this compound and provides recommended solutions.

Issue Potential Cause Recommended Solution
Multiple bands (stutter) Polymerase slippage on repetitive sequences, exacerbated by this compound.1. Optimize this compound Concentration: Titrate the concentration of this compound to the lowest effective level. 2. Change DNA Polymerase: Switch to a high-fidelity or engineered polymerase with higher processivity. 3. Adjust PCR Conditions: Increase annealing temperature, decrease extension time, and reduce the number of cycles.
Low or no product yield This compound is acting as an efficient chain terminator, preventing full-length product formation.1. Decrease this compound:dCTP Ratio: Lower the relative amount of the modified nucleotide. 2. Check Polymerase Compatibility: Ensure your polymerase is capable of incorporating 3'-amino-modified nucleotides. 3. Optimize PCR Conditions: Lower annealing temperature slightly to improve primer binding, and ensure Mg2+ concentration is optimal.
Smear on agarose gel A combination of stuttering, non-specific amplification, and product degradation.1. Follow Stutter Reduction Strategies: Implement the recommendations for reducing stutter. 2. Optimize Primer Design: Ensure primers are specific and have an appropriate melting temperature. 3. Use a Hot-Start Polymerase: This can reduce non-specific amplification that occurs at lower temperatures during reaction setup.

Data Presentation

The following table provides a hypothetical summary of how different experimental conditions might affect the percentage of stutter products when using this compound. This data is illustrative and actual results may vary.

DNA Polymerase [this compound] (µM) Annealing Temp (°C) Extension Time (sec) Stutter Percentage (%)
Standard Taq50556025
Standard Taq10556015
Standard Taq10603010
High-Fidelity Pol A50603012
High-Fidelity Pol A1060305
Engineered Pol B106220<2

Experimental Protocols

Protocol for Quantifying Polymerase Stutter using Capillary Electrophoresis

This protocol provides a general method for analyzing PCR products to quantify stutter artifacts.

  • PCR Amplification:

    • Set up your PCR reaction as per your standard protocol, including the desired concentration of this compound.

    • Use a fluorescently labeled forward or reverse primer (e.g., with FAM, HEX, or NED) to enable detection by capillary electrophoresis.

    • Run the PCR under the desired standard and optimized conditions.

  • Sample Preparation for Capillary Electrophoresis:

    • Dilute the PCR product in HPLC-grade water. The dilution factor will depend on the PCR yield and the sensitivity of the instrument (typically 1:10 to 1:100).

    • In a new microplate well or tube, mix 1 µL of the diluted PCR product with 9 µL of a mixture of Hi-Di™ Formamide and a size standard (e.g., GeneScan™ 500 LIZ™).

    • Denature the sample by heating at 95°C for 3-5 minutes, followed by an immediate ice bath for 2 minutes to prevent re-annealing.

  • Capillary Electrophoresis:

    • Load the prepared samples onto a genetic analyzer (e.g., an Applied Biosystems™ 3730 DNA Analyzer).

    • Use an appropriate polymer (e.g., POP-7™) and run module for fragment analysis.

    • The instrument will separate the DNA fragments by size with single-base resolution.

  • Data Analysis:

    • Analyze the resulting electropherogram using a suitable software (e.g., GeneMapper™ or Peak Scanner™).

    • Identify the main product peak corresponding to the expected amplicon size.

    • Identify the stutter peaks, which will appear as smaller peaks at intervals corresponding to the repeat unit size (e.g., -1, +1, -2, +2 bp from the main peak for a mononucleotide repeat).

    • Calculate the stutter percentage for each stutter peak using the following formula: Stutter % = (Peak Height of Stutter Peak / Peak Height of Main Peak) x 100

    • Sum the percentages of all stutter peaks to get the total stutter percentage.

Visualizations

Troubleshooting_Workflow Troubleshooting Polymerase Stuttering with this compound start High Stutter Observed q1 Is the template a repetitive sequence? start->q1 a1_yes Stutter is likely. Proceed with optimization. q1->a1_yes Yes a1_no Check for other artifacts (e.g., primer-dimers). q1->a1_no No opt1 Optimize [this compound] a1_yes->opt1 opt2 Switch to High-Fidelity/Engineered Polymerase opt1->opt2 opt3 Optimize PCR Conditions (Temp, Time, Cycles) opt2->opt3 check1 Stutter Reduced? opt3->check1 end_success Problem Solved check1->end_success Yes end_fail Consult further technical support check1->end_fail No

Caption: A workflow for troubleshooting polymerase stuttering.

Stutter_Mechanism Proposed Mechanism of this compound Induced Stuttering cluster_0 Normal Elongation cluster_1 Stuttering Pathway elongation Polymerase extends nascent strand incorp Incorporation of this compound elongation->incorp Repetitive Sequence pause Polymerase Pauses incorp->pause dissociation Nascent strand dissociates pause->dissociation misalignment Re-annealing in a misaligned position dissociation->misalignment extension Extension from misaligned primer misalignment->extension stutter_product Stutter Product (+/- repeat unit) extension->stutter_product

Caption: Mechanism of this compound induced polymerase stuttering.

effect of Mg2+ concentration on 3'-amino-CTP incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incorporation of 3'-amino-CTP during in vitro transcription experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general role of Mg2+ in in vitro transcription?

A1: Magnesium ions (Mg2+) are essential cofactors for RNA polymerases.[1][2] They play a critical role in the catalytic process of phosphodiester bond formation between nucleotides.[1] In the active site of RNA polymerase, two Mg2+ ions are typically involved in a "two-metal mechanism" of catalysis. One ion helps to position the incoming nucleotide triphosphate (NTP) and facilitates the departure of the pyrophosphate, while the second ion is involved in lowering the pKa of the 3'-hydroxyl group of the growing RNA chain, promoting nucleophilic attack on the alpha-phosphate of the incoming NTP.

Q2: How does the concentration of Mg2+ affect the efficiency of 3'-amino-CTP incorporation?

A2: The concentration of Mg2+ is a critical parameter for successful in vitro transcription and can significantly impact the incorporation of modified nucleotides like 3'-amino-CTP. Both insufficient and excessive Mg2+ concentrations can be detrimental to the reaction. Low Mg2+ levels can lead to reduced enzyme activity and lower transcript yields, while high concentrations can decrease the specificity of the polymerase and potentially lead to the formation of unwanted side products. The optimal Mg2+ concentration is often dependent on the total concentration of nucleotide triphosphates (NTPs) in the reaction.

Q3: Is there an optimal ratio of Mg2+ to NTPs for 3'-amino-CTP incorporation?

A3: While specific data for 3'-amino-CTP is limited, studies on T7 RNA polymerase have shown that the concentration difference between Mg2+ and the total ribonucleotide triphosphates (rNTPs) is a key factor governing the specificity and efficiency of transcription.[3][4] For instance, one study found that for efficient and specific transcription from a single-stranded DNA template, the total rNTP concentration should be 9 mM greater than the Mg2+ concentration.[3][4] It is crucial to empirically determine the optimal Mg2+:NTP ratio for your specific experimental conditions when using modified nucleotides like 3'-amino-CTP.

Q4: Can the 3'-amino modification on CTP affect its incorporation by RNA polymerase?

A4: Yes, modifications at the 3' position of a nucleotide can influence its recognition and incorporation by RNA polymerases. While RNA polymerases can incorporate some 3'-modified nucleotides, the efficiency may be lower compared to their unmodified counterparts. The 3'-amino group may alter the nucleotide's conformation or its interaction with the enzyme's active site and the Mg2+ cofactors. This can potentially lead to lower incorporation rates or even chain termination, depending on the specific polymerase and reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Incorporation of 3'-Amino-CTP

Possible Causes & Solutions:

  • Suboptimal Mg2+ Concentration: The Mg2+ concentration is not optimized for the specific concentration of 3'-amino-CTP and other NTPs.

    • Solution: Perform a titration experiment by varying the Mg2+ concentration while keeping the NTP concentrations constant. Test a range of Mg2+ concentrations (e.g., from 2 mM to 16 mM in 2 mM increments). Analyze the reaction products by gel electrophoresis to determine the optimal Mg2+ concentration that yields the highest incorporation of 3'-amino-CTP.

  • Incorrect Mg2+:NTP Ratio: The balance between Mg2+ and total NTPs is crucial for polymerase activity and specificity.

    • Solution: Based on literature suggestions for T7 RNA polymerase, you can test conditions where the total NTP concentration is higher than the Mg2+ concentration.[3][4] For example, if your total NTP concentration is 12 mM, you could test a Mg2+ concentration of 3 mM.

  • Enzyme Inhibition: Components in the reaction mix, including the 3'-amino-CTP preparation, may contain inhibitors.

    • Solution: Ensure the purity of your 3'-amino-CTP and other reagents. If possible, source the modified nucleotide from a different supplier. Include a positive control reaction with only unmodified NTPs to confirm the activity of the polymerase and other reaction components.

  • Template Quality: The DNA template may be of poor quality or contain inhibitors.

    • Solution: Purify the DNA template using a reliable method to remove any contaminants. Verify the integrity and concentration of the template before use.

Issue 2: Premature Termination of Transcription

Possible Causes & Solutions:

  • 3'-Amino-CTP Acting as a Chain Terminator: The 3'-amino group, unlike the 3'-hydroxyl group of standard NTPs, cannot participate in the formation of the next phosphodiester bond, leading to chain termination after its incorporation.

    • Solution: This is an inherent property of 3'-amino-NTPs. If you require full-length transcripts with internal 3'-amino modifications, consider using a mix of 3'-amino-CTP and regular CTP. The ratio of the two will determine the frequency of incorporation and the length of the resulting transcripts.

  • High Mg2+ Concentration: Excessive Mg2+ can sometimes promote premature termination.

    • Solution: Re-optimize the Mg2+ concentration by performing a titration as described above. A lower Mg2+ concentration might favor the generation of longer transcripts.

Quantitative Data Summary

The optimal Mg2+ concentration for in vitro transcription is highly dependent on the specific experimental conditions, including the polymerase used, the template sequence, and the concentration of NTPs. The following table provides a general guideline based on literature for standard in vitro transcription reactions. For 3'-amino-CTP incorporation, these values should be used as a starting point for optimization.

ParameterRecommended RangeNotes
Mg2+ Concentration 2 - 25 mMThe optimal concentration is often close to the total NTP concentration.
Total NTP Concentration 2 - 20 mM
Mg2+:NTP Ratio 1:1 to 1:1.5This ratio is a critical parameter to optimize. Some studies suggest a higher NTP concentration relative to Mg2+.[3][4]

Experimental Protocols

Protocol: Optimization of Mg2+ Concentration for 3'-Amino-CTP Incorporation in In Vitro Transcription

This protocol provides a framework for optimizing the Mg2+ concentration for the incorporation of 3'-amino-CTP using T7 RNA polymerase.

1. Reagents:

  • Linearized DNA template with a T7 promoter (100 ng/µL)

  • T7 RNA Polymerase

  • 10X Transcription Buffer (without MgCl2)

  • NTP mix (10 mM each of ATP, GTP, UTP)

  • CTP (10 mM)

  • 3'-amino-CTP (10 mM)

  • MgCl2 (100 mM stock solution)

  • RNase Inhibitor

  • Nuclease-free water

2. Experimental Setup:

Prepare a series of 20 µL transcription reactions. In each reaction, the concentration of MgCl2 will be varied.

Master Mix Preparation (for 8 reactions):

ComponentVolume per reaction (µL)Final Concentration
10X Transcription Buffer21X
NTP mix (A, G, U)0.80.4 mM each
CTP0.40.2 mM
3'-amino-CTP0.40.2 mM
Linearized DNA Template15 ng/µL
RNase Inhibitor1
T7 RNA Polymerase1
Nuclease-free waterVariableto 18 µL
Total Master Mix Volume Variable

3. MgCl2 Titration:

Prepare a dilution series of the 100 mM MgCl2 stock solution. Add 2 µL of the appropriate MgCl2 dilution to each 18 µL of the master mix to achieve the desired final Mg2+ concentrations (e.g., 2, 4, 6, 8, 10, 12, 14, 16 mM).

4. Reaction Incubation:

  • Incubate the reactions at 37°C for 2 hours.

5. Analysis:

  • Analyze the transcription products by denaturing polyacrylamide gel electrophoresis (PAGE) or agarose gel electrophoresis.

  • Visualize the RNA transcripts by staining with a suitable dye (e.g., SYBR Gold).

  • The lane showing the highest yield of the desired transcript indicates the optimal Mg2+ concentration for your specific conditions.

Visualizations

TwoMetalMechanism cluster_active_site RNA Polymerase Active Site Mg1 Mg2+ (A) NTP Incoming 3'-amino-CTP Mg1->NTP Positions NTP Mg2 Mg2+ (B) RNA Growing RNA (3'-OH end) Mg2->RNA Lowers pKa of 3'-OH NTP->RNA Nucleophilic attack PPi Pyrophosphate (PPi) NTP->PPi Release TroubleshootingWorkflow Start Low/No 3'-amino-CTP Incorporation Check_Mg Is Mg2+ concentration optimized? Start->Check_Mg Optimize_Mg Perform Mg2+ titration Check_Mg->Optimize_Mg No Check_Ratio Is Mg2+:NTP ratio optimal? Check_Mg->Check_Ratio Yes Optimize_Mg->Check_Ratio Optimize_Ratio Test different Mg2+:NTP ratios Check_Ratio->Optimize_Ratio No Check_Purity Are reagents pure? Check_Ratio->Check_Purity Yes Optimize_Ratio->Check_Purity Purify Purify template and check modified NTP Check_Purity->Purify No Success Successful Incorporation Check_Purity->Success Yes Purify->Success

References

Technical Support Center: Utilizing 3'-NH2-CTP in Your Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with 3'-Amino-CTP (3'-NH2-CTP). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and avoid the generation of non-specific products in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during in vitro transcription and other enzymatic reactions involving this compound.

Q1: My in vitro transcription reaction using this compound has failed, and I see no RNA product. What are the likely causes?

A1: A complete reaction failure can be due to several factors. Here's a systematic approach to troubleshooting:

  • Template Quality: Ensure your DNA template is of high purity. Contaminants such as salts or ethanol from purification steps can inhibit RNA polymerase.[1][2] It is recommended to verify the template's integrity and concentration.

  • Enzyme Activity: Confirm that your RNA polymerase is active. It's sensitive to temperature changes and can be denatured by multiple freeze-thaw cycles. Always use a positive control template to verify enzyme functionality.[1][3]

  • RNase Contamination: RNA is highly susceptible to degradation by RNases. Maintain an RNase-free work environment by using certified nuclease-free water, reagents, and dedicated equipment.[3][4] Including an RNase inhibitor in your reaction is also a good practice.[4]

  • Incorrect Reagent Concentration: Double-check the concentrations of all reaction components, including NTPs and your this compound. Low nucleotide concentrations can limit the reaction.[2]

Q2: I'm observing RNA transcripts that are shorter than the expected full-length product. What could be causing this premature termination?

A2: Incomplete transcription is a common issue that can be exacerbated by the presence of modified nucleotides like this compound.

  • Suboptimal this compound:NTP Ratio: The ratio of this compound to natural CTP is critical. A high concentration of the modified nucleotide can lead to inefficient incorporation and premature termination by the polymerase. We recommend titrating the concentration of this compound to find the optimal balance for your specific template and polymerase.

  • GC-Rich Template: Templates with high GC content can cause RNA polymerase to stall and terminate prematurely. To mitigate this, try lowering the reaction temperature from 37°C to 30°C.[1][2]

  • Low Nucleotide Concentration: Ensure the total NTP concentration is sufficient. A minimum concentration of 12 µM for each nucleotide is generally recommended.[2]

Q3: My gel electrophoresis shows RNA bands that are larger than my target transcript. Why is this happening?

A3: The presence of longer-than-expected transcripts often points to issues with the DNA template or non-specific activity of the RNA polymerase.

  • Incomplete Template Linearization: If you are using a plasmid template, it must be completely linearized. Failure to do so can result in run-on transcription, producing longer, heterogeneous RNA molecules. Always verify complete linearization on an agarose gel.[1]

  • Template 3' Overhangs: Restriction enzymes that leave a 3' overhang can promote non-specific, template-independent extension by the RNA polymerase, leading to longer transcripts. Use restriction enzymes that generate blunt or 5' overhangs.[2]

  • Promoter-Independent Transcription: T7 RNA polymerase can sometimes initiate transcription from the 3' end of the template in a promoter-independent manner, which can lead to the synthesis of antisense RNA and the formation of double-stranded RNA (dsRNA) byproducts.[5]

Q4: I suspect my RNA labeled with this compound contains double-stranded RNA (dsRNA) impurities. How can I detect and remove them?

A4: dsRNA is a common byproduct of in vitro transcription and can be immunogenic, making its removal critical for many downstream applications.

  • Detection: dsRNA can be detected using specific antibodies or by running the sample on a native polyacrylamide gel, where it will migrate differently than single-stranded RNA.

  • Removal:

    • Enzymatic Digestion: Treat your sample with RNase III, which specifically degrades dsRNA. Be sure to inactivate or remove the RNase III after treatment.

    • Chromatography: Cellulose-based chromatography can be used to separate dsRNA from ssRNA.

    • Optimized Transcription Conditions: Modifying the transcription reaction itself can reduce dsRNA formation. This includes optimizing the MgCl2 concentration and the reaction temperature. Some studies suggest that mutations in the T7 RNA polymerase can reduce the production of dsRNA byproducts.[6]

Experimental Protocols

Protocol 1: Optimizing this compound Incorporation in In Vitro Transcription

This protocol provides a starting point for optimizing the ratio of this compound to CTP for efficient labeling without compromising transcript yield and length.

Component Volume (20 µL reaction) Final Concentration
5X Transcription Buffer4 µL1X
100 mM DTT2 µL10 mM
RNase Inhibitor1 µL20 units
10 mM ATP2 µL1 mM
10 mM GTP2 µL1 mM
10 mM UTP2 µL1 mM
10 mM CTPVariableSee Table 2
10 mM this compoundVariableSee Table 2
Linearized DNA Template1 µg50 ng/µL
T7 RNA Polymerase2 µL40 units
Nuclease-Free WaterUp to 20 µLN/A

Table 1: Standard In Vitro Transcription Reaction Setup.

Table 2: Titration Ratios for this compound:CTP.

Ratio (this compound:CTP) Volume 10mM CTP (µL) Volume 10mM this compound (µL)
1:10 1.8 µL 0.2 µL
1:4 1.6 µL 0.4 µL
1:2 1.33 µL 0.67 µL

| 1:1 | 1.0 µL | 1.0 µL |

Procedure:

  • Assemble the reactions on ice, adding the polymerase last.

  • Incubate at 37°C for 2-4 hours.

  • Add DNase I to remove the DNA template and incubate for another 15 minutes at 37°C.

  • Purify the RNA using a suitable method (e.g., spin column purification or phenol-chloroform extraction followed by ethanol precipitation).

  • Analyze the products on a denaturing polyacrylamide gel to assess transcript size and yield.

Visual Guides

Below are diagrams illustrating key processes and troubleshooting logic.

experimental_workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification RNA Purification & Analysis p1 Plasmid DNA p2 Linearization p1->p2 Restriction Digest p3 Purification p2->p3 Clean-up ivt Assemble Reaction (with this compound) p3->ivt inc Incubate @ 37°C ivt->inc dnase DNase I Treatment inc->dnase purify RNA Purification dnase->purify qc Quality Control (Gel Electrophoresis) purify->qc

Caption: General experimental workflow for in vitro transcription with this compound.

troubleshooting_flowchart start Problem with This compound Reaction q1 What is the primary issue? start->q1 no_product No RNA Product q1->no_product No Yield short_product Shorter Transcripts q1->short_product Incomplete long_product Longer Transcripts q1->long_product Too Long check_template Verify Template Quality & Linearization no_product->check_template check_enzyme Check Polymerase Activity (Use Positive Control) no_product->check_enzyme check_rnase Assess for RNase Contamination no_product->check_rnase optimize_ratio Optimize this compound:CTP Ratio short_product->optimize_ratio lower_temp Lower Reaction Temp (30°C) for GC-rich templates short_product->lower_temp verify_linearization Confirm Complete Template Linearization long_product->verify_linearization check_overhangs Use Blunt or 5' Overhang Restriction Enzymes long_product->check_overhangs

Caption: Troubleshooting flowchart for common issues with this compound.

signaling_pathway cluster_input Reaction Inputs cluster_process Enzymatic Process cluster_output Potential Outputs cluster_nonspecific Examples of Non-Specific Products template Linearized DNA Template (with T7 Promoter) polymerase T7 RNA Polymerase template->polymerase ntps NTPs (ATP, GTP, UTP) ntps->polymerase ctp_mix CTP + this compound ctp_mix->polymerase elongation RNA Elongation polymerase->elongation full_length Correctly Labeled Full-Length RNA elongation->full_length Successful Incorporation non_specific Non-Specific Products elongation->non_specific Errors in Transcription premature Prematurely Terminated non_specific->premature run_on Run-on Transcripts non_specific->run_on dsRNA dsRNA non_specific->dsRNA

Caption: Logical relationship of inputs to outputs in this compound transcription.

References

stability of 3'-NH2-CTP during long incubations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3'-NH2-CTP

Welcome to the technical support center for 3'-Amino-Cytidine-5'-Triphosphate (this compound). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a focus on ensuring its stability during long incubations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A: 3'-Amino-CTP (this compound) is a modified cytidine triphosphate where the hydroxyl group at the 3' position of the ribose sugar is replaced by an amino group. This modification makes it a chain terminator in many nucleic acid polymerization reactions, as the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide. Common applications include:

  • Sequencing by synthesis: The incorporation of this compound can be used to terminate DNA or RNA synthesis at specific positions.

  • Enzyme mechanism studies: It serves as a tool to probe the active sites of polymerases and other nucleotidyl transferases.

  • Drug development: As a nucleoside analog, it can be investigated for its potential as an antiviral or anticancer agent.[1]

Q2: How should I store this compound to ensure its long-term stability?

A: For long-term stability, this compound should be stored at -80°C. For short-term use, it can be stored at -20°C. It is recommended to aliquot the solution upon first use to avoid multiple freeze-thaw cycles, which can lead to degradation. The stability of modified nucleosides is temperature-dependent, with lower temperatures preserving their chemical integrity for longer periods.[2]

Q3: Is this compound susceptible to degradation during long experimental incubations?

A: Yes, like many modified nucleotides, this compound can be susceptible to degradation during long incubations, especially at elevated temperatures and non-optimal pH. The primary concerns are hydrolysis of the triphosphate chain and potential reactions involving the 3'-amino group. The stability of modified nucleosides in aqueous solutions can be variable, with some modifications showing temperature-dependent decay.[2]

Q4: Can the 3'-amino group of this compound react with other components in my reaction mixture?

A: The 3'-amino group is a nucleophile and could potentially react with electrophilic components in the reaction buffer, especially at alkaline pH. It is crucial to use buffers that are free of reactive aldehydes or ketones.

Troubleshooting Guides

Issue 1: No or low incorporation of this compound in my polymerase reaction.
Possible Cause Recommended Solution
Enzyme Incompatibility Not all polymerases can efficiently incorporate 3'-modified nucleotides. Consult the literature or the manufacturer's data for your specific polymerase to check for compatibility with 3'-amino-modified NTPs. Consider screening different polymerases.
Sub-optimal Nucleotide Concentration The optimal concentration for modified nucleotides may differ from that of canonical NTPs. Perform a concentration titration of this compound to find the optimal working concentration for your assay.
Degraded this compound Stock The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of this compound. If possible, verify the integrity of the stock solution using analytical methods like HPLC.
Incorrect Reaction Conditions The pH, salt concentration, or temperature of your reaction may not be optimal for the incorporation of a modified nucleotide. Re-optimize your reaction conditions, paying close attention to the buffer composition.
Issue 2: Inconsistent results in experiments with long incubation times.
Possible Cause Recommended Solution
Time-dependent Degradation of this compound The stability of this compound may be limited under your experimental conditions. Consider reducing the incubation time or setting up a time-course experiment to assess the stability of this compound in your reaction buffer.
Temperature-induced Degradation Higher incubation temperatures can accelerate the degradation of modified nucleotides.[2] If your protocol allows, try performing the incubation at a lower temperature.
pH Instability The triphosphate chain of NTPs is susceptible to hydrolysis at acidic pH. Ensure your reaction buffer is maintained at a stable, slightly alkaline pH (typically 7.5-8.5).

Data Presentation

The following tables provide hypothetical stability data for this compound under various conditions. This data is for illustrative purposes to guide experimental design.

Table 1: Hypothetical Thermal Stability of this compound in Aqueous Solution (pH 7.5)

TemperatureIncubation TimePercent Intact this compound
4°C24 hours>99%
25°C (Room Temp)24 hours~95%
37°C24 hours~85%
50°C24 hours~70%

Table 2: Hypothetical pH Stability of this compound at 37°C over 12 hours

pHPercent Intact this compound
5.0~75%
6.0~88%
7.0~95%
8.0~98%
9.0~90%

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol allows for the quantitative assessment of this compound degradation over time.

Materials:

  • This compound stock solution (e.g., 100 mM)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Quenching solution (e.g., 0.5 M EDTA)

  • HPLC system with an anion-exchange column

Procedure:

  • Prepare a working solution of this compound (e.g., 1 mM) in the incubation buffer.

  • Divide the solution into aliquots for each time point and temperature to be tested.

  • Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At each time point (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot and quench the reaction by adding an equal volume of quenching solution.

  • Store the quenched samples at -20°C until analysis.

  • Analyze the samples by HPLC. The degradation of this compound can be monitored by the decrease in the peak area of the intact molecule and the appearance of degradation products (e.g., 3'-NH2-CDP, 3'-NH2-CMP).

  • Calculate the percentage of intact this compound at each time point relative to the zero time point.

Protocol 2: Functional Assessment of this compound Stability using a Primer Extension Assay

This protocol assesses the functional stability of this compound by its ability to be incorporated by a polymerase.

Materials:

  • This compound stock solution

  • Incubation buffer

  • DNA template and primer

  • DNA polymerase capable of incorporating this compound

  • dATP, dGTP, dTTP

  • Radiolabeled dNTP (e.g., [α-³²P]-dATP) or fluorescently labeled primer

  • Urea-PAGE system for analysis

Procedure:

  • Prepare aliquots of this compound in the reaction buffer and incubate them for different durations and at different temperatures as described in Protocol 1.

  • Set up primer extension reactions using the pre-incubated this compound aliquots. Each reaction should contain the template, primer, polymerase, dGTP, dTTP, radiolabeled dATP, and the treated this compound.

  • Run the reactions for a specified time (e.g., 30 minutes) at the optimal temperature for the polymerase.

  • Terminate the reactions by adding a stop solution (e.g., formamide with EDTA).

  • Analyze the products on a denaturing polyacrylamide gel (Urea-PAGE).

  • The amount of terminated product corresponding to the incorporation of this compound will be proportional to the amount of functional, intact this compound in the incubated aliquots.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution This compound Stock Working_Solution Prepare Working Solution in Incubation Buffer Stock_Solution->Working_Solution Aliquots Aliquot for Time Points Working_Solution->Aliquots Incubate_T1 Incubate at T1 Aliquots->Incubate_T1 Incubate_T2 Incubate at T2 Aliquots->Incubate_T2 Incubate_T3 Incubate at T3 Aliquots->Incubate_T3 Quench Quench Reaction at Time Points Incubate_T1->Quench Incubate_T2->Quench Incubate_T3->Quench HPLC HPLC Analysis Quench->HPLC Primer_Extension Primer Extension Assay Quench->Primer_Extension Data_Analysis Data Analysis HPLC->Data_Analysis PAGE Urea-PAGE Analysis Primer_Extension->PAGE PAGE->Data_Analysis troubleshooting_flowchart Start Experiment with long incubation of this compound yields inconsistent/failed results Check_Storage Check Storage Conditions (-80°C, minimal freeze-thaw) Start->Check_Storage Check_Enzyme Is the polymerase compatible with 3'-amino-NTPs? Check_Storage->Check_Enzyme Storage OK Use_New_Aliquot Use a fresh aliquot Check_Storage->Use_New_Aliquot Storage Issue Check_Concentration Optimize this compound concentration Check_Enzyme->Check_Concentration Enzyme OK Change_Enzyme Select a compatible polymerase Check_Enzyme->Change_Enzyme Compatibility Issue Check_Buffer Verify buffer pH and absence of reactive species Check_Concentration->Check_Buffer Concentration OK Titrate_NTP Perform concentration titration Check_Concentration->Titrate_NTP Sub-optimal Assess_Stability Perform stability assessment (HPLC or functional assay) Check_Buffer->Assess_Stability Buffer OK Change_Buffer Use fresh, appropriate buffer Check_Buffer->Change_Buffer Buffer Issue Modify_Protocol Modify experimental protocol (↓ time, ↓ temp) Assess_Stability->Modify_Protocol Success Consistent Results Modify_Protocol->Success Use_New_Aliquot->Start Change_Enzyme->Start Titrate_NTP->Start Change_Buffer->Start

References

Technical Support Center: Troubleshooting Sequencing with 3'-Amino-CTP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during sequencing experiments utilizing 3'-amino-CTP.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems in a question-and-answer format to help you quickly identify and resolve experimental failures.

Question: Why did my sequencing reaction fail completely, resulting in no signal or only N's in the sequence data?

Answer: A complete reaction failure, characterized by very low signal strength or uncallable bases (NNNNs), is one of the most common issues.[1][2] Several factors can cause this:

  • Incorrect Template or Primer Concentration: This is the most frequent cause of sequencing failure.[1][3][4] Too little template results in a weak signal, while too much template can inhibit the reaction.[1][2][3]

  • Poor Template Quality: Contaminants such as salts (EDTA, NaCl), ethanol, proteins, or residual PCR reagents can inhibit the DNA polymerase.[4][5] DNA should ideally be dissolved in water or a buffer without EDTA, as EDTA chelates Mg2+, which is essential for polymerase activity.[4][5]

  • Primer-Related Issues:

    • No Primer Binding Site: The primer sequence may not be present in your template DNA.[2][5]

    • Poor Primer Design: The primer may have a low melting temperature (Tm), form secondary structures (hairpins), or have mismatches near the 3' end, all of which reduce binding efficiency.[4][5]

  • Suboptimal 3'-amino-CTP Concentration: Unlike standard dNTPs, 3'-amino-CTP acts as a chain terminator because its 3'-amino group prevents the formation of a phosphodiester bond with the next nucleotide. An incorrect ratio of 3'-amino-CTP to dCTP can lead to either premature termination (if too high) or minimal termination (if too low), resulting in a poor signal.

  • Degraded Reagents: Repeated freeze-thaw cycles can degrade the sequencing chemistry, including the DNA polymerase or the nucleotides.[2]

Question: My sequencing chromatogram looks noisy, with high background and poorly defined peaks. What went wrong?

Answer: Noisy data can obscure the true sequence and is often caused by:

  • Template Contamination: The presence of residual salts, proteins, or RNA can lead to a messy chromatogram.[1][4] It is recommended to purify the DNA template using a reliable commercial kit.[5]

  • Multiple Priming Events: If the primer binds to more than one site on the template, or if there is more than one primer in the reaction, the resulting superimposed signals will create a noisy trace from the beginning.[1][5]

  • Mixed Templates: Sequencing a sample containing more than one DNA template (e.g., a mixed PCR product or a plasmid prep with contaminating DNA) will produce overlapping peaks.[1]

  • Low Signal Intensity: When the signal is weak, the analysis software struggles to distinguish true peaks from the background noise, leading to low-quality base calls.[1]

Question: Why is my sequencing read length short, with a sudden drop in signal quality?

Answer: Good initial data that abruptly stops or deteriorates suggests an issue with processivity or specific template features.

  • Difficult Secondary Structures: Repetitive sequences (homopolymers like poly-A or poly-G) or GC-rich regions can form stable secondary structures (e.g., hairpins) that cause the DNA polymerase to dissociate from the template.[5][6]

  • Suboptimal Ratio of 3'-amino-CTP to dCTP: An excessively high concentration of the terminating 3'-amino-CTP relative to the standard dCTP will cause the sequencing reactions to terminate too frequently and too early, resulting in short reads.

  • Depletion of dNTPs: If the template is highly concentrated, the dNTPs may be used up early in the reaction, leading to premature termination.[1][6]

Question: I see double peaks starting from a specific point in my sequence. What is the cause?

Answer: The sudden appearance of superimposed signals often points to a sequence-specific issue or contamination.

  • Multiple Primer Binding Sites: If your sequencing primer has a secondary, less specific binding site, you may see an initial clean sequence from the primary site followed by overlapping sequences when fragments from the secondary site begin to appear.[5]

  • Insertion/Deletion (Indel) Mutations: If your template is from a heterozygous source or if there was slippage during PCR amplification of a repetitive region, you may have a mixed population of templates with and without an indel. This results in the sequence becoming out of phase, producing double peaks from that point onward.

  • Unpurified PCR Product: If you are sequencing a PCR product directly, the presence of non-specific amplification products will lead to mixed signals.[5]

Data and Reagent Concentrations

Proper quantification of templates and primers is critical for successful sequencing. The following table provides recommended concentration ranges for standard Sanger sequencing. Note that optimal concentrations for reactions involving modified nucleotides like 3'-amino-CTP may need further optimization.

ComponentPlasmid DNAPCR ProductPrimerdNTPs3'-amino-CTP:dCTP Ratio
Concentration 40-100 ng/µl[5]1.5 ng/µl per 100 bp[5]10 µM[5]Typically 100-200 µM eachEmpirically Determined (Start with 1:100)
Notes High-purity plasmid is essential. Avoid EDTA in the elution buffer.[4][5]Ensure the PCR product is purified to remove excess primers and dNTPs.A well-designed primer with a Tm of 52-58°C is recommended.[4][5]Standard concentration in commercial sequencing mixes.This ratio is a critical parameter to optimize for read length and signal strength.

Experimental Protocols

Protocol: Cycle Sequencing with 3'-Amino-CTP as a Chain Terminator

This protocol outlines the setup for a cycle sequencing reaction using 3'-amino-CTP to generate C-terminated fragments. This method is analogous to Sanger sequencing using ddNTPs.[7][8][9]

1. Reagent Preparation:

  • Template DNA: Purified plasmid or PCR product at the recommended concentration (see table above).

  • Sequencing Primer: 10 µM stock solution.

  • dNTP Mix: A solution containing dATP, dGTP, dTTP, and dCTP.

  • 3'-amino-CTP: A separate stock solution. The final concentration in the reaction will need to be optimized.

  • DNA Polymerase & Reaction Buffer: Use a thermostable DNA polymerase tolerant of modified nucleotides and its corresponding reaction buffer.

2. Reaction Setup: For a single 20 µl reaction, combine the following in a PCR tube:

ComponentVolumeFinal Concentration
Template DNAX µl40-200 ng (plasmid) or ~1.5 ng/100bp (PCR)
Sequencing Primer1 µl0.5 µM
Reaction Buffer2 µl1x
dNTP Mix (without dCTP)2 µl200 µM each
dCTPX µl200 µM
3'-amino-CTPX µl2 µM (Example starting point)
DNA Polymerase1 µlVaries by enzyme
Nuclease-Free WaterUp to 20 µl

Note: The ratio of dCTP to 3'-amino-CTP is the most critical parameter for optimization. A starting ratio of 100:1 is suggested.

3. Thermal Cycling: Perform cycle sequencing using a thermal cycler with the following representative parameters:

  • Initial Denaturation: 96°C for 1 minute

  • 30-40 Cycles:

    • Denaturation: 96°C for 10 seconds

    • Annealing: 50°C for 5 seconds (adjust based on primer Tm)

    • Extension: 60°C for 4 minutes

  • Final Hold: 4°C

4. Post-Reaction Cleanup:

  • Remove unincorporated dye-terminators and salts from the reaction products. This can be done using ethanol/EDTA precipitation or column purification. This step is crucial for preventing "dye blobs" in the electropherogram.[5]

5. Capillary Electrophoresis:

  • Resuspend the purified DNA fragments in a formamide-based loading buffer.

  • Denature the samples at 95°C for 5 minutes and immediately place them on ice.

  • Load the samples onto an automated capillary electrophoresis DNA sequencer for analysis.

Visual Guides

Workflow for Sequencing with 3'-Amino-CTP

The following diagram illustrates the key steps in a sequencing experiment that utilizes 3'-amino-CTP for chain termination.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Sequencing Reaction cluster_analysis Phase 3: Data Analysis Template Template Preparation (Plasmid/PCR Product) Setup Reaction Setup Template->Setup Primer Primer Design & Synthesis Primer->Setup Reagents Reagent Preparation (dNTPs, 3'-amino-CTP) Reagents->Setup Cycling Thermal Cycling (Chain Termination) Setup->Cycling Cleanup Post-Reaction Cleanup Cycling->Cleanup Electrophoresis Capillary Electrophoresis Cleanup->Electrophoresis Basecalling Base Calling & QC Electrophoresis->Basecalling Analysis Sequence Analysis Basecalling->Analysis

Fig 1. Experimental workflow for 3'-amino-CTP sequencing.
Troubleshooting Logic for Failed Sequencing Reactions

This flowchart provides a logical path to diagnose and solve common sequencing problems.

G Start Sequencing Result P1 No Signal / Low Signal Start->P1 P2 Noisy Data / High Background Start->P2 P3 Short Read Length Start->P3 C1a Incorrect Template/Primer Conc. P1->C1a C1b Poor Template Quality (Contaminants) P1->C1b C1c Inefficient Primer Binding P1->C1c C1d Degraded Reagents P1->C1d C2a Template Contamination (Salts, Protein, RNA) P2->C2a C2b Mixed Template or Primer P2->C2b C3a Template Secondary Structure (e.g., Hairpins) P3->C3a C3b Incorrect 3'-amino-CTP:dCTP Ratio P3->C3b S1a Quantify DNA & Primer Adjust Concentrations C1a->S1a S1b Re-purify Template (Use Kit) C1b->S1b S1c Redesign Primer (Check Tm, 3' end) C1c->S1c S1d Use Fresh Reagents C1d->S1d S2a Purify Template DNA C2a->S2a S2b Verify Purity of Template and Primer C2b->S2b S3a Use Additives (Betaine, DMSO) Sequence Opposite Strand C3a->S3a S3b Optimize Terminator:dNTP Ratio C3b->S3b

References

Validation & Comparative

Validating the Incorporation of 3'-NH2-CTP: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise incorporation of modified nucleotides, such as 3'-amino-3'-deoxycytidine triphosphate (3'-NH2-CTP), into oligonucleotides is fundamental for the development of therapeutic agents and advanced molecular biology tools. Verifying this incorporation is a critical step in ensuring the integrity and functionality of the synthesized nucleic acid chains. This guide provides an objective comparison of mass spectrometry-based validation methods with alternative techniques, supported by experimental data and detailed protocols.

Mass Spectrometry: The Gold Standard for Unambiguous Validation

Mass spectrometry (MS) stands as a premier technique for the definitive identification and quantification of modified nucleotides within a DNA or RNA strand due to its high sensitivity and specificity.[1] It directly measures the mass-to-charge ratio (m/z) of the oligonucleotide, providing direct evidence of the incorporation of the this compound moiety. The two most common MS techniques for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).[1]

Quantitative Performance Comparison

The choice between MALDI-TOF and ESI-MS often depends on the specific requirements of the analysis, such as the length of the oligonucleotide and the desired accuracy.

FeatureMALDI-TOF MSESI-MS
Mass Accuracy Good for shorter oligonucleotides (<50 bases)Excellent for a wide range of oligonucleotide lengths
Resolution Decreases for longer oligonucleotides (>50 bases)Maintains high resolution for longer oligonucleotides
Sensitivity High (femtomole to low picomole range)High (femtomole to picomole range)
Throughput HighLower than MALDI-TOF, but can be automated
Salt Tolerance Reasonably tolerantSensitive to salts and detergents, requiring sample cleanup

This table summarizes the key performance characteristics of MALDI-TOF MS and ESI-MS for oligonucleotide analysis, based on information from multiple sources.[1]

Experimental Workflow: Mass Spectrometry Validation

The general workflow for validating the incorporation of this compound using mass spectrometry involves enzymatic incorporation followed by MS analysis.

cluster_workflow Mass Spectrometry Validation Workflow A Primer Extension Assay (incorporation of this compound) B Purification of Modified Oligonucleotide A->B C Mass Spectrometry Analysis (MALDI-TOF or ESI-MS) B->C D Data Analysis: Compare theoretical vs. experimental mass C->D

Caption: A generalized workflow for the validation of this compound incorporation using mass spectrometry.

Detailed Experimental Protocol: Mass Spectrometry Validation

1. Enzymatic Incorporation of this compound via Primer Extension:

  • Reaction Setup: Prepare a reaction mixture containing a DNA/RNA template, a primer, a suitable DNA/RNA polymerase (e.g., Vent (exo-) DNA polymerase has been shown to efficiently incorporate modified dNTPs), dNTPs (with this compound replacing CTP), and the appropriate reaction buffer.[2][3]

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase to allow for the extension of the primer and incorporation of this compound.

  • Termination: Stop the reaction by adding a chelating agent like EDTA or by heat inactivation of the polymerase.

2. Purification of the Modified Oligonucleotide:

  • It is crucial to purify the extended product from unincorporated nucleotides, primers, and enzymes. This can be achieved using methods such as gel electrophoresis, high-performance liquid chromatography (HPLC), or spin columns.[4] ESI-MS, in particular, is sensitive to salts and detergents, necessitating thorough sample cleanup.[1]

3. Mass Spectrometry Analysis:

  • For MALDI-TOF MS:

    • Co-crystallize the purified oligonucleotide with a suitable matrix (e.g., 3-hydroxypicolinic acid).

    • Analyze the sample using a MALDI-TOF mass spectrometer. The instrument will measure the time it takes for the ionized molecules to travel to the detector, which is proportional to their m/z ratio.

  • For ESI-MS:

    • The purified oligonucleotide solution is infused into the ESI source.

    • The high voltage applied to the capillary creates a fine spray of charged droplets.

    • As the solvent evaporates, the charge on the analyte molecules increases, leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.

4. Data Analysis:

  • Calculate the theoretical molecular weight of the oligonucleotide with the incorporated this compound.

  • Compare the theoretical mass with the experimental mass obtained from the mass spectrometer. A match between the two validates the successful incorporation.

Alternative Methods for Validation

While mass spectrometry provides direct and accurate validation, other indirect methods can also be employed, each with its own advantages and limitations.[1]

Enzymatic Assays

Enzymatic assays offer an indirect measure of modified nucleotide incorporation.[1] These methods often rely on the functional consequences of the incorporation, such as chain termination or the ability of a subsequent enzyme to recognize the modified nucleotide.

Example Protocol: Chain Termination Assay

  • Perform a primer extension reaction as described above, but with a mix of natural CTP and this compound.

  • Analyze the reaction products by gel electrophoresis.

  • The incorporation of this compound, which lacks a 3'-hydroxyl group, will lead to chain termination. This results in the appearance of a specific band on the gel corresponding to the size of the terminated product, confirming incorporation.

Fluorescence-Based Assays

Fluorescence-based methods provide another indirect way to validate incorporation, often with high sensitivity.

Example Protocol: Fluorescently Labeled Nucleotide Assay

  • Synthesize a fluorescently labeled version of this compound.

  • Perform a primer extension or PCR reaction using this labeled nucleotide.

  • Analyze the products using a fluorescence scanner after gel electrophoresis. The presence of a fluorescent signal in the extended product indicates the incorporation of the modified nucleotide.

Comparison of Validation Methods
MethodPrincipleAdvantagesLimitations
Mass Spectrometry (MALDI-TOF, ESI-MS) Direct measurement of molecular weight.High accuracy and specificity, provides direct evidence of incorporation, can be quantitative.[1]Requires specialized equipment, can be lower throughput (especially ESI-MS), sensitive to sample purity.[1]
Enzymatic Assays (e.g., Chain Termination) Indirectly infers incorporation based on enzymatic activity.Relatively simple and inexpensive, does not require specialized equipment.Indirect evidence, may not be quantitative, can be influenced by polymerase efficiency.
Fluorescence-Based Assays Detection of a fluorescent label attached to the nucleotide.High sensitivity, can be used for imaging.Requires synthesis of a fluorescently labeled analog, the label might affect incorporation efficiency, indirect evidence.

Logical Relationship of Validation Approaches

The selection of a validation method is often guided by the specific research question, available resources, and the required level of confidence in the incorporation.

cluster_logic Validation Method Selection Logic A Need for Unambiguous Confirmation & Quantification? B Mass Spectrometry (MALDI-TOF or ESI-MS) A->B Yes C Alternative Methods (Enzymatic or Fluorescence Assays) A->C No D High Throughput Screening Needed? B->D G High Sensitivity Qualitative Check? C->G I Simple Functional Confirmation? C->I E MALDI-TOF MS D->E Yes F ESI-MS D->F No H Fluorescence Assay G->H J Enzymatic Assay I->J

Caption: Decision tree for selecting a validation method for this compound incorporation.

References

A Head-to-Head Comparison of 3'-NH2-CTP and 3'-azido-CTP for RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of RNA research, the ability to specifically label and track RNA molecules is paramount for elucidating their structure, function, and localization within complex biological systems. The introduction of modified nucleotides during or after RNA synthesis provides a powerful toolkit for researchers. Among these, 3'-amino-CTP (3'-NH2-CTP) and 3'-azido-CTP (3'-azido-CTP) have emerged as valuable reagents for 3'-end labeling of RNA. This guide provides an objective comparison of these two molecules, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific application.

General Comparison

Both this compound and 3'-azido-CTP offer a means to introduce a reactive handle at the 3'-terminus of an RNA molecule. The choice between the two often depends on the desired downstream application and the specific chemical conjugation strategy to be employed.

FeatureThis compound3'-azido-CTP
Reactive Group Primary Amine (-NH2)Azide (-N3)
Primary Conjugation Chemistry N-hydroxysuccinimide (NHS) ester couplingCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Biocompatibility of Conjugation NHS ester hydrolysis can be a competing reaction in aqueous buffers.CuAAC requires a copper catalyst which can be toxic to cells. SPAAC is copper-free and more suitable for in vivo applications.[1]
Incorporation by Polymerases Can be incorporated by terminal transferases and some RNA polymerases.Readily incorporated by various RNA polymerases and terminal transferases. The 3'-azido group can also act as a transcription chain terminator.[1]

Downstream Conjugation Chemistries

The key distinction between 3'-amino- and 3'-azido-modified RNA lies in the subsequent chemical reactions used to attach a reporter molecule, such as a fluorophore or a biotin tag.

FeatureNHS Ester Coupling (for 3'-NH2-RNA)Click Chemistry (for 3'-azido-RNA)
Reaction Amide bond formation between the primary amine and an NHS ester-functionalized molecule.Covalent bond formation between the azide and an alkyne-functionalized molecule.[2][3]
Specificity Highly specific for primary amines.Highly specific and bioorthogonal, meaning the reactive groups do not interact with native cellular components.[1]
Reaction Conditions Typically performed in amine-free buffers at a slightly alkaline pH (7.5-8.5).CuAAC requires a copper(I) catalyst and a reducing agent.[4] SPAAC is catalyst-free.[2][3]
Efficiency Generally efficient, but can be susceptible to hydrolysis of the NHS ester.Very high efficiency and yields under optimized conditions.[4]

Enzymatic Incorporation

The incorporation of these modified nucleotides is a critical step. While both can be added to the 3'-end of RNA, their acceptance by different enzymes can vary.

EnzymeThis compound3'-azido-CTP
Terminal Deoxynucleotidyl Transferase (TdT) Can incorporate 3'-NH2-dNTPs, and by extension, may incorporate this compound.Can incorporate 3'-azido-dNTPs.
Poly(A) Polymerase (PAP) Can incorporate modified ATP analogs. Its efficiency with this compound may vary.Has been shown to incorporate 3'-azido-ATP.[2]
Yeast Poly(U) Polymerase (PUP) Potentially able to incorporate modified UTP and CTP analogs.Potentially able to incorporate modified UTP and CTP analogs.
T7 RNA Polymerase Some mutant T7 RNA polymerases can incorporate 2'-amino-modified nucleotides, suggesting potential for 3'-amino incorporation.Can incorporate azide-modified nucleotides, though it may lead to chain termination.[1][3]

Experimental Protocols

Detailed methodologies for the labeling and subsequent modification of RNA using both this compound and 3'-azido-CTP are provided below.

3'-Terminal Labeling of RNA with 3'-azido-CTP using Terminal Deoxynucleotidyl Transferase (TdT)

This protocol describes the addition of a single 3'-azido-CTP to the 3'-end of an RNA molecule.

Materials:

  • RNA transcript

  • 3'-azido-CTP

  • Terminal Deoxynucleotidyl Transferase (TdT)

  • TdT Reaction Buffer (5X)

  • Nuclease-free water

Procedure:

  • In a nuclease-free microcentrifuge tube, combine the following on ice:

    • RNA (10 pmol)

    • 5X TdT Reaction Buffer (4 µL)

    • 3'-azido-CTP (1 mM, 1 µL)

    • TdT (20 units, 1 µL)

    • Nuclease-free water to a final volume of 20 µL.

  • Mix gently and incubate at 37°C for 1 hour.

  • To stop the reaction, add 2 µL of 0.5 M EDTA.

  • Purify the 3'-azido-labeled RNA using an appropriate RNA cleanup kit or ethanol precipitation.

Post-labeling Modification of 3'-azido-RNA via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for conjugating an alkyne-containing molecule (e.g., a fluorophore) to the 3'-azido-RNA.

Materials:

  • 3'-azido-labeled RNA

  • Alkyne-functionalized molecule (e.g., Alkyne-Fluor 545)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris-HCl buffer (pH 7.5)

  • Nuclease-free water

Procedure:

  • In a nuclease-free microcentrifuge tube, dissolve the 3'-azido-RNA (e.g., 100 pmol) in 20 µL of Tris-HCl buffer.

  • Add the alkyne-functionalized molecule to a final concentration of 1 mM.

  • Add CuSO4 to a final concentration of 0.5 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.[1]

  • Incubate the reaction at room temperature for 30-60 minutes in the dark.[1]

  • Purify the labeled RNA using an RNA cleanup kit or ethanol precipitation to remove the catalyst and excess reagents.[1]

3'-Terminal Labeling of RNA with this compound using Terminal Deoxynucleotidyl Transferase (TdT)

This protocol outlines the addition of a single this compound to the 3'-end of an RNA molecule.

Materials:

  • RNA transcript

  • This compound

  • Terminal Deoxynucleotidyl Transferase (TdT)

  • TdT Reaction Buffer (5X)

  • Nuclease-free water

Procedure:

  • In a nuclease-free microcentrifuge tube, set up the reaction on ice as follows:

    • RNA (10 pmol)

    • 5X TdT Reaction Buffer (4 µL)

    • This compound (1 mM, 1 µL)

    • TdT (20 units, 1 µL)

    • Nuclease-free water to a final volume of 20 µL.

  • Mix gently and incubate at 37°C for 1 hour.

  • Terminate the reaction by adding 2 µL of 0.5 M EDTA.

  • Purify the 3'-amino-labeled RNA using an appropriate RNA cleanup kit or ethanol precipitation.

Post-labeling Modification of 3'-amino-RNA via NHS-ester Coupling

This protocol describes the conjugation of an NHS-ester functionalized molecule to the 3'-amino-RNA.

Materials:

  • 3'-amino-labeled RNA

  • NHS-ester functionalized molecule (e.g., NHS-ester-Cy5)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Nuclease-free water

Procedure:

  • Dissolve the 3'-amino-RNA (e.g., 100 pmol) in 20 µL of sodium bicarbonate buffer.

  • Add the NHS-ester functionalized molecule (dissolved in DMSO or DMF) to a 10-20 fold molar excess. The final concentration of the organic solvent should not exceed 10-20%.

  • Incubate the reaction at room temperature for 1-2 hours in the dark.

  • Purify the labeled RNA using an appropriate RNA cleanup kit or ethanol precipitation to remove unreacted labeling reagent.

Visualizations

To further clarify the chemical differences and the experimental workflows, the following diagrams are provided.

G cluster_NH2 This compound cluster_azido 3'-azido-CTP NH2_CTP NH2_CTP azido_CTP azido_CTP

Caption: Chemical structures of this compound and 3'-azido-CTP.

G cluster_NH2 This compound Pathway cluster_azido 3'-azido-CTP Pathway RNA_NH2 RNA Amino_RNA 3'-Amino-RNA RNA_NH2->Amino_RNA Enzymatic Incorporation NH2_CTP This compound NH2_CTP->Amino_RNA Enzyme_NH2 Terminal Transferase Enzyme_NH2->Amino_RNA Labeled_RNA_NH2 Labeled RNA Amino_RNA->Labeled_RNA_NH2 NHS Ester Coupling NHS_ester NHS-ester-Label NHS_ester->Labeled_RNA_NH2 RNA_azido RNA Azido_RNA 3'-Azido-RNA RNA_azido->Azido_RNA Enzymatic Incorporation azido_CTP 3'-azido-CTP azido_CTP->Azido_RNA Enzyme_azido Terminal Transferase Enzyme_azido->Azido_RNA Labeled_RNA_azido Labeled RNA Azido_RNA->Labeled_RNA_azido Click Chemistry (CuAAC or SPAAC) Alkyne_label Alkyne-Label Alkyne_label->Labeled_RNA_azido

References

A Head-to-Head Comparison: 3'-Amino-CTP vs. Biotin-CTP for RNA Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to isolate and identify RNA-binding proteins (RBPs), the choice of labeling strategy for their RNA of interest is a critical first step. Two common methods, utilizing either 3'-amino-Cytidine Triphosphate (3'-amino-CTP) or biotin-labeled CTP (biotin-CTP), offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to inform the selection of the most suitable method for your RNA pull-down assays.

The fundamental difference between these two approaches lies in the labeling strategy. Biotin-CTP allows for the direct incorporation of biotin into the RNA transcript during in vitro transcription. This single-step process leverages the exceptionally strong and specific interaction between biotin and streptavidin for affinity purification. In contrast, 3'-amino-CTP introduces a primary amine group at the 3' terminus of the RNA, which is then chemically conjugated to a biotin molecule containing an N-hydroxysuccinimide (NHS) ester in a subsequent step. This two-step, post-transcriptional modification offers a different set of considerations regarding steric hindrance and potential impacts on RNA structure.

Performance Comparison at a Glance

Feature3'-Amino-CTP with NHS-Biotin ConjugationBiotin-CTP (Internal Labeling)
Labeling Strategy Two-step: Enzymatic incorporation of 3'-amino-CTP followed by chemical conjugation to NHS-biotin.One-step: Direct enzymatic incorporation of biotin-CTP during in vitro transcription.
Label Position Exclusively at the 3'-terminus.Internally at cytosine positions throughout the RNA transcript.
Potential for Steric Hindrance Minimal, as the biotin moiety is at the terminus, away from potential internal RBP binding sites.Higher potential for steric hindrance, as internal biotins may interfere with RBP binding.[1]
Impact on RNA Structure Less likely to disrupt internal secondary structures crucial for protein recognition.May alter the natural folding of the RNA, potentially affecting protein interactions.
Labeling Efficiency Dependent on both enzymatic incorporation of 3'-amino-CTP and the efficiency of the subsequent chemical conjugation, which can be optimized to be highly efficient (up to 55% or higher).[2][3]Dependent on the efficiency of T7 RNA polymerase incorporation, which is generally high but can be influenced by the ratio of biotin-CTP to CTP.[4]
Pull-Down Efficiency Dependent on successful biotin conjugation and the accessibility of the terminal biotin.High, due to the strong biotin-streptavidin interaction.
Non-Specific Binding Background can be influenced by the chemistry of the conjugation and purification steps.A common issue in biotin-streptavidin based assays; requires careful optimization of washing conditions.
Workflow Complexity More complex due to the additional chemical conjugation and purification steps.Simpler, more streamlined workflow.

Experimental Workflows and Methodologies

To provide a clearer understanding of the practical application of each method, detailed experimental workflows are presented below.

Visualizing the Workflows

RNA_Pull_Down_Workflows cluster_0 3'-Amino-CTP Workflow cluster_1 Biotin-CTP Workflow A1 In Vitro Transcription with 3'-amino-CTP A2 Purification of 3'-amino-RNA A1->A2 A3 NHS-Biotin Conjugation A2->A3 A4 Purification of Biotinylated RNA A3->A4 A5 Incubation with Cell Lysate A4->A5 A6 Streptavidin Bead Capture A5->A6 A7 Washing A6->A7 A8 Elution A7->A8 A9 Protein Analysis (e.g., Mass Spec) A8->A9 B1 In Vitro Transcription with Biotin-CTP B2 Purification of Biotinylated RNA B1->B2 B3 Incubation with Cell Lysate B2->B3 B4 Streptavidin Bead Capture B3->B4 B5 Washing B4->B5 B6 Elution B5->B6 B7 Protein Analysis (e.g., Mass Spec) B6->B7

A comparison of the experimental workflows for RNA pull-down assays.

Detailed Experimental Protocols

I. 3'-Amino-CTP Labeling and Pull-Down Assay

This method involves the enzymatic incorporation of a CTP analog with a 3'-amino group, followed by a chemical reaction to attach a biotin molecule.

A. In Vitro Transcription with 3'-Amino-CTP

  • Reaction Setup: Assemble the in vitro transcription reaction on ice. For a 20 µL reaction, combine:

    • Linearized DNA template (1 µg)

    • 10X Transcription Buffer (2 µL)

    • ATP, GTP, UTP (2 µL of 10 mM each)

    • CTP (1 µL of 10 mM)

    • 3'-amino-CTP (1 µL of 10 mM)

    • RNase Inhibitor (1 µL)

    • T7 RNA Polymerase (2 µL)

    • Nuclease-free water to 20 µL

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the 3'-amino-modified RNA using a suitable RNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.

B. NHS-Biotin Conjugation

  • RNA Resuspension: Resuspend the purified 3'-amino-RNA in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 0.3-0.8 mM.[5]

  • NHS-Biotin Preparation: Dissolve an NHS-ester of biotin (e.g., Biotin-NHS) in anhydrous DMSO to a concentration of approximately 14 mM immediately before use.[5]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS-biotin solution to the RNA solution.[2] Incubate the reaction for 2-4 hours at room temperature with gentle shaking, protected from light.

  • Purification of Biotinylated RNA: Remove excess, unconjugated biotin-NHS by ethanol precipitation or using a desalting column.[5] Resuspend the purified biotinylated RNA in nuclease-free water.

C. RNA Pull-Down Assay

  • RNA Folding: To ensure proper secondary structure, heat the biotinylated RNA to 90°C for 2 minutes, place on ice for 2 minutes, and then allow it to fold at room temperature for 20-30 minutes in an RNA structure buffer (e.g., 10 mM Tris pH 7.0, 0.1 M KCl, 10 mM MgCl2).

  • Binding Reaction: Incubate the folded, biotinylated RNA (typically 1-3 µg) with cell lysate (e.g., 1 mg of nuclear or cytoplasmic extract) in a binding buffer for 30-60 minutes at room temperature or 4°C.

  • Streptavidin Bead Capture: Add pre-washed streptavidin-coated magnetic or agarose beads to the binding reaction and incubate for an additional 30-60 minutes to capture the RNA-protein complexes.[6]

  • Washing: Pellet the beads and wash them multiple times (typically 3-5 times) with a stringent wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE loading buffer for analysis by western blot, or by using specific elution buffers (e.g., containing biotin or using a cleavable linker) for mass spectrometry.

  • Protein Analysis: Analyze the eluted proteins by SDS-PAGE, western blotting, or mass spectrometry to identify the RNA-binding partners.[7]

II. Biotin-CTP Labeling and Pull-Down Assay

This method involves the direct incorporation of biotinylated CTP during the in vitro transcription process.

A. In Vitro Transcription with Biotin-CTP

  • Reaction Setup: Assemble the in vitro transcription reaction on ice. For a 20 µL reaction, a common setup includes:

    • Linearized DNA template (1 µg)

    • 10X Transcription Buffer (2 µL)

    • ATP, GTP, UTP (2 µL of 10 mM each)

    • CTP (e.g., 1.5 µL of 10 mM)

    • Biotin-11-CTP (e.g., 0.5 µL of 10 mM, for a 1:4 biotin-CTP to CTP ratio)[4]

    • RNase Inhibitor (1 µL)

    • T7 RNA Polymerase (2 µL)

    • Nuclease-free water to 20 µL

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Purification: Purify the biotinylated RNA using an appropriate RNA purification kit or standard extraction methods.

B. RNA Pull-Down Assay

The protocol for the pull-down assay (steps C.1 to C.6) is identical to that described for the 3'-amino-CTP method.

Considerations for Method Selection

  • Potential for Steric Hindrance: If the suspected RBP binding site is internal to the RNA sequence, the 3'-end labeling strategy offered by 3'-amino-CTP may be preferable to avoid potential interference from internally incorporated biotin moieties.[1]

  • Workflow Simplicity: For a more straightforward and less time-consuming workflow, the direct incorporation of biotin-CTP is advantageous.

  • RNA Structure: If maintaining the native secondary and tertiary structure of the RNA is paramount for the protein interaction being studied, terminal labeling is generally considered less disruptive.

  • Non-Specific Binding: Both methods are susceptible to non-specific protein binding to the streptavidin beads. Rigorous washing steps and the use of appropriate controls (e.g., a non-biotinylated RNA or beads alone) are essential for both approaches.[8]

Conclusion

Both 3'-amino-CTP and biotin-CTP are effective for labeling RNA for pull-down assays to identify interacting proteins. The choice between them depends on the specific experimental context. Biotin-CTP offers a simpler, one-step labeling process, while 3'-amino-CTP provides a two-step method that allows for exclusive 3'-end labeling, which can be advantageous in minimizing steric hindrance and preserving the natural RNA structure. Researchers should carefully consider the nature of their RNA of interest and the potential protein binding sites when selecting the most appropriate labeling strategy for their RNA pull-down experiments.

References

A Comparative Analysis of Polymerase Activity with 3'-NH2-CTP and Natural CTP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and molecular biology, understanding the interaction between polymerases and modified nucleotides is crucial for applications ranging from sequencing to the synthesis of therapeutic oligonucleotides. This guide provides a detailed comparison of polymerase activity with 3'-amino-CTP (3'-NH2-CTP) versus its natural counterpart, cytidine triphosphate (CTP). The introduction of a 3'-amino group fundamentally alters the nucleotide's properties as a substrate for polymerases, primarily by acting as a chain terminator.

Data Presentation: Quantitative Comparison of Polymerase Activity

The incorporation efficiency of a nucleotide by a polymerase is best described by the kinetic parameters Km (the concentration of the nucleotide at which the reaction rate is half of the maximum) and kcat (the turnover number, or the maximum number of nucleotides incorporated per second). The ratio kcat/Km represents the catalytic efficiency of the polymerase for a given nucleotide.

While direct, side-by-side kinetic data for this compound and CTP with the same polymerase is not extensively published, the available literature indicates that 3'-modified nucleotides are generally incorporated with lower efficiency than their natural counterparts. For the purpose of this guide, we present a representative table illustrating the expected differences in kinetic parameters for a model polymerase, such as a mutant T7 RNA polymerase (e.g., Y639F), which is known to have increased acceptance of modified nucleotides.[1]

NucleotidePolymeraseKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)Reference
Natural CTP T7 RNA Polymerase (Y639F Mutant)243.90.163[2]
This compound T7 RNA Polymerase (Y639F Mutant)> 200 (Estimated)< 0.1 (Estimated)Significantly LowerInferred from multiple sources

Note: The values for this compound are estimates based on the general observation that 3'-modifications significantly hinder polymerase activity. The actual values would need to be determined experimentally. The primary effect of the 3'-amino group is the termination of chain elongation after incorporation.

Experimental Protocols

To quantitatively assess the activity of polymerases with this compound versus natural CTP, a single-nucleotide incorporation assay can be performed. This allows for the determination of the kinetic parameters Km and kcat.

Single-Nucleotide Incorporation Assay (Steady-State Kinetics)

This protocol is adapted from established methods for analyzing polymerase kinetics.[3]

1. Materials:

  • Purified polymerase (e.g., T7 RNA Polymerase Y639F mutant)

  • DNA template with a specific promoter sequence

  • RNA primer

  • Natural CTP and this compound solutions of known concentrations

  • ATP, GTP, UTP solutions

  • Reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)

  • Radiolabeled nucleotide (e.g., [α-³²P]GTP) for product detection

  • Quenching solution (e.g., 95% formamide, 20 mM EDTA)

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Phosphorimager system

2. Procedure:

  • Reaction Setup: Prepare a master mix containing the reaction buffer, DNA template, RNA primer, and the three non-varied NTPs (ATP, UTP, and [α-³²P]GTP).

  • Initiation: Aliquot the master mix into separate reaction tubes. To each tube, add varying concentrations of either natural CTP or this compound.

  • Enzyme Addition: Initiate the reactions by adding the polymerase to each tube. Incubate at the optimal temperature for the polymerase (e.g., 37°C for T7 RNA polymerase).

  • Time Course and Quenching: At specific time points, stop the reactions by adding the quenching solution.

  • Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel. The gel will separate the unextended primer from the primer extended by one or more nucleotides.

  • Data Acquisition: Visualize and quantify the radiolabeled RNA products using a phosphorimager.

  • Data Analysis: Determine the initial velocity of the reaction at each substrate concentration. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Mandatory Visualization

Enzymatic Incorporation of CTP vs. This compound

The following diagram illustrates the fundamental difference in the outcome of incorporating natural CTP versus this compound into a growing RNA strand. With natural CTP, the presence of the 3'-hydroxyl group allows for the formation of a phosphodiester bond with the next incoming nucleotide, enabling chain elongation. In contrast, the 3'-amino group of this compound prevents this bond formation, leading to chain termination.

G cluster_natural Natural CTP Incorporation cluster_modified This compound Incorporation a1 Growing RNA Strand (3'-OH) a3 Polymerase a1->a3 a4 Elongated RNA Strand (new 3'-OH) a1->a4 Incorporation a2 Natural CTP a2->a3 a2->a4 a3->a4 a5 Incoming NTP a4->a5 Ready for next incorporation b1 Growing RNA Strand (3'-OH) b3 Polymerase b1->b3 b4 Terminated RNA Strand (3'-NH2) b1->b4 Incorporation & Termination b2 This compound b2->b3 b2->b4 b3->b4 b5 No further incorporation

Caption: Comparison of chain elongation with CTP and termination with this compound.

Experimental Workflow for Kinetic Analysis

The diagram below outlines the key steps in the experimental workflow for determining the kinetic parameters of a polymerase with a given nucleotide.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Master Mix (Buffer, Template, Primer, NTPs) react1 Initiate Reaction (Add Polymerase) prep1->react1 prep2 Prepare Serial Dilutions (CTP or this compound) prep2->react1 react2 Incubate at 37°C react1->react2 react3 Quench at Time Points react2->react3 analysis1 Denaturing PAGE react3->analysis1 analysis2 Phosphorimaging analysis1->analysis2 analysis3 Quantify Product analysis2->analysis3 analysis4 Michaelis-Menten Plot analysis3->analysis4 analysis5 Determine Km and kcat analysis4->analysis5

Caption: Workflow for the single-nucleotide incorporation assay.

References

Confirming Single Incorporation of 3'-Amino-CTP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of RNA transcripts is a cornerstone of innovation. The introduction of a single 3'-amino-cytidine triphosphate (3'-amino-CTP) offers a versatile handle for downstream applications, including the attachment of fluorophores, biotin, or therapeutic payloads. However, robust verification of this single incorporation event is critical for the validity of subsequent experiments. This guide provides an objective comparison of key methodologies for confirming the single incorporation of 3'-amino-CTP, supported by experimental data and detailed protocols.

Methods for Confirmation

The successful single incorporation of 3'-amino-CTP can be verified through several analytical techniques. The primary methods include:

  • Gel Electrophoresis (Gel Shift Assay): A straightforward and widely accessible method to observe a change in the electrophoretic mobility of the RNA transcript upon incorporation of the modified nucleotide.

  • Mass Spectrometry: A highly sensitive and accurate technique that provides direct evidence of the mass change corresponding to the addition of a single 3'-amino-CTP.

  • Enzymatic Assays: Indirect methods that utilize the modified 3'-terminus as a substrate or inhibitor for specific enzymes to confirm its presence.

Comparison of Confirmation Methods

The choice of method for confirming single 3'-amino-CTP incorporation will depend on the specific experimental needs, available instrumentation, and desired level of certainty.

Method Principle Typical Efficiency/Success Rate Resolution Throughput Instrumentation Pros Cons
Gel Electrophoresis (Gel Shift Assay) Separation of molecules based on size and charge. Incorporation of 3'-amino-CTP results in a slight mass and potential charge change, leading to a mobility shift.Qualitative; success is visually assessed.Single nucleotide resolution is achievable.HighStandard electrophoresis equipment- Simple and inexpensive- High throughput- Provides a clear visual confirmation- Indirect evidence of incorporation- May not be sensitive to very small mass changes- Can be affected by RNA secondary structure
Mass Spectrometry (LC-MS/MS, MALDI-TOF) Measures the mass-to-charge ratio of molecules. A successful incorporation will result in a predictable mass shift in the RNA transcript.[1][2][3]High; can provide quantitative data on incorporation efficiency.Single nucleotide resolution with high mass accuracy.[1]Low to MediumMass spectrometer (e.g., LC-MS/MS, MALDI-TOF)- Direct and unambiguous confirmation- High sensitivity and accuracy- Can provide sequence information- Requires specialized and expensive equipment- More complex sample preparation- Lower throughput
Enzymatic Assays (e.g., Ligation, Exonuclease Digestion) Utilizes enzymes that act on the 3'-terminus of RNA. The presence of the 3'-amino group can either enable a specific reaction (e.g., ligation of a reporter) or inhibit an enzymatic activity (e.g., exonuclease digestion).Varies depending on the specific assay and enzyme used.Indirectly confirms the presence of the 3'-modification.MediumStandard laboratory equipment (e.g., thermocycler, gel electrophoresis)- Functional confirmation of the 3'-modification- Can be designed to be highly specific- Indirect evidence of incorporation- Requires careful optimization of enzymatic conditions- May not provide information on the efficiency of incorporation

Experimental Protocols

Protocol 1: Confirmation by Gel Shift Assay

This protocol describes how to use denaturing polyacrylamide gel electrophoresis (PAGE) to detect the mobility shift of an RNA transcript after the incorporation of a single 3'-amino-CTP.

Materials:

  • In vitro transcribed RNA with and without 3'-amino-CTP incorporation

  • Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M Urea)

  • 1x TBE buffer (Tris-borate-EDTA)

  • Formamide-based loading buffer

  • Gel electrophoresis apparatus

  • Staining solution (e.g., SYBR Gold) or autoradiography system if using radiolabeled RNA

Procedure:

  • Sample Preparation:

    • To approximately 1-5 µg of your control RNA (without 3'-amino-CTP) and your test RNA (with 3'-amino-CTP), add an equal volume of 2x formamide loading buffer.

    • Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.

  • Gel Electrophoresis:

    • Assemble the pre-cast or freshly prepared denaturing polyacrylamide gel in the electrophoresis apparatus.

    • Fill the inner and outer chambers with 1x TBE buffer.

    • Load the denatured RNA samples into separate wells of the gel.

    • Run the gel at a constant power (e.g., 20-40W) until the loading dye has migrated to the desired position.

  • Visualization:

    • Carefully remove the gel from the apparatus.

    • If using a fluorescent stain, incubate the gel in the staining solution according to the manufacturer's instructions.

    • Visualize the RNA bands using a gel imaging system.

    • If using radiolabeled RNA, expose the gel to a phosphor screen or X-ray film.

  • Analysis:

    • Compare the migration of the control RNA and the 3'-amino-CTP incorporated RNA. A successful single incorporation should result in a slight upward shift in the band of the test RNA compared to the control.

Protocol 2: Confirmation by Mass Spectrometry (LC-MS/MS)

This protocol outlines the general steps for confirming the single incorporation of 3'-amino-CTP using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Purified RNA transcript with putative 3'-amino-CTP incorporation

  • RNase-free water and buffers

  • Enzymes for RNA digestion (e.g., RNase T1, RNase A)

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 reverse-phase column suitable for oligonucleotide separation

Procedure:

  • Sample Preparation:

    • Desalt and purify the RNA sample to remove any interfering salts and unincorporated nucleotides.

    • For intact mass analysis, the purified RNA can be directly analyzed.

    • For analysis of smaller fragments, perform a controlled enzymatic digestion of the RNA using an appropriate RNase (e.g., RNase T1). This will generate a set of smaller oligonucleotides, including the 3'-terminal fragment containing the amino-modification.

  • LC-MS/MS Analysis:

    • Inject the prepared RNA sample onto the LC-MS/MS system.

    • Separate the RNA or its fragments using a reverse-phase C18 column with a suitable gradient of mobile phases (e.g., a gradient of acetonitrile in an ion-pairing buffer like triethylammonium acetate).

    • The separated molecules are introduced into the mass spectrometer.

    • Acquire mass spectra in full scan mode to determine the molecular weights of the intact RNA or its fragments.

    • Perform tandem mass spectrometry (MS/MS) on the ion corresponding to the 3'-terminal fragment to confirm its sequence and the presence of the amino-modification.

  • Data Analysis:

    • Calculate the expected molecular weight of the RNA with and without the single 3'-amino-CTP incorporation. The mass of a cytidine monophosphate is 305.18 g/mol , while a 3'-amino-cytidine monophosphate will have a mass of 304.20 g/mol (due to the replacement of a hydroxyl group with an amino group).

    • Compare the experimentally measured mass with the calculated mass. A successful incorporation will show a mass that matches the expected mass of the amino-modified RNA.

    • For MS/MS data, analyze the fragmentation pattern to confirm the sequence of the 3'-terminal fragment and pinpoint the location of the mass modification at the 3'-terminus.

Alternatives to 3'-Amino-CTP for 3'-End Modification

While direct enzymatic incorporation of 3'-amino-CTP is a viable strategy, several alternative methods exist for introducing a functional group at the 3'-terminus of an RNA molecule.

Alternative Method Principle Enzyme(s) Used Typical Efficiency Pros Cons
T4 RNA Ligase Mediated Ligation Ligation of a pre-modified cytidine 3',5'-bisphosphate (pCp) containing an amino group to the 3'-end of the RNA.[4][5][6][7]T4 RNA Ligase[4][5][6][7][8]20-65%[6]- Single, specific addition- Wide range of modified pCp analogs available- Can be inhibited by RNA secondary structure[4][5][7]- Requires a pre-adenylated donor or ATP
Poly(A) Polymerase with Chain-Terminating Analogs Incorporation of a single chain-terminating nucleotide analog (e.g., cordycepin 5'-triphosphate) containing an amino group at the 3'-end.[9][10][11]Poly(A) Polymerase[9][10][11]Up to 40% for cordycepin incorporation[10][11]- Template-independent- Can be highly efficient for single addition- Enzyme preference for longer RNA molecules[10][11]- Limited availability of chain-terminating amino-modified NTPs
Enzymatic Incorporation of Azide-Modified CTP followed by Click Chemistry Enzymatic incorporation of a 3'-azido-CTP, followed by a highly efficient and specific "click" reaction with an alkyne-containing molecule (e.g., an amino-alkyne).[12][13][14][15][16][17][18][19][20]T7 RNA Polymerase (for in vitro transcription) or Poly(A) Polymerase[14][21]High incorporation and click reaction yields.- Bioorthogonal reaction (highly specific)- Versatile for attaching various molecules- High efficiency- Two-step process- Requires synthesis or purchase of azide-modified NTPs and alkyne-reagents

Visualizing the Workflow

Experimental Workflow for Confirmation of Single 3'-Amino-CTP Incorporation

G cluster_synthesis RNA Synthesis cluster_confirmation Confirmation synthesis In Vitro Transcription control Standard CTP synthesis->control Control RNA test 3'-amino-CTP synthesis->test Test RNA gel Gel Electrophoresis (Gel Shift Assay) control->gel test->gel ms Mass Spectrometry (LC-MS/MS) test->ms enzymatic Enzymatic Assay test->enzymatic result_gel Mobility Shift? gel->result_gel result_ms Correct Mass? ms->result_ms result_enzymatic Expected Activity? enzymatic->result_enzymatic confirmed_gel Confirmed result_gel->confirmed_gel confirmed_ms Confirmed result_ms->confirmed_ms confirmed_enzymatic Confirmed result_enzymatic->confirmed_enzymatic

Caption: Workflow for confirming single 3'-amino-CTP incorporation.

Alternative 3'-End Labeling Strategy: Azide Incorporation and Click Chemistry

G cluster_step1 Step 1: Enzymatic Incorporation cluster_step2 Step 2: Click Chemistry start_rna RNA Transcript enzyme Poly(A) Polymerase or T7 RNA Polymerase start_rna->enzyme azide_rna 3'-azido-RNA enzyme->azide_rna Incorporation azide_ctp 3'-azido-CTP azide_ctp->enzyme click_reaction Cu(I)-catalyzed or Strain-promoted Azide-Alkyne Cycloaddition azide_rna->click_reaction labeled_rna 3'-Labeled RNA click_reaction->labeled_rna Covalent Bond Formation alkyne_probe Alkyne-Probe (e.g., Amino-Alkyne) alkyne_probe->click_reaction

Caption: Alternative 3'-end labeling via azide incorporation and click chemistry.

References

A Comparative Analysis of 3'-Modified CTP Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate nucleotide analogs is critical for the success of a wide range of molecular biology applications. This guide provides a comparative analysis of three key 3'-modified Cytidine Triphosphate (CTP) analogs: 3'-Deoxy-CTP, 3'-Azido-CTP, and 3'-Amino-CTP. We will delve into their performance in enzymatic reactions, provide supporting experimental data where available, and offer detailed protocols for their comparative evaluation.

Modification at the 3' position of the ribose sugar of a nucleotide triphosphate dramatically influences its interaction with polymerases and other cellular enzymes. These modifications can lead to chain termination, enable specific labeling, or alter the biochemical properties of the resulting nucleic acid. Understanding the nuances of these analogs is paramount for their effective application.

Performance Comparison of 3'-Modified CTP Analogs

The choice of a 3'-modified CTP analog is dictated by the specific experimental goal. The primary characteristics that differentiate these analogs are their ability to act as substrates for polymerases and their capacity to terminate chain elongation.

3'-Deoxy-CTP (ddCTP) is a canonical chain terminator.[1] The absence of the 3'-hydroxyl group makes the formation of a subsequent phosphodiester bond impossible, leading to the immediate cessation of DNA or RNA synthesis upon its incorporation.[1] This property has been fundamental to the development of Sanger DNA sequencing.

3'-Azido-CTP is also a potent chain terminator. The bulky and electronegative azido group at the 3' position sterically hinders the approach of the next incoming nucleotide triphosphate, effectively halting polymerase activity. While it functions as a terminator, the azido group also provides a valuable chemical handle for "click chemistry" reactions, allowing for the attachment of reporter molecules like fluorophores or biotin.

3'-Amino-CTP , in contrast to the other two, can act as a chain elongator, albeit with significantly reduced efficiency compared to the natural CTP. The 3'-amino group can, under certain conditions, form a phosphoramidate bond with the incoming nucleotide, allowing for some level of chain extension. However, this bond is generally less stable and its formation is less favored by most polymerases. The primary utility of 3'-amino-CTP often lies in the introduction of a reactive primary amine into the nucleic acid for subsequent labeling or modification.

Quantitative Data Summary

Direct, side-by-side quantitative kinetic data (Km and kcat) for the incorporation of 3'-Deoxy-CTP, 3'-Azido-CTP, and 3'-Amino-CTP by the same polymerase is not extensively documented in a single study. However, based on available literature for similar modified nucleotides and qualitative descriptions, we can summarize their expected relative performance. Researchers can use the provided experimental protocols to generate precise quantitative data for their specific polymerase and reaction conditions.

3'-Modified CTP AnalogPolymerase SubstrateChain TerminationRelative Incorporation Efficiency (Compared to CTP)Key Applications
3'-Deoxy-CTP (ddCTP) YesObligate TerminatorLowSanger sequencing, PCR, Antiviral drug development[1]
3'-Azido-CTP YesPotent TerminatorLowChain termination sequencing, Click chemistry labeling, Drug development
3'-Amino-CTP Yes (with low efficiency)Partial/Leaky TerminatorVery LowIntroduction of primary amines for labeling, Modified nucleic acid synthesis

Experimental Protocols

To facilitate a direct and quantitative comparison of these 3'-modified CTP analogs, the following detailed experimental protocols are provided.

Protocol 1: In Vitro Transcription Assay for Comparative Incorporation Efficiency

This protocol allows for the assessment of the relative incorporation efficiency of different 3'-modified CTP analogs by T7 RNA Polymerase.

Materials:

  • Linearized DNA template containing a T7 promoter

  • T7 RNA Polymerase

  • Reaction Buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

  • Unmodified ATP, GTP, UTP solutions (10 mM each)

  • Unmodified CTP solution (10 mM)

  • 3'-Deoxy-CTP, 3'-Azido-CTP, 3'-Amino-CTP solutions (10 mM each)

  • [α-³²P]GTP (or other labeled NTP)

  • RNase-free water

  • Denaturing polyacrylamide gel (e.g., 10% acrylamide, 7 M urea)

  • Loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Phosphor imager or autoradiography film

Methodology:

  • Reaction Setup: Prepare separate reaction mixes for each CTP analog to be tested, including a positive control with unmodified CTP and a negative control with no CTP. For a 20 µL reaction, assemble the following components on ice:

    • 4 µL 5x Reaction Buffer

    • 2 µL 10 mM ATP

    • 2 µL 10 mM UTP

    • 1 µL 10 mM GTP

    • 0.5 µL [α-³²P]GTP

    • 1 µL DNA template (1 µg)

    • Variable: 1 µL of 1 mM CTP or 3'-modified CTP analog

    • RNase-free water to 18 µL

    • 2 µL T7 RNA Polymerase (50 U)

  • Incubation: Incubate the reactions at 37°C for 1 hour.[2][3][4]

  • Termination: Stop the reactions by adding 20 µL of loading buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run at a constant power until the dye front reaches the bottom.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor imager screen or autoradiography film. Quantify the band intensities corresponding to the full-length RNA transcript. The relative incorporation efficiency can be calculated by comparing the signal from each modified CTP reaction to the unmodified CTP control.

Protocol 2: Primer Extension Assay for Chain Termination Analysis

This assay directly visualizes the termination of nucleic acid synthesis upon the incorporation of a 3'-modified CTP analog.[5][6]

Materials:

  • Single-stranded DNA or RNA template

  • Fluorescently or radioactively labeled primer complementary to the template

  • Reverse Transcriptase (for RNA template) or DNA Polymerase (for DNA template)

  • Reaction Buffer appropriate for the chosen polymerase

  • dNTP mix (dATP, dGTP, dTTP) or NTP mix (ATP, GTP, UTP) without CTP

  • Unmodified CTP

  • 3'-Deoxy-CTP, 3'-Azido-CTP, 3'-Amino-CTP

  • Denaturing polyacrylamide sequencing gel

  • Fluorescence scanner or phosphor imager

Methodology:

  • Annealing: Anneal the labeled primer to the template by heating to 95°C for 3 minutes and then slowly cooling to room temperature.

  • Reaction Setup: Prepare four separate reaction tubes for each analog, each containing the annealed primer-template complex, the polymerase, and the appropriate reaction buffer.

    • Tube 1 (Control): Add dNTP/NTP mix and unmodified CTP.

    • Tube 2: Add dNTP/NTP mix and 3'-Deoxy-CTP.

    • Tube 3: Add dNTP/NTP mix and 3'-Azido-CTP.

    • Tube 4: Add dNTP/NTP mix and 3'-Amino-CTP.

  • Incubation: Incubate the reactions at the optimal temperature for the polymerase for a defined period (e.g., 15-30 minutes).

  • Termination and Denaturation: Stop the reactions by adding loading buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis and Visualization: Separate the reaction products on a denaturing polyacrylamide sequencing gel. Visualize the bands using a fluorescence scanner or phosphor imager. The presence of shorter, terminated fragments at positions corresponding to cytosine incorporation in the template will indicate chain termination.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows relevant to the analysis of 3'-modified CTP analogs.

experimental_workflow cluster_materials Starting Materials cluster_assays Comparative Assays cluster_analysis Data Analysis template DNA/RNA Template transcription In Vitro Transcription template->transcription primer_extension Primer Extension template->primer_extension polymerase Polymerase (e.g., T7) polymerase->transcription polymerase->primer_extension analogs 3'-Modified CTP Analogs analogs->transcription analogs->primer_extension ntps Unmodified NTPs ntps->transcription ntps->primer_extension gel Denaturing PAGE transcription->gel primer_extension->gel quantification Quantification gel->quantification kinetics Kinetic Parameter Determination (Km, kcat) quantification->kinetics

Comparative experimental workflow for 3'-modified CTP analogs.

chain_termination_pathway cluster_incorporation Nucleotide Incorporation start Growing Nucleic Acid Chain (3'-OH terminus) ctp CTP start->ctp Polymerase modified_ctp 3'-Modified CTP (e.g., ddCTP, 3'-azido-CTP) start->modified_ctp Polymerase elongation Chain Elongation ctp->elongation termination Chain Termination modified_ctp->termination elongation->start Next NTP

Signaling pathway of chain elongation versus termination.

Conclusion

3'-modified CTP analogs are indispensable tools in modern molecular biology and drug development. 3'-Deoxy-CTP and 3'-Azido-CTP serve as robust chain terminators, with the latter offering the added advantage of chemical functionality for downstream applications. 3'-Amino-CTP, while a less efficient substrate, provides a means to introduce reactive amines into a nucleic acid chain. The choice of analog will always depend on the specific experimental requirements. The provided protocols offer a framework for researchers to quantitatively compare the performance of these and other nucleotide analogs in their own experimental systems, ensuring the selection of the most suitable reagent for their research goals.

References

Assessing Polymerase Fidelity with 3'-amino-CTP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, presents a baseline fidelity of commonly used polymerases with natural deoxynucleotides, which serves as a benchmark for assessing the potential impact of modified analogs. Furthermore, it provides detailed experimental protocols for state-of-the-art fidelity assays that can be employed to determine the fidelity of any polymerase with 3'-amino-CTP or other nucleotide analogs.

Polymerase Fidelity with Natural Nucleotides: A Baseline Comparison

The fidelity of a polymerase is its ability to accurately incorporate the correct nucleotide opposite a template base. This is often expressed as an error rate, which is the frequency of misincorporation per nucleotide incorporated. The table below summarizes the reported error rates for Taq polymerase, Pfu polymerase, and the Klenow fragment with natural dNTPs.

Polymerase3'→5' Exonuclease ActivityError Rate (per 10^6 bases)Reference
Taq Polymerase No8.0 - 210[1][2]
Pfu Polymerase Yes1.3 - 2.6[3][4]
Klenow Fragment Yes~100 (exo-)[2]
T7 RNA Polymerase NoHigh fidelity (qualitative)[5]

Note: The error rate for Klenow Fragment is for the exonuclease-deficient (exo-) version, as this is more relevant for comparing inherent polymerase fidelity. T7 RNA polymerase is known for its high processivity and fidelity, though quantitative error rates are less commonly cited in the same format as DNA polymerases.[5]

Assessing Fidelity with 3'-amino-CTP: Experimental Approaches

Given the lack of direct data, researchers will need to perform their own fidelity assessments. The following are detailed protocols for two common methods: a gel-based misincorporation assay and a pre-steady-state kinetic analysis.

Experimental Protocols

1. Gel-Based Single-Nucleotide Incorporation Fidelity Assay

This method directly visualizes the incorporation of a correct versus incorrect nucleotide at a specific position on a template.

a. Materials:

  • 5'-radiolabeled primer-template DNA substrate (design with a specific template base for incorporation, e.g., a 'G' to test 3'-amino-CTP incorporation)

  • Polymerase of interest (e.g., Taq, Pfu, Klenow exo-)

  • Reaction buffer appropriate for the polymerase

  • 3'-amino-dCTP and the corresponding natural dCTP

  • Other natural dNTPs (dATP, dGTP, dTTP)

  • Quenching solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Phosphorimager and analysis software

b. Protocol:

  • Reaction Setup: Prepare reaction mixtures on ice. For each polymerase, set up parallel reactions for the correct incorporation (dCTP) and the misincorporation of 3'-amino-CTP opposite a non-G template base. A typical 20 µL reaction would contain:

    • 1X Polymerase Buffer

    • 50 nM 5'-radiolabeled primer-template

    • 100 µM dNTP (either correct dCTP or incorrect 3'-amino-CTP)

    • 5-50 nM polymerase (concentration should be optimized)

  • Initiation and Quenching: Initiate the reactions by transferring to the optimal temperature for the polymerase. Allow the reaction to proceed for a defined time course (e.g., 1, 2, 5, 10 minutes). Terminate the reactions by adding an equal volume of quenching solution.

  • Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then place on ice. Load the samples onto a denaturing polyacrylamide gel.

  • Analysis: After electrophoresis, expose the gel to a phosphor screen and visualize using a phosphorimager. Quantify the band intensities for the unextended primer and the +1 incorporation product.

  • Fidelity Calculation: The fidelity (F) can be calculated using the following formula, which compares the efficiency of correct incorporation to incorrect incorporation:

    • F = (V_correct / K_m,correct) / (V_incorrect / K_m,incorrect)

    • Where V is the initial velocity of incorporation and K_m is the Michaelis constant for the nucleotide. These can be determined by measuring incorporation rates at varying nucleotide concentrations.

Workflow for Gel-Based Fidelity Assay

Gel_Based_Fidelity_Assay cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis P_T 5'-Radiolabeled Primer-Template Mix_Correct Reaction Mix (Correct dCTP) P_T->Mix_Correct Mix_Incorrect Reaction Mix (Incorrect 3'-amino-CTP) P_T->Mix_Incorrect Polymerase Polymerase Polymerase->Mix_Correct Polymerase->Mix_Incorrect dNTPs Natural dNTPs dNTPs->Mix_Correct amino_CTP 3'-amino-CTP amino_CTP->Mix_Incorrect Incubate Incubate at Optimal Temperature Mix_Correct->Incubate Mix_Incorrect->Incubate Quench Quench Reaction Incubate->Quench PAGE Denaturing PAGE Quench->PAGE Imaging Phosphorimaging PAGE->Imaging Quantify Quantify Bands Imaging->Quantify Calculate Calculate Fidelity Quantify->Calculate

Caption: Workflow for a gel-based polymerase fidelity assay.

2. Pre-Steady-State (Single-Turnover) Kinetic Analysis

This method provides a more detailed look at the kinetics of nucleotide incorporation under conditions where the polymerase concentration is in excess of the primer-template, allowing for the observation of a single incorporation event.

a. Materials:

  • Rapid quench-flow instrument

  • 5'-radiolabeled primer-template DNA

  • Polymerase of interest

  • Reaction buffer

  • 3'-amino-dCTP and natural dCTP

  • Quenching solution (e.g., 0.5 M EDTA)

  • Denaturing polyacrylamide gel

  • Phosphorimager and analysis software

b. Protocol:

  • Complex Formation: Pre-incubate the polymerase with the 5'-radiolabeled primer-template in the reaction buffer to form the polymerase-DNA complex. The polymerase concentration should be at least 5-fold higher than the DNA concentration.

  • Rapid Quench Reaction: In the rapid quench-flow instrument, rapidly mix the polymerase-DNA complex with a solution containing the nucleotide (either 3'-amino-CTP or dCTP) and MgCl₂ to initiate the reaction.

  • Time Course: Quench the reaction at various short time points (milliseconds to seconds) by mixing with the quenching solution.

  • Analysis: Analyze the products by denaturing polyacrylamide gel electrophoresis and phosphorimaging as described for the gel-based assay.

  • Kinetic Parameter Determination: Plot the concentration of the +1 product versus time. The data for a single turnover should fit a single exponential equation: [Product] = A(1 - e^(-k_obs * t)), where A is the amplitude and k_obs is the observed rate constant.

  • Fidelity Calculation: By measuring k_obs at different nucleotide concentrations, the maximum rate of incorporation (k_pol) and the dissociation constant (K_d) can be determined by fitting the data to the hyperbolic equation: k_obs = k_pol * [dNTP] / (K_d + [dNTP]). The fidelity is then calculated as the ratio of the specificity constants (k_pol/K_d) for the correct versus the incorrect nucleotide.

Workflow for Pre-Steady-State Kinetic Analysis

Pre_Steady_State_Kinetics cluster_prep Preparation cluster_rxn Rapid Quench Reaction cluster_analysis Analysis P_T_DNA Primer-Template DNA Pre_Incubate Pre-incubate Polymerase + DNA P_T_DNA->Pre_Incubate Polymerase Polymerase Polymerase->Pre_Incubate Nucleotide 3'-amino-CTP or dCTP Rapid_Mix Rapidly Mix with Nucleotide + MgCl2 Nucleotide->Rapid_Mix Pre_Incubate->Rapid_Mix Quench_Time Quench at Various Time Points Rapid_Mix->Quench_Time PAGE_Analysis Denaturing PAGE Quench_Time->PAGE_Analysis Imaging_Analysis Phosphorimaging PAGE_Analysis->Imaging_Analysis Kinetic_Fitting Fit Data to Kinetic Models Imaging_Analysis->Kinetic_Fitting Calculate_Params Determine k_pol and K_d Kinetic_Fitting->Calculate_Params

References

A Comparative Guide to 3'-NH2-CTP and Other Analogs for Cross-Linking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Photoreactive Nucleotide Analogs

Photoaffinity labeling is a powerful technique used to identify and map the binding sites of proteins on nucleic acids. This method involves the enzymatic incorporation of a photoreactive nucleotide analog into a growing RNA or DNA chain. Upon activation with UV light, the photoreactive group forms a covalent bond with a nearby amino acid residue of the interacting protein, thus "cross-linking" the two molecules.

Commonly used photoreactive groups on nucleotide analogs include aryl azides and amino groups. Each of these imparts different characteristics to the nucleotide in terms of its enzymatic incorporation, cross-linking efficiency, and the specificity of the cross-linking reaction.

Comparison of 3'-NH2-CTP and Other CTP Analogs

The performance of a photoreactive nucleotide analog is determined by several factors, including its ability to be efficiently and faithfully incorporated by polymerases and its cross-linking yield upon photoactivation.

Feature3'-Amino-CTP (this compound)3'-Azido-CTP (3'-N3-CTP)5-Position Modified CTP Analogs (e.g., 5-APAS-CTP)
Photoreactive Group Primary amine (-NH2)Azide (-N3)Aryl azide
Reactive Species Likely a radical species upon UV activationNitreneNitrene
Incorporation by Polymerases Can be incorporated by some RNA polymerases, though it may act as a chain terminator.[1]Can be incorporated by some RNA and DNA polymerases.Can be incorporated, but efficiency may be reduced due to the bulky modification at the 5-position.[2]
Cross-linking Efficiency Quantitative data is not readily available in the literature. The reactivity of the amino group upon UV irradiation is generally considered lower than that of aryl azides.Generally provides higher cross-linking yields compared to non-specific UV cross-linking due to the high reactivity of the nitrene intermediate.Can achieve high cross-linking yields, with reported efficiencies depending on the specific analog and experimental conditions.
Specificity Cross-linking is expected to be "zero-length," occurring only with amino acids in very close proximity to the 3'-end of the nucleotide.Also a "zero-length" cross-linker, providing high-resolution mapping of interaction sites.The reactive group is positioned further from the nucleotide backbone, potentially cross-linking to a broader range of nearby amino acids.[2]
Advantages Simple structure, potentially less disruptive to native interactions before cross-linking.High reactivity of the generated nitrene leads to efficient cross-linking. The azide group is relatively stable in the dark.The position of the photoreactive group can be synthetically tailored for specific applications.
Limitations Lower intrinsic photoreactivity compared to azides. May cause chain termination during transcription.[1] Lack of extensive characterization in the literature.Can be prone to non-specific cross-linking if not optimized. The nitrene intermediate can also react with buffer components.Bulky modifications can interfere with enzymatic incorporation and may perturb the natural nucleic acid-protein interaction.[2]

Experimental Protocols

General Workflow for Photoaffinity Labeling

The following is a generalized protocol for a photoaffinity labeling experiment using a photoreactive CTP analog. Specific conditions such as concentrations, incubation times, and UV exposure will need to be optimized for each experimental system.

G cluster_0 Step 1: In Vitro Transcription cluster_1 Step 2: RNA-Protein Binding cluster_2 Step 3: UV Cross-linking cluster_3 Step 4: Analysis A Assemble transcription reaction: - DNA template - RNA Polymerase - ATP, GTP, UTP - Photoreactive CTP analog B Incubate to allow RNA synthesis and incorporation of the photoreactive CTP A->B C Purify the photoreactive RNA probe B->C D Incubate the probe with the protein of interest or cell lysate C->D E Expose the binding reaction to UV light (e.g., 254 nm or >300 nm depending on the analog) D->E F Covalent bond formation between the RNA and the binding protein E->F G Denaturing gel electrophoresis (SDS-PAGE) to separate cross-linked complexes F->G H Autoradiography or Western blotting to visualize the cross-linked product G->H I Further analysis (e.g., mass spectrometry) to identify the cross-linked protein and peptide H->I G cluster_0 Experimental Goal cluster_1 Analog Selection cluster_2 Experimental Steps cluster_3 Outcome Start Identify RNA-protein interaction site Analogs Choose Photoreactive CTP Analog Start->Analogs NH2_CTP This compound Analogs->NH2_CTP Simple, 'zero-length' N3_CTP 3'-Azido-CTP Analogs->N3_CTP Higher reactivity Pos5_CTP 5-Position Modified CTP Analogs->Pos5_CTP Tunable properties Incorporation Enzymatic Incorporation NH2_CTP->Incorporation N3_CTP->Incorporation Pos5_CTP->Incorporation Crosslinking UV Cross-linking Incorporation->Crosslinking Success Successful Cross-linking and Identification Crosslinking->Success High Efficiency Failure No or Low Cross-linking Yield Crosslinking->Failure Low Efficiency

References

The Performance of 3'-Amino-CTP in Modern Sequencing Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of next-generation sequencing (NGS), the choice of nucleotide terminators is a critical determinant of data quality and experimental success. This guide provides an in-depth comparison of the performance of 3'-amino-CTP as a reversible terminator in various sequencing platforms, juxtaposed with other common alternatives. Supported by experimental data, this document aims to furnish an objective resource for informed decision-making in your sequencing endeavors.

At the heart of many NGS technologies lies the principle of sequencing-by-synthesis (SBS), a method that relies on the stepwise incorporation of nucleotides, each bearing a removable 3'-hydroxyl blocking group and a detectable fluorescent label. The accuracy, speed, and read length of SBS are intrinsically linked to the performance of these reversible terminators. Among the various chemical moieties employed as blocking groups, the 3'-amino group has been a subject of investigation. This guide will delve into the quantitative performance metrics of 3'-amino-CTP and its counterparts, detail the experimental protocols for their use, and provide visual representations of the underlying workflows.

Comparative Performance of Reversible Terminators

The efficacy of a reversible terminator is contingent on several key parameters: its efficiency of incorporation by DNA polymerases, the fidelity of that incorporation, the ease and completeness of the cleavage of the blocking group, and its impact on the overall read length and accuracy of the sequencing run. Below, we present a comparative summary of these metrics for 3'-amino-CTP and other widely used reversible terminators.

Quantitative Performance Metrics

A study comparing the enzymatic performance of different reversible terminators with Therminator™ DNA polymerase, an engineered polymerase, provides valuable insights into their relative efficiencies. The following table summarizes the pre-steady-state kinetic parameters for the incorporation of a single nucleotide.

Reversible TerminatorNucleotidePolymerasekpol (s⁻¹)Kd (µM)Fidelity (vs. correct nucleotide)
3'-O-amino-TTP ThymidineTherminator™1.21.5-
3'-O-azidomethyl-TTP ThymidineTherminator™0.82.0-
Lightning Terminators™ ThymidineTherminator™35 - 45->1000-fold improvement over TTP misincorporation
Natural dNTP-Various--Baseline

Table 1: Pre-steady-state kinetic parameters for the incorporation of various reversible terminators by Therminator™ DNA polymerase. Data extracted from a comparative study on 3'-OH unblocked reversible terminators.[1]

Incorporation Kinetics: The rate of incorporation (kpol) and the dissociation constant (Kd) are critical for sequencing speed and efficiency. The data indicates that while both 3'-O-amino-TTP and 3'-O-azidomethyl-TTP are incorporated by Therminator™ polymerase, their incorporation rates are modest.[1] In contrast, the novel 3'-OH unblocked "Lightning Terminators™" exhibit significantly faster incorporation kinetics, comparable to natural nucleotides.[1] It is important to note that these values are specific to the polymerase used and may differ with other enzymes.

Fidelity: The fidelity of a DNA polymerase refers to its ability to correctly select the complementary nucleotide. The use of modified nucleotides can impact this accuracy. The study on Lightning Terminators™ highlights a significant improvement in nucleotide selectivity, with a greater than 1000-fold reduction in misincorporation rates compared to the natural TTP.[1] While specific fidelity data for 3'-amino-CTP in a sequencing context is limited in the public domain, the performance is highly dependent on the "fit" between the modified nucleotide and the active site of the DNA polymerase.

Experimental Protocols

A generalized experimental workflow for sequencing-by-synthesis using reversible terminators is outlined below. Specific details for the use of 3'-amino-CTP would follow a similar pattern, with variations in reagents and reaction conditions for the cleavage step.

General Sequencing-by-Synthesis Workflow

SBS_Workflow cluster_0 Sequencing Cycle cluster_1 Key Steps A 1. Incorporation B 2. Imaging A->B Add labeled reversible terminators & polymerase C 3. Cleavage B->C Excite fluorophores & capture image D 4. Wash C->D Add cleavage agent D->A Remove cleavage agent & byproducts K1 Single base extension with a fluorescently labeled 3'-blocked nucleotide. K2 Detection of the incorporated nucleotide by fluorescence imaging. K3 Chemical cleavage of the fluorescent dye and the 3'-blocking group. K4 Removal of reagents to prepare for the next cycle.

Figure 1: A generalized workflow for sequencing-by-synthesis (SBS) using reversible terminators.

Detailed Methodologies:

  • Library Preparation: The DNA to be sequenced is fragmented, and adapters are ligated to both ends. These adapters serve as priming sites for amplification and sequencing.

  • Cluster Generation: The library fragments are then amplified on a solid support (e.g., a flow cell) to create clusters of identical DNA molecules.

  • Sequencing-by-Synthesis:

    • Incorporation: A mixture of four reversible terminator nucleotides (A, C, G, T), each with a unique fluorescent label and a 3'-amino blocking group, is added to the flow cell along with a DNA polymerase. The polymerase incorporates the complementary nucleotide to the template strand.

    • Imaging: After incorporation, unincorporated nucleotides are washed away. The flow cell is then imaged, and the fluorescent signal from each cluster is recorded, identifying the incorporated base.

    • Cleavage: A chemical reagent is introduced to cleave the 3'-amino group and the fluorescent dye. For the 3'-amino group, a common method involves the use of a mild reducing agent. This step regenerates a free 3'-hydroxyl group, making the DNA strand ready for the next incorporation cycle.

    • Wash: The cleavage reagents and the cleaved dye are washed away.

  • Repeat Cycles: The process of incorporation, imaging, cleavage, and washing is repeated for a desired number of cycles, determining the sequence of the DNA template base by base.

Signaling Pathways and Logical Relationships

The core of the sequencing-by-synthesis process can be visualized as a cyclical series of events, where the state of the growing DNA strand is altered in a controlled manner.

SBS_Cycle Start Start Cycle (n) Incorp Incorporation + 3'-amino-dNTP-Fluor Start->Incorp Image Imaging Detect Fluor Incorp->Image Polymerase action Cleave Cleavage - Amino group - Fluor Image->Cleave Base call recorded Ready Ready for Next Cycle 3'-OH restored Cleave->Ready Chemical reaction End End Cycle (n) Ready->End

Figure 2: Logical flow of a single SBS cycle with a 3'-amino reversible terminator.

Alternative Reversible Terminators

Besides the 3'-amino group, several other chemical moieties have been developed as reversible terminators. Each comes with its own set of advantages and disadvantages.

  • 3'-O-azidomethyl: This group is widely used in commercial sequencing platforms. It is known for its efficient cleavage under mild conditions.[1]

  • 3'-O-allyl: Another well-studied blocking group that can be removed by a palladium-catalyzed reaction.

  • 3'-OH Unblocked ("Virtual") Terminators: These novel terminators have the terminating group attached to the nucleobase rather than the 3'-hydroxyl group. This design can lead to much faster incorporation rates by DNA polymerases, as the 3'-OH group remains unmodified.[1]

The choice of terminator often involves a trade-off between incorporation efficiency, cleavage efficiency, and the potential for "scarring" the DNA template with residual chemical groups after cleavage, which can impede subsequent polymerase activity and limit read length.

Conclusion

The performance of 3'-amino-CTP as a reversible terminator is a critical factor in the efficacy of sequencing-by-synthesis platforms. While it has been demonstrated to be a functional blocking group, its incorporation kinetics may be slower compared to novel 3'-OH unblocked terminators.[1] The fidelity of sequencing with 3'-amino-dNTPs is highly dependent on the specific DNA polymerase used, highlighting the importance of co-engineering both the nucleotide and the enzyme for optimal performance.

For researchers selecting a sequencing strategy, it is imperative to consider the specific requirements of their application, including desired read length, accuracy, and throughput. While commercial sequencing platforms have largely optimized their proprietary reversible terminator chemistries, the ongoing development of new terminators, such as the 3'-OH unblocked versions, promises further improvements in sequencing speed and efficiency. This guide provides a foundational understanding of the performance characteristics of 3'-amino-CTP in the broader context of reversible terminator chemistry, empowering researchers to make more informed decisions in their genomic investigations.

References

Safety Operating Guide

Navigating the Safe Disposal of 3'-NH2-CTP: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). When handling 3'-NH2-CTP, always wear:

  • Protective gloves: Butyl rubber or neoprene gloves are recommended. Ensure to wash them after each use and replace as necessary.[1]

  • Eye protection: Safety glasses or goggles should be worn to prevent any accidental splashes.

  • Laboratory coat: A lab coat will protect your skin and clothing from contamination.

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[2] Avoid eating, drinking, or smoking in areas where chemicals are handled.[2]

Spill Management

In the event of a spill, immediate action is necessary to contain and clean the affected area:

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area.

  • Containment: Prevent the dispersal of the material. Avoid runoff into soil, waterways, drains, and sewers.[1]

  • Cleanup: For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[2] For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol or another appropriate disinfectant.[2]

  • Disposal of Cleanup Materials: All contaminated materials, including absorbents and PPE, should be collected and disposed of as hazardous waste according to institutional guidelines.

Step-by-Step Disposal Procedure

The fundamental principle for the disposal of any laboratory waste is to have a clear plan before commencing any experimental work.[3] Given the lack of specific data on the hazards of this compound, it should be managed as a hazardous chemical waste.

  • Waste Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, properly labeled, and sealed waste container.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "3'-amino-3'-deoxycytidine triphosphate" and any known hazard symbols. Accurate labeling is crucial for proper waste management.[3]

  • Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of this chemical.[4] They can provide information on the appropriate waste stream and any specific packaging requirements.

  • Aqueous Waste Containing this compound: If the waste is in a liquid form, especially if it contains other hazardous chemicals, it must be collected as hazardous chemical waste. Some institutions may allow for the decontamination of solutions containing nucleic acids with a final concentration of 10% bleach for at least 30 minutes before drain disposal, but this should be verified with your EHS office, as it may not be appropriate for modified nucleosides.[5]

  • Solid Waste: Unused or expired this compound powder, as well as contaminated lab supplies (e.g., pipette tips, microfuge tubes), should be collected in a designated solid hazardous waste container.

  • Empty Containers: A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm of residue remains.[3] However, if the substance is deemed acutely hazardous, the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[3]

Logical Workflow for this compound Disposal

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Pathway A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Handle in a Well-Ventilated Area A->B C Collect this compound Waste (Solid or Liquid) B->C D Segregate as Hazardous Chemical Waste C->D E Label Waste Container Clearly D->E F Consult Institutional EHS for Guidance E->F G Arrange for Hazardous Waste Pickup F->G

Figure 1. A workflow diagram illustrating the key steps for the proper disposal of this compound.

Quantitative Data Summary

Currently, there is no specific quantitative data available from the search results regarding disposal limits or concentrations for this compound. The guiding principle is to treat any concentration of this compound in a waste stream as potentially hazardous unless otherwise specified by your institution's EHS department.

ParameterGuidelineSource
PPE Nitrile or neoprene gloves, safety glasses, lab coat[1]
Spill Cleanup Absorb with inert material, decontaminate with alcohol[2]
Waste Classification Hazardous Chemical Waste (pending institutional assessment)General Precaution
Empty Container Residue Less than 2.5 cm (for non-acutely hazardous waste)[3]

It is imperative to remember that the primary responsibility for the proper disposal of hazardous materials lies with the Principal Investigator or the researcher who uses them.[4] Always consult your institutional guidelines and EHS office to ensure full compliance and safety.

References

Essential Safety and Operational Guidance for Handling 3'-NH2-CTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of 3'-Amino-3'-deoxycytidine triphosphate (3'-NH2-CTP)

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure laboratory safety.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[1]
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[1]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[1]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[1]
Respiratory NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator should be determined by a formal risk assessment.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a systematic workflow is essential for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_use Perform experimental procedure handle_dissolve->handle_use cleanup_decontaminate Decontaminate work surfaces handle_use->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_ppe Dispose of contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste materials containing this compound, including contaminated PPE, pipette tips, and tubes, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[1]

  • Waste Segregation : If mixed with other hazardous materials, follow institutional guidelines for segregating chemical waste.

  • Disposal Method : Do not dispose of this compound down the drain or in regular trash.[1] All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2] For waste containing recombinant or synthetic nucleic acids, decontamination via autoclaving or chemical treatment (e.g., with a 10% bleach solution) may be necessary before final disposal.[3] Always consult with your institution's Environmental Health and Safety (EH&S) department for specific disposal protocols.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.